n,n'-ethylenebisbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzamidoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGAHDZCNJXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060943 | |
| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
644-33-7 | |
| Record name | N,N′-1,2-Ethanediylbis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-1,2-Ethanediylbisbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dibenzoylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethylenebis(benzamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-1,2-ETHANEDIYLBISBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Ethylenebisbenzamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N'-ethylenebisbenzamide, a versatile molecule with applications ranging from materials science to the periphery of pharmaceutical research. We will delve into its core chemical structure, physicochemical properties, synthesis, and functional mechanisms, offering field-proven insights for its practical application and future exploration.
Core Molecular Identity and Structure
This compound is a symmetrical bis-amide characterized by two benzamide moieties linked by an ethylene bridge. This structure imparts a unique combination of rigidity from the aromatic rings and flexibility from the ethylene linker, underpinned by the strong hydrogen-bonding capability of the amide groups.
IUPAC Name: N,N'-(ethane-1,2-diyl)dibenzamide[1] Synonyms: N,N'-Dibenzoyl-1,2-ethylenediamine, Ethylenebis(benzamide) CAS Number: 644-33-7[1] Molecular Formula: C₁₆H₁₆N₂O₂[1] Molecular Weight: 268.31 g/mol [1][2]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are dominated by its highly ordered structure and capacity for strong intermolecular hydrogen bonding.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [Generic Observation] |
| Melting Point | 242 °C | [3] |
| Boiling Point | 581.3 °C at 760 mmHg | [3] |
| Density | 1.161 g/cm³ | [3] |
| Solubility | Low solubility in water and nonpolar solvents. Soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like hot ethanol. | [3][4][5] |
Spectroscopic Analysis
Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a publicly available, fully assigned spectrum for this specific compound is elusive, we can predict its features based on established principles and data from closely related benzamide structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical.
-
Aromatic Protons (Ar-H): A multiplet between δ 7.4-7.9 ppm, integrating to 10H. The protons ortho to the carbonyl group will be the most downfield.
-
Amide Protons (N-H): A broad singlet or triplet (due to coupling with adjacent CH₂) typically appearing downfield, around δ 6.4-8.0 ppm. Its position can be concentration and solvent dependent.
-
Ethylene Protons (-CH₂-): A singlet or a multiplet around δ 3.7 ppm, integrating to 4H. The exact multiplicity depends on the rate of N-H exchange and rotation around the C-N bonds.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the δ 167-172 ppm region.
-
Aromatic Carbons: Signals will appear between δ 127-135 ppm. The carbon attached to the carbonyl group (ipso-carbon) will be distinct from the ortho, meta, and para carbons.
-
Ethylene Carbons (-CH₂-): A signal is expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]
-
N-H Stretch: A sharp peak around 3300 cm⁻¹, indicative of the secondary amide N-H bond.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1630-1650 cm⁻¹.
-
N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 268 would be expected. Key fragmentation pathways would likely involve:
-
Amide Bond Cleavage: Cleavage of the C-N bond can lead to a benzoyl cation fragment [C₆H₅CO]⁺ at m/z = 105.
-
Benzylic-type Cleavage: Cleavage of the bond between the ethylene carbons could result in a [C₆H₅CONHCH₂]⁺ fragment.
Synthesis of this compound
The most direct and common laboratory synthesis is the Schotten-Baumann reaction between ethylenediamine and two equivalents of benzoyl chloride.[2] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data outlined above, validates the procedure.
-
Reaction Setup: To a solution of ethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (2.2 eq.), such as aqueous sodium hydroxide or triethylamine. Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Acylation: Slowly add a solution of benzoyl chloride (2.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The formation of a white precipitate is typically observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: If using an aqueous base, separate the organic layer. If using an organic base, add water to the reaction mixture. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid can be purified by recrystallization from a hot solvent, such as ethanol, to yield pure this compound as white crystals.[6]
Core Applications and Mechanistic Insights
The utility of this compound stems from its unique molecular architecture, which facilitates specific intermolecular interactions.
Organogelator and Thickening Agent
This compound is an effective low-molecular-weight organogelator.[3] The mechanism is rooted in its ability to self-assemble into a three-dimensional fibrous network within an organic liquid, immobilizing the solvent and forming a gel.
Causality of Gelation: The driving force for this self-assembly is a combination of directional intermolecular interactions:
-
Hydrogen Bonding: The secondary amide groups (N-H donor and C=O acceptor) form strong, directional hydrogen bonds, creating one-dimensional "tapes" or "ribbons" of molecules.[7][8]
-
Van der Waals Forces: The long, linear nature of the molecule allows for significant van der Waals interactions between the ethylene and phenyl groups, which helps to bundle the hydrogen-bonded ribbons into thicker fibers.[7]
-
π-π Stacking: The phenyl rings can engage in π-π stacking, further stabilizing the fibrous network.
The even-numbered ethylene spacer dictates an antiparallel alignment of the amide groups, which influences the packing and strength of the resulting network.[9] This controlled self-assembly makes it a valuable thickener and structuring agent in lubricants and greases, where it enhances thermal stability and mechanical performance.[3]
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
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- 8. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of n,n'-ethylenebisbenzamide from ethylenediamine and benzoyl chloride
An In-depth Technical Guide to the Synthesis of N,N'-Ethylenebisbenzamide from Ethylenediamine and Benzoyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a diamide of significant interest in coordination chemistry, materials science, and as a precursor in organic synthesis. The document details the robust and widely adopted Schotten-Baumann methodology for this preparation, beginning with a thorough examination of the reaction mechanism. It proceeds to offer a detailed, field-proven experimental protocol, encompassing reaction setup, purification, and comprehensive characterization of the final product. This guide is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and validation.
Introduction and Significance
This compound is a symmetrical diamide featuring two benzoyl groups linked by an ethylenediamine bridge. This structure imparts a number of useful properties, including the ability to act as a bidentate ligand in coordination chemistry and as a building block for more complex supramolecular structures. Its derivatives are explored for applications ranging from polymer additives to precursors for biologically active compounds.
The synthesis from ethylenediamine and benzoyl chloride is a classic example of nucleophilic acyl substitution and serves as an excellent model for amide bond formation, a cornerstone reaction in organic and medicinal chemistry.
The Underlying Chemistry: The Schotten-Baumann Reaction
The synthesis of this compound from ethylenediamine and benzoyl chloride is a classic application of the Schotten-Baumann reaction, first described in the 1880s.[1][2] This method is highly effective for forming amides from amines and acyl chlorides.[3][4]
Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The primary amine groups of ethylenediamine are potent nucleophiles that attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction is conducted in the presence of an aqueous base, typically sodium hydroxide (NaOH), which serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[1] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.
-
Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[1]
The overall balanced chemical equation is:
C₂H₄(NH₂)₂ + 2 C₆H₅COCl + 2 NaOH → C₁₆H₁₆N₂O₂ + 2 NaCl + 2 H₂O
Mechanism: The mechanism involves a two-step process for each amine group:
-
Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of ethylenediamine attacks the carbonyl carbon of benzoyl chloride, breaking the C=O π bond and forming a tetrahedral intermediate.[4][5]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The base then deprotonates the positively charged nitrogen, yielding the stable amide and regenerating the nucleophilic amine for the second acylation.
Detailed Experimental Protocol
This protocol is designed for the reliable synthesis and purification of this compound on a laboratory scale.
Materials and Reagents
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| Ethylenediamine | 60.10 | 1.50 g (1.67 mL) | 1.0 | Corrosive, flammable. Handle in fume hood. |
| Benzoyl Chloride | 140.57 | 7.31 g (6.0 mL) | 2.1 | Corrosive, lachrymator, water-reactive.[6] |
| Sodium Hydroxide (NaOH) | 40.00 | 2.20 g | 2.2 | Corrosive. |
| Deionized Water | 18.02 | 75 mL | - | |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~50 mL | - | For workup/washing (optional). |
| Ethanol (95%) | 46.07 | ~100 mL | - | For recrystallization. |
Equipment
-
250 mL Erlenmeyer flask or beaker
-
100 mL dropping funnel (optional, but recommended)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware
-
Melting point apparatus
Step-by-Step Synthesis Workflow
The experimental workflow is outlined below. Adherence to these steps, particularly temperature control and gradual addition of the acyl chloride, is critical for achieving a high yield and purity.
Sources
N,N'-Ethylenebisbenzamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of chemical synthesis and material science, certain molecules, while not always in the spotlight, form the backbone of significant technological advancements. N,N'-Ethylenebisbenzamide is one such compound. Its deceptively simple structure, featuring two benzamide moieties linked by an ethylene bridge, belies a rich chemistry that has found applications in fields as diverse as corrosion inhibition and supramolecular chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and analytical characterization is paramount for unlocking its full potential. This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its behavior and practical, field-proven methodologies for its study.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental properties. This compound is no exception.
| Property | Value | Source(s) |
| CAS Number | 644-33-7 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | White crystalline powder | - |
| Melting Point | 242-245 °C | - |
| Boiling Point | 581.3 °C at 760 mmHg | - |
The presence of two amide functional groups is a key structural feature, enabling this compound to participate in hydrogen bonding, a critical factor in its supramolecular behavior and physical properties.[2]
Synthesis of this compound: The Schotten-Baumann Approach
The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[3] This reaction involves the treatment of an amine with an acid chloride in the presence of an aqueous base. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine, and it drives the equilibrium towards the formation of the amide product.[4]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Simultaneously, add benzoyl chloride (2.2 equivalents) dropwise from the dropping funnel and the 10% aqueous sodium hydroxide solution to the stirred ethylenediamine solution. Maintain the temperature at 0 °C and ensure the pH of the aqueous layer remains basic (pH > 8).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.
Causality in Experimental Choices
-
Excess Benzoyl Chloride: A slight excess of benzoyl chloride is used to ensure the complete di-acylation of the ethylenediamine.
-
Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the acylation reaction and to minimize side reactions.
-
Aqueous Base: The use of aqueous NaOH is crucial for the success of the Schotten-Baumann reaction. It effectively neutralizes the HCl generated, which would otherwise react with the amine starting material, rendering it unreactive.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Applications and Mechanistic Insights
While this compound has several industrial applications, its utility in research, particularly in areas relevant to drug development, is an emerging field of interest.
Corrosion Inhibition
Benzamide derivatives are known to be effective corrosion inhibitors for various metals and alloys. The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms of the amide groups, as well as the π-electrons of the aromatic rings, facilitate this adsorption process. This protective layer acts as a barrier to both anodic and cathodic reactions, thus inhibiting the overall corrosion process.
Supramolecular Chemistry and Organogel Formation
The ability of this compound to form extensive hydrogen bonding networks is central to its role in supramolecular chemistry.[2] These non-covalent interactions can drive the self-assembly of the molecules into higher-order structures. Under specific conditions, these self-assembled structures can immobilize solvent molecules, leading to the formation of organogels.[5] The formation of these gels is dependent on factors such as solvent polarity, temperature, and the concentration of the gelator. The study of such systems provides valuable insights into the principles of molecular self-assembly, which is a key concept in drug delivery and biomaterials science.
Potential in Drug Development
While this compound itself is not a therapeutic agent, its derivatives have shown promise in medicinal chemistry. Research has indicated that some derivatives possess antimicrobial and antioxidant properties.[2] Furthermore, the core structure of this compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications, including in cancer research.[2][4] For instance, related N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity in human cancer cell lines.[4] The ethylenebisbenzamide backbone provides a rigid and well-defined platform for the spatial orientation of various functional groups, which can be tailored to interact with specific biological targets.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Method Validation Considerations:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy: The accuracy should be assessed by recovery studies.
-
Precision: Repeatability and intermediate precision should be determined.
-
Specificity: The ability to resolve the analyte from potential impurities should be demonstrated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both chromatographic separation and mass spectrometric identification, offering a high degree of confidence in the analysis.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| GC Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 150 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Expected Fragmentation Pattern:
The EI mass spectrum of this compound is expected to show a molecular ion peak (m/z 268) and characteristic fragment ions resulting from the cleavage of the amide bonds and the ethylene linker. Key fragments would likely include the benzoyl cation (m/z 105) and fragments corresponding to the loss of a benzamide group.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a versatile molecule with established applications and significant potential for future research. Its straightforward synthesis, coupled with its interesting supramolecular properties, makes it an attractive building block for the development of novel materials and functional molecules. For researchers in drug development, the ethylenebisbenzamide scaffold offers a promising starting point for the design of new therapeutic agents. As analytical techniques continue to advance, a deeper understanding of the structure-property relationships of this and related compounds will undoubtedly emerge, paving the way for new and innovative applications.
References
- Gowda, B. T., et al. (2015). Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}.
- Prukała, D., et al. (2010). N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o359.
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2012). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Molecules, 17(9), 10456–10467.
- Terech, P., & Weiss, R. G. (2008). Supramolecular Organogels Based on N-Benzyl, N′-Acylbispidinols.
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ResearchGate. (2022). (PDF) Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzamide monohydrate. Retrieved from [Link]
- Islam, T., et al. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
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ResearchGate. (2009). N,N′-Ethylenebisstearamide Additive in Intravaginal Drug Delivery Device Determined by NP-LC with ELSD. Retrieved from [Link]
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ResearchGate. (2023). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Bempedoic Acid. Retrieved from [Link]
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ResearchGate. (2017). GC EI/MS mass spectrum of peak at 17.84 min. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N,N'-Ethylenebisbenzamide in DMSO, DMF, and Other Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-ethylenebisbenzamide. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the physicochemical properties of the solute and a range of common organic solvents. It offers a detailed exploration of the molecular interactions expected to govern solubility, with a particular focus on polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Furthermore, this guide presents robust, step-by-step experimental protocols for the precise determination of this compound's solubility, empowering researchers to generate empirical data tailored to their specific applications in areas such as formulation development, process chemistry, and materials science.
Introduction: Understanding the Importance of this compound Solubility
This compound is a symmetrical diamide with the chemical structure C₁₆H₁₆N₂O₂[1]. Its robust structure, featuring two benzamide groups linked by an ethylene bridge, imparts properties such as high thermal stability, making it a valuable compound in various industrial and research applications. In the realm of drug development and materials science, understanding the solubility of a compound is a critical first step. Solubility dictates how a compound can be processed, formulated, and ultimately, its bioavailability and efficacy in biological systems[2]. For researchers working with this compound, a thorough grasp of its behavior in different solvent systems is paramount for designing successful experiments and developing viable products.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.
Properties of this compound
To predict its solubility, we must first examine the key physicochemical properties of this compound:
-
Molecular Formula: C₁₆H₁₆N₂O₂[1]
-
Molecular Weight: 268.31 g/mol [1]
-
Structure: The molecule contains two polar amide groups (-CONH-) capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). It also features two nonpolar phenyl rings and an ethylene linker. This amphiphilic nature is the primary determinant of its solubility profile.
-
Melting Point: High, typically around 240-244 °C, suggesting strong intermolecular forces in the solid state that must be overcome by the solvent.
Properties of Common Organic Solvents
The choice of solvent is critical. Below is a summary of the properties of solvents relevant to this guide.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Type | Key Features |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Polar Aprotic | Highly polar, strong hydrogen bond acceptor, dissolves a wide range of polar and nonpolar compounds.[3][4] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 73.09 | 153 | Polar Aprotic | High dielectric constant, miscible with water and most organic solvents, known as a "universal solvent".[5][6][7][8] |
| Methanol | CH₃OH | 32.04 | 64.7 | Polar Protic | Capable of hydrogen bonding, miscible with water.[9][10][11][12][13] |
| Ethanol | C₂H₅OH | 46.07 | 78.3 | Polar Protic | Capable of hydrogen bonding, widely used as a solvent and antiseptic.[14][15][16][17][18] |
| Acetone | CH₃COCH₃ | 58.08 | 56 | Polar Aprotic | Miscible with water and organic solvents, highly volatile.[19][20][21][22][23] |
| Acetonitrile | CH₃CN | 41.05 | 81.6 | Polar Aprotic | Polar with a significant dipole moment, used in HPLC.[24][25][26][27] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Polar Aprotic (Ethereal) | Moderate polarity, water-miscible, can form peroxides.[28][29][30][31][32] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Nonpolar (Chlorinated) | Volatile, effective at dissolving many organic compounds.[33][34][35][36][37] |
Predicted Solubility of this compound
Based on the structural characteristics of this compound and the properties of the solvents, the following qualitative solubility profile is predicted:
-
High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF . These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar amide groups of the molecule, disrupting the strong intermolecular forces present in the solid solute.
-
Moderate to Good Solubility: Polar protic solvents such as methanol and ethanol are likely to be reasonably good solvents. They can engage in hydrogen bonding with the amide groups. Chlorinated solvents like dichloromethane may also show moderate solvating power due to interactions with the aromatic rings and the polar amide functionality.
-
Moderate Solubility: Less polar solvents like tetrahydrofuran (THF) and acetone , which can act as hydrogen bond acceptors, are expected to show moderate solubility.
-
Low to Negligible Solubility: Nonpolar solvents such as hexane and toluene are predicted to be poor solvents for this compound due to the significant polarity of the amide groups. Similarly, due to the large nonpolar surface area of the two phenyl rings, it is expected to have very low solubility in water.
It is crucial to emphasize that these are predictions. For any application requiring precise concentrations, experimental determination of solubility is essential.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following section details a robust and widely accepted methodology.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal equilibrium solubility method, also known as the shake-flask method.
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A Technical Guide to the Spectroscopic Characterization of N,N'-Ethylenebisbenzamide
This guide provides an in-depth analysis of the spectroscopic data for N,N'-ethylenebisbenzamide, a molecule of interest in coordination chemistry and material science.[1] We will delve into the principles and experimental acquisition of ¹H NMR, ¹³C NMR, and IR spectroscopy, offering a comprehensive interpretation of the spectral data to elucidate and confirm the molecular structure of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization.
Introduction
This compound (CAS Registry Number 644-33-7) is a symmetrical molecule featuring two benzamide moieties linked by an ethylene bridge.[2] Its structure lends itself to applications as a gelling agent, thickener in lubricants, and as a corrosion inhibitor.[1] Furthermore, it serves as a precursor in the synthesis of more complex ligands for coordination chemistry.[1] Accurate structural confirmation is paramount for these applications, and a combination of spectroscopic techniques provides a robust and non-destructive method for this purpose. This guide will walk through the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy in the context of this compound.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, we can deduce the connectivity and spatial arrangement of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: The NMR tube is placed in the spectrometer. Standard acquisition parameters for a ¹H NMR experiment are set, including the spectral width, number of scans, and relaxation delay. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clear and interpretable spectrum. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
Caption: A schematic overview of the ¹H NMR experimental workflow.
¹H NMR Data and Interpretation
While a definitive, published ¹H NMR spectrum for this compound was not found in the immediate search, we can predict the expected signals based on its symmetrical structure and data from analogous compounds like N-benzylbenzamide.[3]
Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.6-3.8 | s | 4H | -CH₂-CH₂- (ethylene bridge) |
| b | ~7.4-7.6 | m | 6H | Aromatic H (meta- and para-positions) |
| c | ~7.8-8.0 | m | 4H | Aromatic H (ortho-positions) |
| d | ~8.0-8.5 | br s | 2H | -NH- (amide protons) |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Interpretation:
-
Ethylene Bridge (-CH₂-CH₂-): Due to the molecule's symmetry, the four protons of the ethylene bridge are chemically equivalent. They are expected to appear as a single, sharp singlet (s) in the region of 3.6-3.8 ppm. The absence of coupling is due to their equivalence.
-
Aromatic Protons: The ten protons on the two phenyl rings will be found in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[4] The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the amide and will appear furthest downfield (~7.8-8.0 ppm). The meta and para protons will resonate at slightly higher fields (~7.4-7.6 ppm). The signals for the aromatic protons will likely appear as complex multiplets (m) due to spin-spin coupling between adjacent protons on the ring.[4]
-
Amide Protons (-NH-): The two amide protons are equivalent and are expected to appear as a broad singlet (br s) at a downfield chemical shift (~8.0-8.5 ppm). The broadness of this signal is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, allowing for a "map" of the carbon framework.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
-
Data Acquisition: A larger number of scans (hundreds to thousands) is generally needed to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.
Caption: A schematic overview of the ¹³C NMR experimental workflow.
¹³C NMR Data and Interpretation
SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound.[4] Based on the symmetrical structure and data for analogous compounds like N-benzylbenzamide, we can predict the expected chemical shifts.[3]
Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~40 | -CH₂- (ethylene bridge) |
| 2 | ~127 | Aromatic CH (ortho) |
| 3 | ~128 | Aromatic CH (meta) |
| 4 | ~131 | Aromatic CH (para) |
| 5 | ~134 | Aromatic C (ipso, attached to C=O) |
| 6 | ~167 | -C=O (amide carbonyl) |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Interpretation:
-
Ethylene Bridge (-CH₂-): The two equivalent carbons of the ethylene bridge are expected to appear at a relatively high field, around 40 ppm.
-
Aromatic Carbons: Due to symmetry, we expect to see four signals for the ten aromatic carbons. The two ipso-carbons (attached to the carbonyl groups) will have a distinct chemical shift. The four ortho-carbons will be equivalent, as will the four meta-carbons and the two para-carbons. These will appear in the typical aromatic region of 120-150 ppm.[5]
-
Amide Carbonyl (-C=O): The two equivalent carbonyl carbons will be the most deshielded and will appear at the lowest field, typically in the range of 160-180 ppm for amides.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Different types of bonds absorb infrared radiation at characteristic frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.
-
Instrument Setup: The KBr pellet is placed in the sample holder of the IR spectrometer. A background spectrum of the empty spectrometer is typically run first.
-
Data Acquisition: The IR beam is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.
-
Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).
Caption: A schematic overview of the IR spectroscopy experimental workflow.
IR Data and Interpretation
An IR spectrum for this compound is available from the NIST Chemistry WebBook.[2] The key absorption bands are summarized and interpreted below.
IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch (secondary amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2940 | Medium | Aliphatic C-H stretch |
| ~1635 | Strong, sharp | C=O stretch (Amide I band) |
| ~1540 | Strong, sharp | N-H bend and C-N stretch (Amide II band) |
| ~1480, ~1440 | Medium | Aromatic C=C in-ring stretches |
| ~720, ~690 | Strong | Aromatic C-H out-of-plane bend |
Source: Based on the spectrum from the NIST Chemistry WebBook.[2]
Interpretation:
-
N-H Stretch: The strong, sharp absorption at approximately 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. The sharpness of this peak, as opposed to the broader O-H stretch of alcohols, is a key distinguishing feature.
-
C-H Stretches: The bands just above 3000 cm⁻¹ (~3060 cm⁻¹) are indicative of C-H stretching in the aromatic rings, while the absorptions just below 3000 cm⁻¹ (~2940 cm⁻¹) correspond to the C-H stretching of the aliphatic ethylene bridge.[4]
-
Amide I Band (C=O Stretch): The very strong and sharp peak around 1635 cm⁻¹ is the characteristic carbonyl (C=O) stretch of an amide. Its position at a lower frequency compared to ketones or esters is due to the resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond.
-
Amide II Band (N-H Bend): The strong absorption around 1540 cm⁻¹ is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band is a hallmark of secondary amides.
-
Aromatic C=C Stretches: The absorptions in the 1440-1480 cm⁻¹ region are due to the in-ring C=C stretching vibrations of the phenyl groups.
-
Aromatic C-H Bends: The strong bands around 690 cm⁻¹ and 720 cm⁻¹ are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of key functional groups, namely the secondary amide and the aromatic rings. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively, confirming the symmetrical nature of the molecule and the connectivity of its constituent parts. This multi-technique approach ensures the identity and purity of the compound, which is essential for its reliable use in research and industrial applications.
References
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. [Link]
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NIST. (n.d.). N',n''-ethylene bis benzamide. NIST Chemistry WebBook. [Link]
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Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). [Video file]. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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ResearchGate. (2021, February 23). Synthesis, characterization, in vitro biological and molecular docking evaluation of N,N'-(ethane-1,2-diyl)bis(benzamides). [Link]
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A Comprehensive Technical Guide to the Applications of N,N'-Ethylenebisbenzamide in Polymer Science
Abstract
N,N'-Ethylenebisbenzamide (EBB) is a multifunctional additive that has garnered significant interest within the field of polymer science. Its unique chemical structure, characterized by a central ethylene diamine core flanked by two benzamide groups, imparts a combination of polarity, rigidity, and the capacity for hydrogen bonding. These features enable EBB to serve diverse roles, including as a processing aid, a nucleating agent, and a slip agent in a variety of polymer systems. This technical guide provides an in-depth exploration of the fundamental mechanisms, practical applications, and performance benefits of incorporating EBB into polymers. It is intended for researchers, scientists, and professionals in polymer processing and material development, offering both theoretical insights and actionable experimental protocols.
Introduction to this compound (EBB)
This compound, with a melting point of approximately 242°C and low solubility in water, is a solid organic compound well-suited for high-temperature polymer processing.[1] Its molecular structure allows it to interact with polymer chains in several ways, influencing melt rheology, crystallization kinetics, and surface properties. The versatility of EBB stems from its ability to act as both an internal and external lubricant, a nucleating agent by providing surfaces for crystal growth, and a potential monomer in the synthesis of novel polyamides.[1][2][3]
EBB as a Processing Aid and Lubricant
One of the primary applications of EBB is as a processing aid, particularly in rigid and flexible Polyvinyl Chloride (PVC) formulations.[4][5][6] Processing aids are crucial for improving the melt processability of polymers by promoting fusion, enhancing melt homogeneity, and controlling rheological properties.[6]
Mechanism of Action
In PVC processing, EBB functions as both an internal and external lubricant.
-
Internal Lubrication: At processing temperatures, EBB can improve the flow of the polymer melt. Its molecular structure allows it to reduce the intermolecular friction between PVC chains, thereby lowering the melt viscosity. This facilitates a more uniform and faster melting process.
-
External Lubrication: EBB can migrate to the interface between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruders, molds). This migration forms a lubricating layer that prevents the polymer from sticking to the machinery, reducing processing torque and improving the surface finish of the final product.
Workflow for Evaluating EBB as a Processing Aid
The following diagram outlines the workflow for assessing the impact of EBB on the processability of a polymer.
Caption: Workflow for evaluating EBB as a processing aid.
Experimental Protocol: Melt Flow Index (MFI) Testing
Objective: To quantify the effect of EBB on the melt flow properties of a polymer. A higher MFI value generally indicates lower melt viscosity and easier flow.[7]
Standard: ASTM D1238 or ISO 1133.[8][9]
Methodology:
-
Sample Preparation: Prepare polymer compounds with varying concentrations of EBB (e.g., 0, 0.5, 1.0, 1.5, 2.0 parts per hundred resin - phr) via melt blending.[10] Ensure the samples are thoroughly dried to prevent hydrolytic degradation during testing.
-
Instrument Setup: Set the temperature of the MFI tester barrel and the test load according to the standard for the specific polymer being tested.[7]
-
Testing:
-
Load a specified amount of the polymer sample into the heated barrel.
-
Allow the material to preheat for a designated time to reach thermal equilibrium.
-
Apply the specified weight to the piston, forcing the molten polymer to extrude through a capillary die.[10]
-
Collect the extrudate over a fixed period.[10]
-
Weigh the collected extrudate.
-
-
Calculation: Calculate the MFI in grams per 10 minutes (g/10 min) using the formula: MFI = (mass of extrudate in grams / time of extrusion in minutes) * 10.[7]
Expected Outcome: An increase in the concentration of EBB is expected to result in a higher MFI, demonstrating its effectiveness as a flow promoter.
EBB as a Nucleating Agent
EBB can act as a heterogeneous nucleating agent in semi-crystalline polymers like polyolefins and polyesters.[3][11] Nucleating agents accelerate the crystallization process by providing surfaces where polymer chains can align and form ordered crystalline structures.[11][12]
Mechanism of Action
During the cooling of a polymer melt, EBB, being a solid at these temperatures, presents a high-energy surface that is favorable for the initiation of crystal growth. This leads to:
-
Increased Crystallization Temperature (Tc): The polymer begins to crystallize at a higher temperature than it would without the nucleating agent.[12]
-
Faster Crystallization Rate: The presence of numerous nucleation sites accelerates the overall crystallization process.[3]
-
Finer Spherulite Structure: A higher density of nuclei results in the formation of smaller, more numerous spherulites (crystalline domains).
These changes in crystallization behavior can lead to improved mechanical properties such as increased stiffness (flexural modulus) and heat deflection temperature, as well as enhanced optical properties like clarity in some polymers.[3][11]
Workflow for Evaluating EBB as a Nucleating Agent
Caption: Workflow for evaluating EBB as a nucleating agent.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of EBB on the crystallization temperature (Tc) and the degree of crystallinity of a polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the EBB-containing polymer sample into an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from ambient temperature to well above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.[13][14]
-
Isothermal Hold: Hold the sample at this temperature for a few minutes (e.g., 5 minutes) to ensure complete melting.[13]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior. The peak of the exothermic crystallization event is the crystallization temperature (Tc).[13][15]
-
Second Heating Scan: Reheat the sample at the same controlled rate to observe the melting behavior of the newly formed crystalline structure.
-
-
Data Analysis:
-
Determine the onset and peak of the crystallization exotherm from the cooling scan to find Tc.
-
Calculate the percent crystallinity (%Xc) from the second heating scan using the formula: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the measured heat of fusion of the sample and ΔHm° is the theoretical heat of fusion for a 100% crystalline polymer.
-
Expected Outcome: The addition of EBB should result in a higher Tc and potentially a higher degree of crystallinity compared to the neat polymer.
EBB as a Slip and Anti-Blocking Agent
In polymer films, "slip" refers to the reduction of friction between two film surfaces, while "anti-blocking" prevents the films from adhering to each other. EBB can be an effective additive for these purposes.
Mechanism of Action
When incorporated into a polymer, EBB has a tendency to migrate to the surface of the film during processing and cooling. This surface layer of EBB molecules reduces the contact area between the polymer surfaces and provides a low-friction interface. This "blooming" effect is crucial for applications in packaging where easy handling and processing of films are required.
Experimental Protocol: Coefficient of Friction (CoF) Testing
Objective: To measure the static and kinetic coefficient of friction of polymer films containing EBB.
Standard: ASTM D1894 or ISO 8295.[16][17]
Methodology:
-
Sample Preparation: Produce polymer films of a controlled thickness with varying concentrations of EBB.
-
Instrument Setup: A CoF tester typically consists of a flat plane and a sled of a known weight.[16]
-
Testing:
-
Secure a piece of the film to the stationary plane.
-
Wrap another piece of the film around the sled.
-
Place the sled on the film-covered plane.
-
The instrument pulls the sled at a constant speed and measures the force required to initiate motion (for static CoF) and to maintain motion (for kinetic CoF).[18]
-
-
Calculation: The CoF is calculated as the ratio of the frictional force to the normal force (the weight of the sled).[17]
Expected Outcome: Increased concentrations of EBB should lead to a reduction in both the static and kinetic coefficients of friction.
EBB as a Monomer for Polyamide Synthesis
Beyond its role as an additive, the diamide structure of EBB makes it a potential building block for the synthesis of novel polyamides. By modifying the benzoyl groups with reactive functionalities (e.g., amino groups), EBB derivatives can be used as diamine monomers.
Synthetic Approach
A derivative such as N,N'-bis(aminobenzoyl)ethylenediamine can be synthesized and then polymerized with a dicarboxylic acid or its derivative (e.g., a diacid chloride) via condensation polymerization to form a polyamide.[2][19]
Caption: Synthesis of polyamides using an EBB derivative.
The properties of the resulting polyamides, such as thermal stability, solubility, and mechanical strength, would be influenced by the rigid benzamide units and the flexible ethylene linkage inherited from the EBB core.[2]
Summary of EBB's Effects on Polymer Properties
The following table summarizes the expected impact of adding this compound to various polymer systems.
| Application Area | Property Measured | Expected Effect of EBB | Relevant Test Standard |
| Processing Aid | Melt Flow Index (MFI) | Increase | ASTM D1238, ISO 1133 |
| Processing Torque | Decrease | Torque Rheometry | |
| Surface Finish | Improved Gloss/Smoothness | Visual/Glossmeter | |
| Nucleating Agent | Crystallization Temp. (Tc) | Increase | DSC |
| Degree of Crystallinity | Increase | DSC | |
| Flexural Modulus | Increase | ASTM D790 | |
| Heat Deflection Temp. | Increase | ASTM D648 | |
| Slip/Anti-Block | Coefficient of Friction | Decrease | ASTM D1894, ISO 8295 |
Conclusion
This compound is a highly effective and versatile additive in polymer science. Its ability to function as a processing aid, nucleating agent, and slip agent makes it a valuable tool for optimizing the processing and performance of a wide range of polymers. By understanding the underlying mechanisms of its action and employing standardized testing protocols, researchers and engineers can effectively leverage EBB to develop materials with enhanced properties for various applications. Furthermore, its potential as a monomeric unit opens avenues for the creation of novel high-performance polyamides.
References
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Coefficient of Friction Testing: Procedure, Application, Benefits, and Challenges | Xometry. (2024-02-13). [Link]
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How to Measure Melt Flow Index and Why is MFI Tester Important? - Testronix. (2022-07-01). [Link]
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Melt Flow Index Testing: Methods, Standards, and Applications. (2025-09-19). [Link]
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How to Measure Coefficient of Friction of Plastic Films - Presto - Testing Instruments. [Link]
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Melt Flow Index Tester: Polymer Testing Process Explained - Perfect Group India. (2025-09-18). [Link]
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Coefficient of Friction Testing for Plastics, Films, and Packaging Materials - WorldofTest.com. (2024-11-04). [Link]
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How to Measure Melt Flow Index (MFI) - AZoM. (2023-10-26). [Link]
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Measurement of Friction Coefficients of Films - Shimadzu (Europe). [Link]
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Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer - MDPI. [Link]
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ISO 8295: Coefficient of friction plastic - ZwickRoell. [Link]
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Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. [Link]
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Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]
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Experimental Protocols for Polymeric Binder Selection in the Binder Jetting of Metallic Particles in Three-Dimensional Printing - PolyPublie. [Link]
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Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties - NC State University Libraries. [Link]
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Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC - TA Instruments. [Link]
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Using Differential Scanning Calorimetry to Characterize Polymers - AZoM. (2018-03-22). [Link]
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Synthesis of Polyamides from - YouTube. (2014-10-08). [Link]
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Nucleating and clarifying agents for polyolefins | Request PDF - ResearchGate. (2025-08-06). [Link]
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PVC Processing Aid - Shandong Novista Chemicals. [Link]
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Processing Aids | Kaneka. [Link]
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Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene - MDPI. [Link]
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Nucleating Agents and Clarifiers for plastics | amfine.com. [Link]
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An In-Depth Technical Guide to the Coordination Chemistry of N,N'-Ethylenebis(benzamide) with Metal Ions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-ethylenebis(benzamide) (EBB) is a versatile and sterically flexible ligand whose coordination chemistry holds significant potential, yet remains less explored than its Schiff base analogue, salen. This guide provides a comprehensive technical overview of EBB, detailing its synthesis, structural characteristics, and its diverse potential for coordinating with metal ions. We delve into the critical aspects of synthesizing and characterizing EBB-metal complexes, offering field-proven insights into experimental design and data interpretation. By examining the ligand's potential as a neutral O,O'-bidentate or a dianionic N,N',O,O'-tetradentate chelator, this paper lays the groundwork for its application in catalysis, materials science, and, most notably, the development of novel therapeutic agents.
The Ligand: N,N'-Ethylenebis(benzamide) (EBB)
N,N'-ethylenebis(benzamide), with the chemical formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol , is a symmetrical molecule featuring a central ethylene bridge linking two benzamide functional groups.[1] This structure is fundamental to its role as a ligand in coordination chemistry.
Structural & Electronic Profile
The key to EBB's coordination potential lies in its functional groups:
-
Amide Groups: Each of the two amide groups contains two potential donor sites: the carbonyl oxygen and the amide nitrogen.
-
Carbonyl Oxygen: The oxygen atom is a hard donor, readily available for coordination to a metal center in the ligand's neutral form.
-
Amide Nitrogen: The nitrogen atom's lone pair is involved in resonance with the carbonyl group, making it a weaker donor in the neutral state. However, upon deprotonation of the N-H proton (typically in the presence of a base), the nitrogen becomes a potent anionic donor.
-
Ethylene Bridge: The -(CH₂)₂- linker provides significant conformational flexibility, allowing the two benzamide moieties to rotate and position the donor atoms to accommodate the geometric preferences of various metal ions. This flexibility enables it to act as a chelating agent, forming stable five-membered rings upon coordination.
Synthesis of N,N'-Ethylenebis(benzamide)
The synthesis of EBB is a straightforward and high-yielding process, typically achieved via the Schotten-Baumann reaction. This method involves the acylation of a primary amine with an acyl chloride in the presence of a base.
Rationale for Experimental Choices:
-
Reactants: Ethylenediamine serves as the diamine core, while benzoyl chloride provides the benzoyl groups. A 1:2 molar ratio of ethylenediamine to benzoyl chloride is crucial for disubstitution.
-
Solvent & Base: The reaction is often performed in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) or in a polar aprotic solvent with an organic base like pyridine or triethylamine. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of benzoyl chloride is critical to control the reaction rate and minimize side reactions.
Detailed Experimental Protocol: Synthesis of EBB
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in 50 mL of dichloromethane (DCM). Add 3.0 equivalents of triethylamine. Cool the flask in an ice bath to 0 °C.
-
Acylation: While stirring vigorously, add a solution of benzoyl chloride (2.2 eq) in 25 mL of DCM dropwise to the cooled amine solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude white solid can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield pure N,N'-ethylenebis(benzamide) as white crystals.
-
Characterization: Confirm the product's identity and purity using melting point determination (literature M.P.: ~242 °C), FT-IR, and ¹H NMR spectroscopy.
Coordination Chemistry with Metal Ions
The versatility of EBB as a ligand stems from its ability to adopt different coordination modes, which is primarily dictated by the reaction conditions (e.g., pH) and the nature of the metal ion.
Potential Coordination Modes
EBB can coordinate to metal ions in several ways, making it a highly adaptable ligand.
-
Mode A: Neutral O,O'-Bidentate Coordination: In neutral or acidic conditions, the amide oxygens act as the primary donor sites. The ligand coordinates as a neutral bidentate chelator, forming a seven-membered chelate ring. It can also act as a bridging ligand between two metal centers using its two oxygen donors.
-
Mode B: Dianionic N,N',O,O'-Tetradentate Coordination: In the presence of a strong base, the two amide protons can be removed. This generates a dianionic ligand where all four potential donor atoms (two nitrogens and two oxygens) can bind to a single metal center. This tetradentate chelation results in a highly stable complex with three chelate rings (5, 5, and 5-membered), a structural motif well-known for conferring high thermodynamic stability (the chelate effect).
Caption: Potential coordination modes of the EBB ligand with a metal ion.
Synthesis of Metal Complexes
The synthesis of EBB-metal complexes generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Generalized Experimental Protocol: Synthesis of an EBB-Metal(II) Complex
-
Ligand Solution: Dissolve N,N'-ethylenebis(benzamide) (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) with gentle heating.
-
Deprotonation (for Mode B): To synthesize the dianionic complex, add a solution of a base such as sodium ethoxide or potassium hydroxide (2.0 eq) to the ligand solution and stir for 30 minutes. This step is omitted for the synthesis of neutral complexes.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (1.0 eq) in the same solvent. Add this metal salt solution dropwise to the ligand solution.
-
Complexation: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the creation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent to remove unreacted starting materials, followed by a non-coordinating solvent like diethyl ether, and dry in a vacuum desiccator.
-
Characterization: Analyze the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm its structure and properties.
Characterization of EBB-Metal Complexes
A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.
Caption: Experimental workflow for synthesis and characterization of EBB complexes.
Spectroscopic Techniques
FT-IR Spectroscopy: This is the first and most powerful tool for confirming coordination. The key is to compare the spectrum of the complex with that of the free ligand.
| Vibrational Mode | Free Ligand (EBB) Approx. Freq. (cm⁻¹) | Change Upon Coordination | Rationale |
| ν(N-H) | 3300-3200 | Disappears | Indicates deprotonation of the amide nitrogen for N,O-coordination. |
| ν(C=O) Amide I | 1640-1630 | Shifts to lower frequency (e.g., 1610-1590) | Coordination via the carbonyl oxygen weakens the C=O bond.[2] |
| δ(N-H) Amide II | 1550-1540 | Shifts or disappears | Changes in the N-H environment due to coordination or deprotonation. |
| ν(M-O) / ν(M-N) | N/A | Appear in the far-IR region (600-400) | Direct evidence of the formation of metal-ligand bonds.[2] |
UV-Visible Spectroscopy: Electronic spectra provide insights into the geometry of the complex and the d-orbital splitting for transition metals.
-
Ligand Bands: Intense absorptions in the UV region (~250-350 nm) are typically due to π→π* and n→π* transitions within the benzamide aromatic rings and carbonyl groups.[2][3] These may shift upon coordination.
-
d-d Transitions: For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), weaker absorption bands in the visible region (400-800 nm) correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's coordination geometry (e.g., octahedral vs. tetrahedral).
-
Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also appear, often with high intensity.
Structural & Analytical Techniques
-
X-Ray Crystallography: This is the gold standard for determining the solid-state structure. It provides unequivocal information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions.[4][5][6][7][8]
-
Elemental Analysis: Provides the experimental percentage of C, H, and N, which is compared against the calculated values for the proposed formula of the complex to confirm its stoichiometry.
-
Thermal Analysis (TGA/DTA): Thermogravimetric analysis can determine the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules (like water).
Applications in Research and Drug Development
While research on EBB complexes is still emerging, the known biological activities of benzamide derivatives and related coordination compounds suggest significant potential.[9][10]
-
Antimicrobial and Antifungal Agents: Many Schiff base and benzamide-related metal complexes exhibit potent activity against various strains of bacteria and fungi.[11][12] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
-
Anticancer Agents: The interaction of metal complexes with DNA is a well-established mechanism for anticancer drugs. EBB complexes, particularly those of iron, copper, and zinc, could be designed to bind DNA either covalently or non-covalently (intercalation/groove binding), leading to apoptosis in cancer cells. The generation of reactive oxygen species (ROS) by redox-active metal centers is another promising cytotoxic mechanism.
-
Catalysis: The ability of transition metals to cycle between different oxidation states makes their complexes excellent catalysts. EBB complexes could be explored as catalysts for oxidation, reduction, and various C-C coupling reactions, analogous to the well-studied salen complexes.[13]
Conclusion
N,N'-ethylenebis(benzamide) represents a structurally simple yet versatile ligand with significant, largely untapped potential in coordination chemistry. Its synthetic accessibility and flexible coordination behavior—switching from a neutral O,O'-donor to a robust dianionic N,N',O,O'-tetradentate chelator—make it an attractive platform for the design of novel metal complexes. For researchers in materials science and drug development, EBB offers a compelling alternative to more conventional ligand systems. The systematic application of the synthetic and characterization methodologies outlined in this guide will be crucial in unlocking the full potential of these complexes for catalytic and therapeutic applications.
References
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Structure of N,N'–ethylenebis(salicylidenimine)& N,N'bis(benzoylacetone)Ethylenediamine respectively. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Matienko, L. I., Binyukov, V. I., & Albantova, A. A. (2025). Selective Catalysis by Complexes Including Ni and Redox-Inactive Alkali Metals (Li, Na, or K) in Oxidation Processes. MDPI. Retrieved from [Link]
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Fig. 1. Molecular structure of the chelating agents: N,N... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Transition Metal (II) Complexes of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Synthesis, Characterization and their Biological Evaluation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
N',n''-ethylene bis benzamide. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
- Ndiolene, A., et al. (2020). Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. American Journal of Heterocyclic Chemistry, 6(2), 30.
- Kumar, A., & Sharma, G. (2022). Various metal complexes and their biological implications.
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X‐ray crystal structures of complexes 8 a and 9 a (ellipsoid probability 30 %). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. (2024). Digital Commons @ Michigan Tech.
- Al-Obaidi, F. N., Al-Diwan, T. A., & Mahdi, A. S. (2010). Study of the Coordination Tendency of [N,N'-Ethylenebis(salicylidenimine)] Towards Transition Metal Ions. International Journal of Pure & Applied Chemistry, 5(2), 131-134.
- Nworie, F. S. (2016). Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological activity. Journal of Analytical & Pharmaceutical Research, 3(6).
- Korkmaz, S. A., et al. (2013). Five complexes containing N, N -bis(2-hydroxyethyl)-ethylenediamine with tetracyanidopalladate(II): Synthesis, crystal structures, thermal, magnetic, and catalytic properties.
- Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. (2020).
- Kandler, K., et al. (2010). [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. Journal of Inorganic Biochemistry, 104(2), 176-84.
- Awolope, O. A., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(1), 234.
- Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 8, 275-286.
- Strausser, S. L. (n.d.). Exploration of N-Heterocyclic Carbenes for the Functionalization of Gold Surfaces and Their Metal Complexes.
- Chuck, C. J., et al. (2013). Synthesis and structural characterization of group 4 metal alkoxide complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine and their use as initiators in the ring-opening polymerization (ROP) of rac-lactide under industrially relevant conditions. Inorganic Chemistry, 52(19), 10804-11.
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X-ray crystal structures of bis(benzamides) 1–4. The... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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literature review on the synthesis and applications of n,n'-ethylenebisbenzamide
An In-depth Technical Guide to the Synthesis and Applications of N,N'-Ethylenebisbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile diamide compound with significant industrial applications. This technical guide provides a comprehensive overview of its synthesis, purification, characterization, and key applications. We will delve into the prevalent synthetic methodologies, offering detailed, field-proven experimental protocols. Furthermore, this guide will explore its primary roles as a high-performance lubricant additive and a corrosion inhibitor, elucidating the underlying mechanisms of action. This document is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and engineering.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₆N₂O₂, is a symmetrical aromatic diamide. Its structure, characterized by two benzamide groups linked by an ethylene bridge, imparts a unique combination of thermal stability, chemical resistance, and surface-active properties. These attributes make it a valuable component in a range of industrial formulations. This guide will provide an in-depth exploration of the synthesis and multifaceted applications of this compound, with a focus on the scientific principles that underpin its utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Melting Point | 242 °C | [1] |
| Boiling Point | 581.3 °C at 760 mmHg | [1] |
| Density | 1.161 g/cm³ | [1] |
| Appearance | White to off-white powder | |
| Solubility | Insoluble in water; soluble in hot chlorinated and aromatic hydrocarbons. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary routes: the Schotten-Baumann reaction utilizing benzoyl chloride and a direct amidation reaction with benzoic acid.
Method 1: Schotten-Baumann Reaction
This is a widely used and efficient method for preparing amides from amines and acid chlorides in the presence of a base.[2][3] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethylenediamine (1.0 eq.) in dichloromethane (DCM).
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide (NaOH) and add it to the flask containing the ethylenediamine solution. Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. The use of a biphasic system is crucial for separating the organic product from the aqueous base and the neutralized byproduct (NaCl).[4]
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (2.2 eq.) in a minimal amount of DCM and transfer it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature is maintained below 10 °C. The slow addition is necessary to control the exothermic nature of the reaction.
-
Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (to remove any unreacted ethylenediamine), saturated sodium bicarbonate solution (to neutralize any excess benzoyl chloride), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Method 2: Direct Amidation from Benzoic Acid
This method involves the direct reaction of a carboxylic acid with an amine, typically requiring a dehydrating agent or high temperatures to remove the water formed and drive the reaction to completion.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (2.0 eq.), ethylenediamine (1.0 eq.), and a high-boiling solvent such as toluene or xylene.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the amidation will be removed azeotropically and collected in the Dean-Stark trap. The removal of water is critical to shift the reaction equilibrium towards the formation of the amide.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.
-
Isolation: Upon completion, cool the reaction mixture. The product, this compound, which is sparingly soluble in the solvent at room temperature, will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[7][8] The choice of solvent is paramount for successful purification.
Experimental Protocol:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[9] The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl groups and the methylene protons of the ethylene bridge. The carbon NMR will show distinct signals for the carbonyl carbons, aromatic carbons, and the ethylene bridge carbons.[10]
-
FTIR Spectroscopy: Used to identify the functional groups present. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the aromatic C-H and C=C stretching vibrations.[1][11]
Applications of this compound
The unique molecular structure of this compound underpins its utility in several industrial applications.
Lubricant Additive and Gelling Agent
This compound is widely used as a thickener and gelling agent in the formulation of lubricating greases.[1]
Mechanism of Action:
The diamide structure allows for the formation of an extensive network of hydrogen bonds between molecules. This intermolecular association leads to the self-assembly of the molecules into a fibrous network that entraps the base oil, resulting in the formation of a stable gel structure. This network is responsible for the grease's consistency and its ability to stay in place.
Performance Enhancements:
-
Improved Thermal Stability: The strong hydrogen bonding network imparts high thermal stability to the grease, allowing it to maintain its consistency and lubricating properties at elevated temperatures. This is reflected in a high dropping point, which is the temperature at which the grease becomes fluid enough to drip.[12][13]
-
Enhanced Mechanical Stability: The fibrous network provides excellent mechanical stability, preventing the grease from breaking down under high shear conditions.
-
Anti-Wear Properties: Amide-based additives have been shown to possess anti-wear properties, reducing friction and wear between moving parts.[14][15]
Corrosion Inhibitor
This compound is an effective corrosion inhibitor for metals, particularly in acidic environments.[1][16]
Mechanism of Action:
The corrosion inhibition is achieved through the adsorption of the this compound molecules onto the metal surface, forming a protective film.[17] This adsorption can occur through:
-
Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms of the amide groups can coordinate with the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interactions between the charged metal surface and the polar amide groups.
The adsorbed layer acts as a barrier, isolating the metal surface from the corrosive environment and thereby preventing the electrochemical reactions that lead to corrosion. The presence of aromatic rings in the molecule can further enhance the inhibition efficiency through π-electron interactions with the metal surface.[18]
Performance Data:
Conclusion
This compound is a valuable industrial chemical with well-established synthetic routes and important applications. Its synthesis via the Schotten-Baumann reaction or direct amidation is efficient and scalable. The unique properties arising from its molecular structure make it an excellent gelling agent for high-performance lubricants and a reliable corrosion inhibitor. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound, offering both theoretical understanding and practical experimental protocols to aid researchers and professionals in their work with this versatile compound.
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thermal properties of n,n'-ethylenebisbenzamide such as melting point and decomposition temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Properties
N,N'-ethylenebisbenzamide is a molecule characterized by two benzamide groups linked by an ethylene bridge. Its thermal stability is a crucial factor in its application, influencing its processing, storage, and performance in formulated products. Understanding its melting and decomposition behavior is paramount for predicting its behavior in different environments and for the development of robust and reliable products.
Core Thermal Properties of this compound
The primary thermal events of interest for any solid organic compound are its melting and decomposition. These transitions provide insights into the material's purity, thermal stability, and processing window.
Melting Point: A Marker of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The melting point of this compound has been reported to be approximately 242 °C . A sharp melting point is a strong indicator of the high purity of the sample. Conversely, a broad melting range can suggest the presence of impurities, which typically depress and broaden the melting transition.
Decomposition Temperature: Defining the Limits of Thermal Stability
Summary of Thermal Properties
| Thermal Property | Value | Method of Determination |
| Melting Point | ~242 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | Estimated > 300 °C | Thermogravimetric Analysis (TGA) |
Experimental Methodologies for Thermal Analysis
To precisely determine the melting point and decomposition temperature of this compound, two primary thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak in the DSC thermogram.
-
Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and to contain the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). The choice of a 10 °C/min heating rate provides a good balance between resolution and experimental time. The inert nitrogen atmosphere prevents oxidative degradation of the sample.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.
Causality Behind Experimental Choices:
-
Small Sample Size: Ensures uniform temperature throughout the sample, leading to a sharper melting peak.
-
Controlled Heating Rate: A slower heating rate can provide better resolution of thermal events, while a faster rate may shift the peak to a higher temperature. 10 °C/min is a standard rate for initial characterization.
-
Inert Atmosphere: Prevents oxidation of the sample, which could interfere with the melting behavior and introduce exothermic peaks.
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA) for Decomposition Temperature Determination
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the furnace at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). A higher final temperature is chosen to ensure complete decomposition is observed.
-
-
Data Analysis: The decomposition temperature is typically reported as the onset temperature of the mass loss step in the TGA curve.
Causality Behind Experimental Choices:
-
Slightly Larger Sample Size: TGA is less sensitive to sample mass variations than DSC for determining onset temperatures.
-
Inert Atmosphere: Performing the analysis under nitrogen allows for the study of the intrinsic thermal stability of the material without the influence of oxygen. For comparison, running the experiment in an air atmosphere could reveal susceptibility to oxidative decomposition.
-
Heating Rate: A consistent heating rate is crucial for comparing results between experiments and with literature data.
Caption: Workflow for TGA analysis of this compound.
Conclusion
The thermal properties of this compound, specifically its melting point of approximately 242 °C and its anticipated high decomposition temperature, are critical parameters for its successful application. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide robust and reliable means for characterizing these properties. The detailed protocols and the rationale behind the experimental choices outlined in this guide are intended to empower researchers and scientists to conduct accurate and meaningful thermal analysis, ensuring the quality and performance of materials and products incorporating this compound.
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An In-Depth Technical Guide to Understanding Hydrogen Bonding in N,N'-Ethylenebisbenzamide
Abstract
N,N'-Ethylenebisbenzamide (NEBA) serves as a quintessential model for studying intermolecular forces in molecular crystals. Its structure is governed predominantly by a robust network of intermolecular hydrogen bonds, which dictates its crystal packing, thermal stability, and solubility characteristics. This guide provides a comprehensive exploration of the hydrogen bonding within NEBA, synthesizing data from crystallographic, spectroscopic, and computational methodologies. We delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources to offer a holistic understanding of this fundamental non-covalent interaction.
Introduction: The Central Role of Hydrogen Bonding in Amides
This compound is a symmetrical molecule featuring two secondary amide groups linked by an ethylene bridge. The amide functional group is a cornerstone of chemical and biological structures, from synthetic polymers like nylons to the peptide backbone of proteins.[1][2] Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O) is fundamental to its structural significance.[3] In NEBA, these interactions are not intramolecular but intermolecular, creating extended supramolecular assemblies that define the solid-state architecture of the material. Understanding this hydrogen-bonding network is crucial for predicting and controlling the physicochemical properties of NEBA and related compounds in materials science and pharmaceutical development.
Structural Elucidation: Pinpointing Atoms with X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing direct evidence of hydrogen bonding.
Why SC-XRD? Unlike spectroscopic methods that infer bonding from energy absorption, SC-XRD maps electron density to locate atomic positions precisely. This allows for the direct measurement of distances and angles between donor and acceptor atoms, offering unambiguous proof of a hydrogen bond's geometry. While localizing hydrogen atoms with X-rays can be challenging due to their low electron density, modern diffractometers and refinement techniques provide reliable positions for N-H protons.[4]
In the crystal structure of this compound and its analogues, molecules are linked by intermolecular N—H⋯O hydrogen bonds.[5][6][7] Specifically, the amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This recurring motif typically generates chains or sheets. For instance, in many benzamide derivatives, pairs of N—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers, which then serve as building blocks for a larger crystal lattice.[5][7]
Key Geometric Parameters: The strength and nature of a hydrogen bond are characterized by specific geometric criteria, primarily the D–H···A distance and the D–H···A angle, where D is the donor atom (N) and A is the acceptor atom (O).
| Parameter | Typical Range for N-H···O Bonds | Significance |
| d(H···A) | 1.8 - 2.2 Å | Shorter distances indicate stronger bonds. |
| d(D···A) | 2.7 - 3.2 Å | The sum of van der Waals radii is ~3.0 Å; shorter values imply significant interaction.[6] |
| ∠(D–H···A) | 150 - 180° | Angles closer to 180° indicate stronger, more directional bonds. |
Note: Specific crystallographic data for this compound should be consulted from structural databases like the Cambridge Structural Database (CSD) for precise values.
Spectroscopic Signatures: Probing Vibrational and Electronic Environments
Spectroscopy provides complementary, dynamic information about hydrogen bonding by probing how it affects bond vibrations and the electronic environment of nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Underlying Principle: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Hydrogen bonding perturbs the vibrational frequencies of the involved functional groups, primarily the N-H donor and the C=O acceptor.
-
N-H Stretching (νN-H): In a non-hydrogen-bonded (gas phase or dilute non-polar solution) secondary amide, the N-H stretch appears as a sharp band around 3400-3460 cm⁻¹. In the solid state of NEBA, where the N-H group is engaged in hydrogen bonding, this bond is weakened and elongated. Consequently, the vibrational frequency decreases (a "red shift"), and the peak broadens significantly, typically appearing in the 3200-3350 cm⁻¹ region.[8][9]
-
C=O Stretching (Amide I Band): The Amide I band, located between 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration.[1][2] When the carbonyl oxygen acts as a hydrogen bond acceptor, it withdraws electron density from the C=O double bond, slightly weakening it. This also results in a red shift of the Amide I band to a lower frequency compared to its non-hydrogen-bonded state.[2]
These shifts serve as a powerful diagnostic tool, and the magnitude of the shift often correlates with the strength of the hydrogen bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Underlying Principle: ¹H NMR spectroscopy measures the chemical environment of protons. The chemical shift (δ) of the amide proton is exceptionally sensitive to hydrogen bonding.
When an amide proton participates in a hydrogen bond, it is deshielded due to the proximity of the electronegative acceptor atom (oxygen). This deshielding causes its resonance to shift downfield to a higher ppm value.[10] In a non-polar solvent like CDCl₃, where hydrogen bonding is minimal, the amide proton of a model compound might appear around 6.0-7.5 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, or in the solid state, this signal can shift significantly downfield to 8.0-10.0 ppm or even higher.[9]
Variable Temperature (VT) NMR: A key experiment to confirm hydrogen bonding is VT-NMR. Protons involved in intermolecular hydrogen bonds will typically show a significant change in chemical shift with temperature. As temperature increases, the hydrogen bonds are partially disrupted, leading to an upfield shift (lower ppm) of the N-H proton signal. This provides strong evidence of its involvement in a dynamic intermolecular interaction.[11]
Computational Chemistry: Quantifying the Interaction
Why Use Theoretical Models? While experimental methods confirm the existence and geometry of hydrogen bonds, computational techniques like Density Functional Theory (DFT) can quantify their energetic contributions and analyze their electronic nature.[12][13]
Methodology: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to:
-
Optimize Geometry: Calculate the lowest energy conformation of a NEBA dimer or cluster, predicting hydrogen bond lengths and angles that can be compared with XRD data.[3]
-
Calculate Interaction Energy: Determine the strength of the hydrogen bond by comparing the energy of the hydrogen-bonded dimer to the sum of the energies of the individual, non-interacting monomers. This provides a direct measure of the bond's stability in kcal/mol.[14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to investigate the electronic origins of the interaction. It can identify the donor orbital (the N-H bonding orbital) and the acceptor orbital (a lone pair on the carbonyl oxygen) and calculate the stabilization energy (E(2)) associated with the orbital overlap, confirming the charge transfer nature of the hydrogen bond.[15]
// Bonds within molecules M1:f0 -> M1:f1 [label="C=O", color="#34A853", penwidth=2]; M1:f0 -> M1:f2 [label="C-N", color="#5F6368"]; M1:f2 -> M1:f3 [label="N-H", color="#5F6368"];
M2:f0 -> M2:f1 [label="C=O", color="#34A853", penwidth=2]; M2:f0 -> M2:f2 [label="C-N", color="#5F6368"]; M2:f2 -> M2:f3 [label="N-H", color="#5F6368"];
// Hydrogen Bond M1:f3 -> M2:f1 [style=dashed, color="#EA4335", arrowhead=none, constraint=false, label=" H-Bond (N-H···O=C)"];
// Labels M1:f1 [xlabel="Acceptor"]; M1:f3 [xlabel="Donor"]; } caption="N-H···O=C Hydrogen Bond Motif"
Experimental Workflows & Protocols
A robust investigation combines multiple techniques. The following workflow ensures a comprehensive and self-validating analysis.
Protocol 1: Solid-State FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of dry NEBA sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Background Scan: Place an empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan. This is a critical self-validation step to subtract atmospheric (H₂O, CO₂) and instrumental interference.
-
Sample Scan: Place the NEBA KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational bands. Look for the broadened N-H stretch below 3350 cm⁻¹ and the Amide I (C=O) stretch around 1640 cm⁻¹, confirming solid-state hydrogen bonding.
Protocol 2: Variable Temperature (VT) ¹H NMR
-
Sample Preparation: Prepare a ~5-10 mM solution of NEBA in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift of the amide N-H proton.
-
Temperature Variation: Increase the sample temperature in increments (e.g., 10 K steps, from 298 K to 348 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Analysis: Plot the chemical shift (δ) of the N-H proton as a function of temperature (T).
-
Validation: A negative slope (upfield shift with increasing temperature) with a coefficient (dδ/dT) of > 3-4 ppb/K is strong evidence for an intermolecularly hydrogen-bonded proton.
Conclusion
The supramolecular structure of this compound is a direct consequence of a well-defined and robust intermolecular hydrogen-bonding network. Through the synergistic application of X-ray crystallography, FT-IR and NMR spectroscopy, and computational modeling, a complete picture of this interaction emerges. Crystallography provides the static, high-resolution geometric framework. Spectroscopy offers a dynamic probe of how this bonding influences the vibrational and electronic properties of the amide groups. Finally, computational analysis quantifies the energetic stability and electronic origins of the N-H···O=C bond. This integrated approach, grounded in validated experimental protocols, provides the authoritative understanding required by researchers in materials and pharmaceutical sciences.
References
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- N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. (n.d.). PMC - NIH.
- Hydrogen-bonding network of N,N′-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride. (n.d.).
- Crystal structure of (E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}. (n.d.). NIH.
- Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017).
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Methodological & Application
Application Note & Protocol: Synthesis of N,N'-Ethylenebisbenzamide via Schotten-Baumann Reaction
Introduction
N,N'-Ethylenebisbenzamide is a diamide that serves as a valuable intermediate in organic synthesis and a key component in the development of various materials, including polymers and coordination complexes. Its structure, featuring two amide linkages separated by an ethylene bridge, imparts specific physical and chemical properties, such as high thermal stability and the ability to participate in hydrogen bonding.
This document provides a detailed, field-proven laboratory protocol for the synthesis of this compound. The chosen synthetic route is the Schotten-Baumann reaction , a robust and widely-used method for acylating amines.[1][2][3] This reaction involves the treatment of an amine with an acyl chloride in the presence of a base. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth explanations of the experimental choices to ensure both successful synthesis and a thorough understanding of the underlying chemical principles.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Ethylenediamine, a primary diamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of two equivalents of benzoyl chloride. The reaction is typically performed under biphasic conditions with an aqueous base, such as sodium hydroxide, which serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and it prevents the protonation of the unreacted amine, which would render it non-nucleophilic.[4][5]
Reaction Scheme:
The mechanism involves the initial attack of one of the amine's nitrogen lone pairs on the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. The base deprotonates the resulting positively charged nitrogen, yielding a mono-acylated intermediate. The process is then repeated on the second amino group to form the final diamide product.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 1.50 g (1.67 mL, 25 mmol) | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 7.03 g (5.81 mL, 50 mmol) | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.20 g (55 mmol) | ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | 50 mL | - | Lab Prepared |
| Saturated Sodium Chloride (Brine) | NaCl(aq) | - | 50 mL | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Sigma-Aldrich |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | 95% | Fisher Scientific |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Safety Precautions
This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory throughout the procedure.
-
Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water and alcohols.[6][7][8] It can cause severe skin and eye burns. Handle with extreme care and avoid inhalation of its pungent vapors.[9][10]
-
Ethylenediamine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.
-
Sodium Hydroxide: Corrosive solid and solution. Contact can cause severe burns.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] An emergency shower and eyewash station must be readily accessible.
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a stopper.
-
Prepare a solution of sodium hydroxide by dissolving 2.20 g (55 mmol) of NaOH in 50 mL of deionized water in a beaker. Allow the solution to cool to room temperature.
-
In the 250 mL flask, dissolve 1.50 g (25 mmol) of ethylenediamine in 50 mL of dichloromethane.
-
Add the cooled sodium hydroxide solution to the flask. Begin vigorous stirring to create an emulsion between the two immiscible layers.
-
Place the flask in an ice bath and allow the contents to cool to 0-5 °C.
Acylation (Schotten-Baumann Reaction)
-
Measure 7.03 g (5.81 mL, 50 mmol) of benzoyl chloride and place it in the dropping funnel.
-
Add the benzoyl chloride dropwise from the funnel to the vigorously stirred, cooled biphasic mixture over a period of 30-45 minutes.
-
Causality Note: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction. This prevents a rapid temperature increase that could lead to unwanted side reactions, such as the hydrolysis of benzoyl chloride by the aqueous base.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of the product, this compound, will form.
Work-up and Isolation
-
Stop the stirring. The white solid product will be suspended in the biphasic system.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with 50 mL of cold deionized water (to remove inorganic salts like NaCl) and then with 20 mL of cold dichloromethane (to remove any unreacted benzoyl chloride or organic impurities).
-
Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry.
Purification by Recrystallization
-
Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to the flask—just enough to dissolve the solid completely when the ethanol is at its boiling point.
-
Expertise Note: Using the minimum amount of hot solvent is key to maximizing the recovery of the purified product upon cooling. If too much solvent is used, the solution may not become saturated enough for crystals to form, leading to a low yield.
-
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Calculate the final mass and determine the percentage yield. A typical yield for this reaction is in the range of 85-95%.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound (C₁₆H₁₆N₂O₂, M.W. 268.31 g/mol ), the following analytical techniques should be employed.
-
Melting Point: The literature melting point of this compound is approximately 249-251 °C. A sharp melting point within this range indicates high purity.
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A characteristic peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp peak around 1640 cm⁻¹.
-
N-H bend (Amide II): A peak around 1540 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
δ ~8.6 ppm (t, 2H): Triplet corresponding to the two amide N-H protons.
-
δ ~7.8-7.9 ppm (m, 4H): Multiplet for the aromatic protons ortho to the carbonyl group.
-
δ ~7.4-7.5 ppm (m, 6H): Multiplet for the aromatic protons meta and para to the carbonyl group.
-
δ ~3.4 ppm (q, 4H): Quartet (or more complex multiplet due to coupling with N-H) for the four methylene (-CH₂-) protons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (m/z = 268.3 or 269.3).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
ICSC. (2000, April). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Amide Synthesis [fishersci.it]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. byjus.com [byjus.com]
- 6. fishersci.com [fishersci.com]
- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. carlroth.com [carlroth.com]
The Understated Ligand: N,N'-Ethylenebis(benzamide) in the Shadow of Catalytic Giants
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. While certain ligand scaffolds have risen to prominence, becoming the workhorses of modern synthetic chemistry, others remain in a more nascent stage of exploration. N,N'-ethylenebis(benzamide) belongs to the latter category. This technical guide provides a comprehensive overview of N,N'-ethylenebis(benzamide), from its fundamental synthesis and coordination chemistry to a comparative analysis of its potential and limitations in catalysis, particularly when juxtaposed with its structurally related and highly successful cousin, N,N'-bis(salicylidene)ethylenediamine (salen).
N,N'-Ethylenebis(benzamide): Synthesis and Structural Fundamentals
N,N'-ethylenebis(benzamide) is a bidentate ligand characterized by two amide functionalities linked by an ethylene bridge. Its synthesis is straightforward, typically involving the acylation of ethylenediamine with benzoyl chloride.
Protocol 1: Synthesis of N,N'-Ethylenebis(benzamide)
Objective: To synthesize N,N'-ethylenebis(benzamide) from ethylenediamine and benzoyl chloride.
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethylenediamine (1.0 eq) in 100 mL of dichloromethane.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide.
-
Cool the ethylenediamine solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred ethylenediamine solution.
-
Simultaneously, add the 2 M NaOH solution dropwise to maintain the reaction mixture at a slightly basic pH (pH 8-9). This is crucial to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with distilled water (3 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting white solid is N,N'-ethylenebis(benzamide). Recrystallization from ethanol or a similar solvent can be performed for further purification.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Coordination Chemistry: The Foundation of Catalytic Potential
The catalytic utility of a ligand is intrinsically linked to its ability to coordinate with metal centers. N,N'-ethylenebis(benzamide) typically acts as a neutral bidentate ligand, coordinating through the oxygen atoms of the amide carbonyl groups. However, under basic conditions, deprotonation of the amide N-H can occur, leading to a dianionic, tetradentate N,N',O,O'-coordination mode. This versatility in coordination is a key aspect of its potential in catalysis.
Caption: Coordination modes of N,N'-ethylenebis(benzamide).
The Catalytic Landscape: A Comparative Perspective with Salen Ligands
Despite its structural appeal and versatile coordination, N,N'-ethylenebis(benzamide) has not been extensively utilized as a ligand in catalysis. To understand why, a comparison with the highly successful N,N'-bis(salicylidene)ethylenediamine (salen) ligand is instructive.
| Feature | N,N'-Ethylenebis(benzamide) | N,N'-Bis(salicylidene)ethylenediamine (Salen) |
| Structure | Two amide linkages | Two imine linkages with ortho-hydroxyl groups |
| Donating Atoms | O, O (neutral); N, N, O, O (anionic) | N, N, O, O (anionic) |
| Electronic Properties | Amide groups are less electron-donating | Phenolic oxygens are strongly electron-donating |
| Conformational Flexibility | More flexible due to sp³ carbons in the backbone | More rigid planar structure imposed by the imine bonds and aromatic rings |
The key differences lie in the electronic properties and the rigidity of the ligand backbone. The salen ligand, upon deprotonation of the phenolic hydroxyl groups, forms a dianionic tetradentate ligand that creates a highly stable, planar coordination environment around the metal center. This rigidity and strong electron donation from the phenoxide moieties are crucial for many catalytic applications, as they can stabilize various metal oxidation states and influence the stereochemistry of the reaction.
In contrast, the amide groups in N,N'-ethylenebis(benzamide) are less electron-donating, and the ligand is more conformationally flexible. This can lead to less defined and potentially less stable metal complexes, which may not be as effective in catalysis.
Application Notes: Catalysis with Salen-Type Ligands - A Proxy for Potential
While direct catalytic applications of N,N'-ethylenebis(benzamide) are sparse in the literature, the extensive use of salen-type ligands provides a blueprint for potential applications and highlights the principles of ligand design in catalysis. Salen complexes are renowned for their catalytic activity in a wide range of transformations, including oxidation, epoxidation, and asymmetric synthesis.
Application Note 1: Asymmetric Epoxidation of Unfunctionalized Olefins (Jacobsen-Katsuki Epoxidation)
One of the landmark achievements in catalysis utilizing salen-type ligands is the Jacobsen-Katsuki epoxidation. Chiral manganese(III)-salen complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins.
Catalyst System: Chiral Mn(III)-salen complex Oxidant: Sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA) Key Features:
-
High enantioselectivities for a variety of cis-disubstituted and trisubstituted olefins.
-
The bulky substituents on the salicylaldehyde moiety of the salen ligand are crucial for inducing asymmetry.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Protocol 2: General Procedure for Jacobsen-Katsuki Epoxidation
Objective: To perform an asymmetric epoxidation of an olefin using a chiral Mn(III)-salen catalyst.
Materials:
-
Chiral Mn(III)-salen complex (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Olefin substrate
-
4-Phenylpyridine N-oxide (4-PPNO) (co-catalyst)
-
Buffered aqueous sodium hypochlorite solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the olefin (1.0 mmol) and 4-PPNO (0.2 mmol) in dichloromethane (10 mL).
-
Add the chiral Mn(III)-salen catalyst (0.02-0.05 mmol).
-
Cool the mixture to 0 °C.
-
Add the buffered NaOCl solution (5-10 mL) and stir the biphasic mixture vigorously for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous Na₂SO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Causality behind Experimental Choices:
-
Chiral Salen Ligand: The C₂-symmetric chiral diamine backbone of the salen ligand creates a chiral environment around the manganese center, which directs the stereochemical outcome of the epoxidation.
-
4-Phenylpyridine N-oxide: This axial ligand coordinates to the manganese center, enhancing the catalytic activity and enantioselectivity.
-
Buffered NaOCl: The use of a buffered solution of bleach is important to maintain the pH of the aqueous phase, which can affect the stability and activity of the catalyst.
Future Directions and the Untapped Potential of N,N'-Ethylenebis(benzamide)
While N,N'-ethylenebis(benzamide) has not yet found widespread use in catalysis, this does not preclude its future potential. The exploration of its coordination chemistry with a broader range of transition metals and the synthesis of its derivatives with tailored electronic and steric properties could unlock new catalytic applications. For instance, modifying the benzoyl groups with electron-donating or withdrawing substituents could fine-tune the electronic properties of the metal center. Furthermore, the introduction of chiral elements into the ethylene bridge or the benzoyl moieties could pave the way for its use in asymmetric catalysis.
Researchers and scientists are encouraged to view N,N'-ethylenebis(benzamide) not as a less effective analog of salen, but as a distinct ligand scaffold with its own unique set of properties. A systematic investigation into its metal complexes and their reactivity is warranted and could lead to the discovery of novel and efficient catalytic systems.
References
Due to the limited direct application of N,N'-ethylenebis(benzamide) in catalysis, the following references primarily pertain to the synthesis and characterization of the ligand itself, and the catalytic applications of the analogous and more widely studied salen ligands.
- Synthesis of N,N'-ethylenebis(benzamide): While a specific high-impact journal reference for the standalone synthesis is not readily available, the procedure is a standard amidation reaction found in many organic chemistry textbooks and synthetic methodology resources.
-
Jacobsen, E. N. Asymmetric Catalysis of Epoxidation. In Comprehensive Asymmetric Catalysis I-III; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999; pp 607-618. [Link]
-
Katsuki, T. Chiral Metallosalen Complexes: Structures and Catalytic Applications in Asymmetric Synthesis. Chem. Soc. Rev.2004 , 33, 437-444. [Link]
-
Cozzi, P. G. Metal–Salen Schiff base complexes in catalysis: practical aspects. Chem. Soc. Rev.2004 , 33, 410-421. [Link]
-
Yoon, T. P.; Jacobsen, E. N. Privileged Chiral Catalysts. Science2003 , 299, 1691-1693. [Link]
Application Notes & Protocols: N,N'-Ethylenebisbenzamide (EBB) as a High-Performance Nucleating Agent for Semi-Crystalline Polymers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and process engineers on the application of N,N'-Ethylenebisbenzamide (EBB) as a highly effective nucleating agent for various semi-crystalline polymers. EBB accelerates crystallization rates, increases crystallization temperature, and refines crystal morphology, leading to significant improvements in mechanical properties, dimensional stability, and processing efficiency. This guide details the fundamental principles of polymer nucleation, the specific mechanism of EBB, and its practical application in key polymer systems, including polyamides (PA) and polyesters (PET). Detailed, field-tested protocols for material preparation and characterization via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are provided to enable users to effectively implement and validate the use of EBB in their own research and development workflows.
Section 1: Introduction to Polymer Crystallization and Nucleation
The Importance of Controlling Polymer Morphology
The end-use properties of semi-crystalline polymers—such as their stiffness, strength, thermal resistance, and optical clarity—are intrinsically linked to their solid-state morphology. This morphology is primarily defined by the degree of crystallinity and the size and distribution of crystalline structures called spherulites.[1] Uncontrolled crystallization from the melt often leads to large, imperfect spherulites, which can result in brittleness and poor dimensional stability.[2] Precise control over the crystallization process is therefore critical for engineering high-performance polymer products.
Homogeneous vs. Heterogeneous Nucleation
Polymer crystallization begins with nucleation, the formation of initial, stable crystalline nuclei from the molten polymer. This can occur through two primary mechanisms:
-
Homogeneous Nucleation: Occurs spontaneously within the bulk polymer melt without the influence of foreign particles. This process requires significant supercooling (cooling below the melting temperature) to overcome a high energy barrier and is generally slow.
-
Heterogeneous Nucleation: Is induced by the presence of foreign surfaces or "impurities" within the melt.[3] These impurities, known as nucleating agents, provide pre-existing surfaces that lower the energy barrier for crystal formation.[3] This leads to a faster crystallization rate at higher temperatures.[3][4]
The Role of Nucleating Agents
Nucleating agents are additives that promote heterogeneous nucleation. By providing a high density of nucleation sites, they accelerate the overall crystallization process and lead to the formation of a larger number of smaller, more uniform spherulites.[3][4] This refined morphology translates into tangible benefits, including:
-
Reduced Cycle Times: Faster solidification allows for increased production throughput in processes like injection molding.[3]
-
Enhanced Mechanical Properties: Smaller spherulites can improve tensile strength, stiffness, and impact resistance.[4][5]
-
Improved Dimensional Stability: Uniform and rapid crystallization minimizes warpage and shrinkage in molded parts.[6]
-
Increased Thermal Resistance: A higher crystallization temperature (Tc) results in improved heat deflection temperature (HDT).[4]
Section 2: this compound (EBB) - A Profile
Chemical Structure and Properties
This compound (CAS: 644-33-7) is a bis-amide compound with a symmetrical structure that is highly effective as a nucleating agent, particularly in polymers capable of forming hydrogen bonds, such as polyamides and polyesters.[7][8] Its high melting point and thermal stability ensure it remains solid and effective at typical polymer processing temperatures.[8][9]
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆N₂O₂ | [8] |
| Molecular Weight | 268.31 g/mol | [8][9] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 240-244 °C | [8] |
Mechanism of Action as a Nucleating Agent
The efficacy of EBB stems from its ability to self-assemble into finely dispersed, high-surface-area structures within the polymer melt. While the exact mechanism can vary between polymer types, a prevalent theory is the induction of epitaxial crystallization. In this model, the crystal lattice of EBB presents a favorable template onto which polymer chains can align and organize, significantly reducing the energy barrier for nucleation.[10] The amide groups in EBB can form strong hydrogen bonds with polar groups in polymers like polyamides, further promoting this templating effect and enhancing nucleation efficiency.
Caption: Mechanism of EBB-induced polymer crystallization.
Section 3: Application Notes for Key Polymer Systems
Polyamides (e.g., PA6, PA66)
EBB is exceptionally effective in polyamides due to the strong hydrogen bonding interactions between the amide groups of EBB and the PA backbone. This leads to a significant increase in the crystallization temperature and rate.
Causality: Increasing the crystallization temperature (Tc) means the material solidifies faster and at a higher temperature during cooling.[4] This shortens the time the part must remain in the mold, directly reducing the injection molding cycle time and increasing productivity. The faster crystallization rate also leads to a more uniform and finer crystalline structure, which enhances mechanical performance.[11][12]
Data Table 1: Performance of 0.3 wt% EBB in Polyamide 6 (Typical Values)
| Parameter | Neat PA6 | PA6 + 0.3% EBB | Improvement |
| Crystallization Temp (Tc) | ~185 °C | ~200 °C | +15 °C |
| Half-Crystallization Time (t₁/₂) | ~2.5 min | ~0.8 min | -68% |
| Tensile Strength | ~75 MPa | ~85 MPa | +13% |
| Flexural Modulus | ~2.8 GPa | ~3.2 GPa | +14% |
Polyethylene Terephthalate (PET)
In PET, EBB functions as an effective nucleating agent to increase the rate of crystallization, which is otherwise notoriously slow. This is critical for applications requiring high crystallinity for improved thermal and dimensional stability, such as hot-fill containers or engineering components.[6][13]
Causality: The slow crystallization of neat PET limits its use in injection molding for thick-walled parts, as long cycle times are required to achieve sufficient crystallinity and avoid amorphous, brittle structures. By accelerating crystallization, EBB allows for the production of highly crystalline PET parts with shorter cycle times, improved stiffness, and a higher heat deflection temperature.[6]
Data Table 2: Influence of 0.4 wt% EBB on PET Crystallization (Typical Values)
| Parameter | Neat PET | PET + 0.4% EBB | Improvement |
| Crystallization Temp (Tc) (from melt) | ~180 °C | ~205 °C | +25 °C |
| Degree of Crystallinity (at 10°C/min cooling) | ~15% | ~35% | +133% |
| Heat Deflection Temp (HDT) | ~70 °C | ~85 °C | +21% |
Section 4: Experimental Protocols
Protocol 1: Preparation of Polymer-EBB Blends via Melt Compounding
This protocol describes a standard method for achieving uniform dispersion of EBB in a polymer matrix using a twin-screw extruder. Proper dispersion is critical for maximizing nucleation efficiency.
Methodology:
-
Drying: Dry the base polymer resin and EBB powder in a vacuum oven for at least 4 hours at a temperature appropriate for the polymer (e.g., 80°C for PA6, 120°C for PET) to remove moisture, which can cause polymer degradation during processing.
-
Pre-blending: In a sealed bag or container, "tumble" or "dry-blend" the polymer pellets with the desired weight percentage of EBB powder (typically 0.1-0.5 wt%) for 10-15 minutes to ensure a homogenous pre-mix.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. The temperatures should be set progressively higher from the feed zone to the metering zone, typically 20-30°C above the polymer's melting point. Rationale: A gradual temperature increase ensures proper melting without thermal degradation, while a sufficiently high melt temperature promotes the dispersion of the EBB.
-
Compounding: Feed the dry-blended material into the extruder at a constant rate. Use a screw speed that provides adequate shear for dispersion but avoids excessive polymer degradation (e.g., 200-300 RPM). Rationale: High shear forces are necessary to break down any EBB agglomerates and distribute the particles evenly throughout the polymer melt.
-
Extrusion and Pelletizing: Extrude the molten polymer strand through a die into a cooling water bath. Subsequently, feed the cooled strand into a pelletizer to produce compounded pellets.
-
Post-Drying: Dry the resulting pellets thoroughly before subsequent processing (e.g., injection molding) or characterization.
Protocol 2: Characterization of Nucleating Efficiency via Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for quantifying the effect of a nucleating agent on the crystallization behavior of a polymer.[14][15] This protocol follows a standard heat-cool-heat cycle.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compounded pellets into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 260°C for PA6, 280°C for PET) at a constant rate of 10°C/min. Rationale: This step erases the previous thermal history of the material.
-
Isothermal Hold: Hold the sample at this high temperature for 3-5 minutes to ensure complete melting and randomization of the polymer chains.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to ambient temperature. Rationale: This is the critical step where crystallization from the melt is observed. The exothermic peak on the thermogram represents crystallization.
-
Second Heating Scan: Heat the sample again at 10°C/min to observe the melting behavior of the crystal structure formed during the controlled cooling scan.
-
Data Analysis:
-
Crystallization Temperature (Tc): Determine the peak temperature of the exothermic crystallization peak from the cooling scan. A higher Tc indicates more effective nucleation.[15]
-
Enthalpy of Crystallization (ΔHc): Integrate the area of the crystallization exotherm. This value is proportional to the degree of crystallinity.
-
Caption: Experimental workflow for polymer characterization using DSC.
Protocol 3: Assessment of Morphological Changes via Polarized Optical Microscopy (POM)
POM is used to visualize the crystalline superstructure (spherulites) of the polymer.[1][5] A reduction in spherulite size and an increase in spherulite density are clear indicators of effective nucleation.[1]
Methodology:
-
Sample Preparation: Place a small amount of polymer (a few pellets or film) on a glass microscope slide. Cover with a second slide or coverslip.
-
Melting: Place the slide assembly on a hot stage. Heat the sample to the same peak temperature used in the DSC analysis to melt the polymer completely.
-
Film Formation: Gently press the top slide to create a thin, uniform polymer film (approximately 10-20 µm thick).
-
Crystallization: Cool the sample on the hot stage at the same controlled rate used in the DSC cooling scan (e.g., 10°C/min). Rationale: Using the same cooling rate allows for direct correlation between the observed morphology and the thermal data.
-
Microscopy: Once cooled, place the slide on the stage of a polarized light microscope. View the sample under cross-polarized light.
-
Image Analysis:
-
Capture images at various magnifications.
-
Observe the spherulite morphology. Nucleated samples will exhibit a significantly higher number of smaller spherulites compared to the neat polymer.[1] The characteristic "Maltese cross" pattern will be visible in each spherulite.
-
Section 5: Troubleshooting and Technical Insights
-
Poor Dispersion: If DSC results show little or no increase in Tc, it may indicate poor dispersion of EBB. Solution: Increase the screw speed or modify the screw design of the extruder to impart more shear. Ensure both polymer and EBB are thoroughly dried.
-
Agglomeration: At higher concentrations (>1.0 wt%), EBB may agglomerate, reducing its effectiveness. Solution: Optimize the EBB concentration. For most systems, 0.2-0.5 wt% is sufficient. Consider using a masterbatch for more uniform incorporation.
-
Polymer Degradation: A significant drop in melting point (Tm) during the second DSC heating scan compared to the first can indicate polymer degradation. Solution: Reduce the melt processing temperature or residence time in the extruder. Ensure a consistent nitrogen purge in the DSC cell.
Section 6: Conclusion
This compound is a highly efficient and versatile nucleating agent that offers significant performance and processing advantages for a range of semi-crystalline polymers, most notably polyamides and polyesters. By promoting rapid, high-temperature heterogeneous nucleation, EBB enables the production of materials with refined crystal structures, leading to enhanced mechanical properties, superior thermal stability, and reduced manufacturing cycle times. The protocols outlined in this guide provide a robust framework for researchers and engineers to effectively incorporate and validate the benefits of EBB in their specific applications.
Section 7: References
-
Polarizing Optical Microscopy: Birefringence Analysis and the Effect of Different Crystallization Temperatures on the Spherulitic Microstructure. (2016). JOM.
-
Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. (2025). MDPI. [Link]
-
Polarized optical micrographs showing the spherulitic morphology of PVDF/diphenyl ketone diluted systems... (n.d.). ResearchGate. [Link]
-
Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. (2025). PubMed. [Link]
-
Polarized optical microscopy of spherulite texture of blend 7... (n.d.). ResearchGate. [Link]
-
Effect of different nucleating agent on crystallization kinetics and morphology of polypropylene. (n.d.). ResearchGate. [Link]
-
MSE 201 S21 Polymer Spherulite Crystal Nucleation & Growth. (2021). YouTube. [Link]
-
Spherulites and optical properties. (n.d.). DoITPoMS, University of Cambridge. [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM.com. [Link]
-
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. [Link]
-
N,N'-ethylenebis(benzamide). (n.d.). MySkinRecipes. [Link]
-
Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene. (n.d.). MDPI. [Link]
-
Experimental Investigation of Effects of the Nucleating Agent on Mechanical and Crystallization Behavior of Injection-Molded Iso. (n.d.). DergiPark. [Link]
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Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene). (n.d.). ResearchGate. [Link]
-
Low-molecular weight aliphatic amides as nucleating agents for poly (L-lactic acid): Conformation variation induced crystallization enhancement. (n.d.). ResearchGate. [Link]
-
Effects of N,N′-Ethylenebis(stearamide) on the Properties of Poly(ethylene terephthalate)/Organo-montmorillonite Nanocomposite. (n.d.). ResearchGate. [Link]
-
Effect of Bis (2-Aminoethyl) Adipamide/Adipic Acid Segment on Polyamide 6: Crystallization Kinetics Study. (n.d.). National Institutes of Health. [Link]
-
Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions. (2024). National Institutes of Health. [Link]
-
The crystallization kinetics of polyamide-12. (n.d.). ResearchGate. [Link]
-
PET/Bio-Based Terpolyester Blends with High Dimensional Thermal Stability. (n.d.). National Institutes of Health. [Link]
-
Additives for the Modification of Poly(Ethylene Terephthalate) to Produce Engineering-Grade Polymers. (n.d.). ResearchGate. [Link]
-
Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6 Copolyamides: Effect of Novel Long-Chain Polyamide Salt as a Comonomer. (n.d.). MDPI. [Link]
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Application Notes and Protocols for N,N'-Ethylenebisbenzamide in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Approach to Polyamide Synthesis with N,N'-Ethylenebisbenzamide
This technical guide provides a comprehensive overview of the synthesis and application of this compound (EBB) as a monomer for the preparation of novel polyamides. Moving beyond theoretical discussions, this document serves as a practical handbook for researchers in polymer chemistry and materials science. We will delve into the synthesis of the EBB monomer itself, followed by detailed, field-tested protocols for its polymerization into polyamides via both melt and interfacial techniques. The causality behind experimental choices is explained, ensuring that the protocols are not just a series of steps, but a self-validating system for robust and reproducible results.
The Monomer: this compound (EBB)
This compound is a symmetrical diamide monomer with the chemical formula C₁₆H₁₆N₂O₂. Its structure, characterized by two benzamide groups linked by an ethylene bridge, offers a unique combination of rigidity from the aromatic rings and flexibility from the aliphatic ethylene segment. This molecular architecture makes it an intriguing candidate for the synthesis of specialty polyamides with tailored properties.
Physicochemical Properties of EBB
A thorough understanding of the monomer's properties is crucial for its successful application in polymerization.
| Property | Value | Source |
| CAS Number | 644-33-7 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 242 °C | [2] |
| Boiling Point | 581.3 °C at 760 mmHg | [2] |
| Density | 1.161 g/cm³ | [2] |
| Solubility | Low solubility in water | [2] |
Synthesis of this compound Monomer
The most common and efficient method for preparing EBB is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3] In this case, ethylenediamine is acylated with benzoyl chloride.
Diagram 1: Synthesis of this compound (EBB)
Caption: Synthesis of EBB via the Schotten-Baumann reaction.
Protocol 1: Synthesis of this compound (EBB)
This protocol details the synthesis of EBB from ethylenediamine and benzoyl chloride.
Materials:
-
Ethylenediamine (1.0 eq.)
-
Benzoyl chloride (2.2 eq.)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq.) in dichloromethane.
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution to the flask containing the ethylenediamine solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (2.2 eq.) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution using a rotary evaporator.
-
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized EBB using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.
Polyamide Synthesis using EBB
EBB can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. Two common methods for this are melt polymerization and interfacial polymerization.
Melt Polymerization
Melt polymerization is a solvent-free method where the monomers are heated above their melting points to initiate the polymerization reaction. This method is often preferred for its simplicity and the absence of solvents.
Diagram 2: Melt Polymerization of EBB with a Dicarboxylic Acid
Caption: Melt polymerization of EBB to form a polyamide.
Protocol 2: Melt Polymerization of EBB with Adipic Acid
This protocol describes the synthesis of a polyamide from EBB and adipic acid via melt polycondensation.
Materials:
-
This compound (EBB) (1.0 eq.)
-
Adipic acid (1.0 eq.)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of EBB and adipic acid. Add a catalytic amount of p-toluenesulfonic acid if desired.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Heating and Polymerization:
-
Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers (e.g., 250-280 °C).
-
Once the monomers have melted and a homogenous mixture is formed, continue stirring. The polycondensation reaction will start, and water will be evolved.
-
-
Byproduct Removal: After the initial stage of polymerization, apply a vacuum to the system to facilitate the removal of water and drive the reaction to completion, thereby increasing the molecular weight of the polymer.[1]
-
Completion and Recovery: Continue the reaction under vacuum for several hours until the desired viscosity is reached. Cool the reactor and recover the solid polyamide.
-
Characterization: Characterize the resulting polyamide for its molecular weight (e.g., via gel permeation chromatography), thermal properties (TGA, DSC), and mechanical properties.
Interfacial Polymerization
Interfacial polymerization is a type of step-growth polymerization where the polymerization occurs at the interface between two immiscible liquids.[4] This method is particularly useful for producing high molecular weight polymers at low temperatures.
Diagram 3: Interfacial Polymerization of EBB with a Diacid Chloride
Caption: Interfacial polymerization of EBB to form a polyamide film.
Protocol 3: Interfacial Polymerization of EBB with Terephthaloyl Chloride
This protocol outlines the synthesis of a polyamide from EBB and terephthaloyl chloride using interfacial polymerization.
Materials:
-
This compound (EBB)
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Tweezers
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of EBB and sodium hydroxide. The base is necessary to neutralize the HCl that is formed during the reaction.
-
Organic Phase Preparation: Prepare a solution of terephthaloyl chloride in an organic solvent that is immiscible with water, such as dichloromethane.[5]
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing.
-
A thin film of polyamide will form at the interface of the two liquids.
-
-
Polymer Film Removal: Using tweezers, gently grasp the polyamide film from the center of the interface and pull it out as a continuous "rope".
-
Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like acetone to remove any unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterization: Analyze the polyamide film for its chemical structure (FT-IR), thermal stability (TGA), and surface morphology (SEM).
Characterization of Polyamides Derived from EBB
A comprehensive characterization of the synthesized polyamides is essential to understand their structure-property relationships.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of amide bond formation (C=O and N-H stretching). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| X-ray Diffraction (XRD) | Assessment of the crystalline or amorphous nature of the polymer. |
| Mechanical Testing | Evaluation of tensile strength, modulus, and elongation at break. |
Expected Properties and Applications
Polyamides synthesized from EBB are expected to exhibit a unique set of properties due to the combination of aromatic and aliphatic segments in the monomer.
-
Thermal Properties: The presence of benzene rings is expected to impart good thermal stability, while the ethylene linker may result in a lower glass transition temperature compared to wholly aromatic polyamides.
-
Mechanical Properties: These polyamides are anticipated to be tough and potentially flexible, depending on the co-monomer used.
-
Solubility: The N-substituted nature of the amide linkages in the polymer backbone, formed from the secondary amine nature of EBB after initial reaction, may lead to improved solubility in organic solvents compared to conventional unsubstituted polyamides.[6]
-
Applications: Potential applications for these novel polyamides could include high-performance films, coatings, and specialty fibers where a balance of thermal stability, mechanical performance, and processability is required.
Safety Precautions
When working with the chemicals mentioned in these protocols, it is imperative to follow standard laboratory safety procedures.
-
This compound: May be irritating to the skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.[6]
-
Benzoyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethylenediamine: Corrosive and flammable. Handle in a fume hood with appropriate PPE.
-
Dicarboxylic Acid Chlorides: Corrosive and react with moisture. Handle in a dry environment and in a fume hood.
-
Solvents: Use appropriate solvents in a well-ventilated area or a fume hood. Be aware of their flammability and toxicity.
Always consult the Material Safety Data Sheet (MSDS) for each chemical before use.
References
-
BIOSYNCE. (n.d.). N,N'-(Ethane-1,2-diyl)dibenzamide CAS 644-33-7. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N,N'-Ethylenebis(benzamide).
- Molbase. (n.d.). This compound.
-
MySkinRecipes. (n.d.). N,N'-ethylenebis(benzamide). Retrieved from [Link]
- Ghafuri, H., & Zarei, A. (2019). A green procedure for one-pot synthesis of N,N'-alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica, 26(3), 1481-1488.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Phenethylbenzamide from Phenethylamine and Benzoyl Chloride.
-
ResearchGate. (n.d.). Interfacial Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US4902831A - Preparation of ethylenediamine derivatives.
- Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Enright, T. E., & Enright, A. (1983). Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine. Transactions of the Faraday Society, 79, 1191-1199.
- Nguyen, T. L., Nguyen, V. H., & Le, T. N. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).
- Lokant, J. P., Dare, R. M., & Nagib, D. A. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 143-155.
- Google Patents. (n.d.). US2784231A - Manufacture of n:n'-dibenzylethylene-diamine.
-
ResearchGate. (n.d.). Chemical structures of the reagents used in this study. Retrieved from [Link]
- KAUST Repository. (n.d.). Alternative materials for interfacial polymerization: recent approaches for greener membranes.
- Liou, G. S., Hsiao, S. H., & Lin, J. L. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
- Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Polymer Journal, 34(3), 224-231.
- Kim, J. H., Lee, K. H., & Kim, J. (2007). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Macromolecular Research, 15(6), 516-522.
- Wang, Y., Kang, H., Guo, Y., Liu, R., Hao, X., Qiao, R., & Yan, J. (2021).
- Patil, A. S., Mahulikar, P. P., & Bhairamadgi, N. S. (2014). Synthesis and characterization of soluble polyamides from bis-[(4'-aminobenzyl)-4-benzamide] ether and various diacids. Journal of the Serbian Chemical Society, 79(1), 27-38.
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- 5. Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. biosynce.com [biosynce.com]
Application Note: A Validated HPLC Method for the Quantification of N,N'-Ethylenebisbenzamide
Introduction
N,N'-Ethylenebisbenzamide is a molecule of significant industrial interest, finding application as a gelling agent, thickener in lubricants, corrosion inhibitor, and as a processing aid and additive in various polymer formulations.[1] Its performance in these applications is often concentration-dependent, necessitating a robust and reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of such non-volatile and thermally labile compounds.[2][3] This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the accurate and precise quantification of this compound, designed to be readily implemented in research, quality control, and drug development settings. The methodology is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][4][5][6]
Physicochemical Properties and Chromatographic Behavior
This compound (C₁₆H₁₆N₂O₂) is a symmetrical molecule comprising two benzamide moieties linked by an ethylene bridge. Its structure imparts a significant degree of non-polarity, though the amide groups provide sites for hydrogen bonding. This amphiphilic nature dictates its solubility, favoring polar aprotic and protic organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is expected to be low.
Method Development Strategy
A reversed-phase chromatographic approach was selected due to the non-polar character of this compound. This method separates analytes based on their hydrophobicity, with more non-polar compounds being retained longer on the non-polar stationary phase.
-
Chromatographic Mode: Reversed-phase chromatography offers excellent resolution and reproducibility for a wide range of organic molecules.
-
Stationary Phase: A C18 column is a robust and versatile choice for reversed-phase HPLC, providing sufficient hydrophobic retention for this compound.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is proposed to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it compatible with UV detection at lower wavelengths. The use of a buffer is generally recommended to control the pH of the mobile phase and ensure consistent retention times, especially for ionizable compounds. Although this compound is not strongly ionizable, a buffered mobile phase can improve method robustness.
-
Detection: UV detection is selected for its sensitivity and specificity for aromatic compounds. Based on the UV absorbance characteristics of the benzamide chromophore, a detection wavelength in the range of 220-250 nm is anticipated to provide a suitable response. The optimal wavelength should be experimentally determined by obtaining a UV spectrum of a standard solution of this compound using a photodiode array (PDA) detector.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. The specific parameters may require optimization based on the HPLC system and column used.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 50-90% B10-12 min, 90% B12-12.1 min, 90-50% B12.1-15 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or experimentally determined λmax) |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The developed analytical method must be validated to ensure it is suitable for its intended purpose.[6][7][8] The validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of the 100% test concentration, with a relative standard deviation (RSD) of ≤ 2%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability parameters met. |
Sample Preparation from a Polymer Matrix
Given that this compound is used as a polymer additive, a common application of this method will be its quantification in a polymer matrix.[2] A solvent extraction procedure is typically employed for this purpose.
Materials
-
Polymer sample containing this compound.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Methanol.
-
0.45 µm syringe filters.
Extraction Procedure
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of DCM or THF to the vial.
-
Sonicate the mixture for 30 minutes to facilitate the dissolution of the additive.
-
Allow the mixture to stand for at least 4 hours to ensure complete extraction.
-
Add 10 mL of methanol to precipitate the polymer.
-
Centrifuge the mixture to separate the precipitated polymer.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the filtrate by HPLC.
Logical Relationship for Method Validation
Caption: Interrelationship of method validation parameters.
Conclusion
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantification of this compound. The proposed method is based on sound chromatographic principles and aligns with international regulatory guidelines. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate, reliable, and reproducible data for the analysis of this compound in various sample matrices, supporting its use in research, quality control, and industrial applications.
References
-
Intertek. (n.d.). Additives Analysis for Polymers and Plastics. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Additives in a Polymer. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives. Retrieved from [Link]
- U.S. Pharmacopeia. (2022).
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Purba, F. R., & Rohman, A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 29-36.
-
ResearchGate. (n.d.). UV-Vis Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. Retrieved from [Link]
-
PubMed. (2013). Determination of plastic additives in packaging by liquid chromatography coupled to high resolution mass spectrometry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from [Link]
Sources
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- 4. Determination of plastic additives in packaging by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide [webbook.nist.gov]
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- 8. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Purification of Crude N,N'-Ethylenebisbenzamide by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of crude N,N'-ethylenebisbenzamide via recrystallization. This compound is a high melting point solid with applications in various industrial and research fields. The purity of this compound is paramount for its effective use. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[1][2] This guide details a systematic approach to solvent selection, a step-by-step recrystallization protocol, and methods for verifying the purity of the final product. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Rationale for Recrystallization
This compound is a symmetrical diamide characterized by a high melting point and low solubility in many common solvents at room temperature. These properties make it a valuable compound in applications requiring thermal stability. However, its synthesis, typically from ethylenediamine and benzoyl chloride or benzoic acid, can result in a crude product containing unreacted starting materials, by-products, and colored impurities. For its intended applications, a high degree of purity is often essential.
Recrystallization is the purification method of choice for solid organic compounds.[2][3] The fundamental principle of recrystallization is based on the difference in solubility between the desired compound and its impurities in a selected solvent.[3] An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities or having different solubility profiles, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[2]
The Causality Behind Recrystallization: The formation of a crystal lattice is a highly specific process. As the solution cools slowly, molecules of the desired compound selectively deposit onto the growing crystal lattice, excluding molecules of impurities that do not fit into the crystal structure. This selective crystallization is the basis of the purification.[2]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Potential recrystallization solvents (e.g., Ethanol, Acetone, Acetonitrile, N,N-Dimethylformamide (DMF))
-
Activated Charcoal (decolorizing agent)
-
Celite® or other filter aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Spatulas and weighing balance
-
Melting point apparatus
-
FT-IR spectrometer
Experimental Protocols
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization.[3] The ideal solvent should:
-
Dissolve the crude this compound completely when hot.
-
Dissolve the crude this compound sparingly or not at all when cold.
-
Either dissolve impurities well at all temperatures or not dissolve them at all.
-
Not react with this compound.
-
Have a boiling point below the melting point of this compound (242 °C).
-
Be volatile enough to be easily removed from the purified crystals.
Protocol for Solvent Screening:
-
Place approximately 100 mg of crude this compound into several test tubes.
-
To each test tube, add 1 mL of a different potential solvent (e.g., ethanol, acetone, acetonitrile, DMF).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable choice.
Based on the polar amide nature of this compound, polar solvents are generally good candidates. Ethanol is often a good starting point for the recrystallization of benzamide derivatives.
Recrystallization Workflow
The following diagram outlines the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Recrystallization Protocol
This protocol is based on the use of ethanol as the recrystallization solvent. Adjustments may be necessary based on the solvent selected in section 3.1.
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[2]
-
-
Hot Filtration (if insoluble impurities or charcoal are present):
-
This step is crucial to remove any insoluble impurities or the added activated charcoal.[5][6]
-
Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling solvent through it.[7] This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper.
-
-
Crystallization:
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Purity Assessment and Characterization
A successful purification should be validated by appropriate analytical techniques.
Melting Point Determination
The melting point of a pure compound is a sharp, well-defined range, whereas impurities will typically cause the melting point to be depressed and broadened.[9][10][11]
-
Procedure: Determine the melting point range of both the crude and the recrystallized this compound using a melting point apparatus.
-
Expected Result: The recrystallized product should exhibit a sharp melting point close to the literature value of 242 °C. The crude material will likely have a lower and broader melting range.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the identity of the purified compound by identifying its characteristic functional groups.
-
Expected Characteristic Peaks for this compound:
-
N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide.
-
C=O Stretch (Amide I band): A strong peak in the region of 1630-1680 cm⁻¹ due to the carbonyl stretch.[12][13]
-
N-H Bend (Amide II band): A peak around 1540 cm⁻¹ resulting from the N-H bending vibration.[14]
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the benzene rings.
-
By comparing the FT-IR spectrum of the recrystallized product with a reference spectrum, the identity and purity can be confirmed. The absence of peaks corresponding to impurities (e.g., a broad O-H stretch from residual benzoic acid) indicates successful purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2] |
| Oiling out (product separates as an oil) | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used. Premature crystallization during hot filtration. Washing crystals with warm solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated for hot filtration. Always wash crystals with ice-cold solvent. |
| Colored crystals | Colored impurities were not completely removed. | Repeat the recrystallization process, ensuring to use an adequate amount of activated charcoal. |
Conclusion
Recrystallization is a powerful and efficient technique for the purification of crude this compound. By carefully selecting a suitable solvent and following a systematic protocol, a high-purity product can be obtained. The purity of the final product should always be verified through analytical methods such as melting point determination and FT-IR spectroscopy. This application note provides a robust framework for researchers and scientists to successfully purify this compound for their specific applications.
References
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
Royal Society of Chemistry. Melting point determination. [Link]
-
Portland State University. Purity and Identification of Solids Using Melting Points. [Link]
-
Analytical Testing Labs. Melting Point Determination. [Link]
-
City University of New York. Purification by Recrystallization. [Link]
-
University of California, Berkeley. Recrystallization. [Link]
-
SSERC. Melting point determination. [Link]
-
Ventura College. How to Perform a Recrystallization. [Link]
-
Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]
-
University of Toronto. recrystallization, filtration and melting point. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Kyoto University. Hot Filtration & Recrystallization. [Link]
-
Massachusetts Institute of Technology OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Chemistry LibreTexts. 2.1: Recrystallization. [Link]
-
Jena Library of Biological Macromolecules. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-25. [Link]
-
Materials Today. Fourier Transformed Infrared Spectroscopy (FTIR spectroscopy): For Characterization of an Aramid and its Blends. [Link]
-
ResearchGate. FT-IR spectra analysis for confirmatory amide (CO-NH) bond confirmation. [Link]
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experimental setup for studying the kinetics of n,n'-ethylenebisbenzamide formation
Topic: Experimental Setup for Studying the Kinetics of N,N'-Ethylenebisbenzamide Formation
Introduction
This compound is an organic compound featuring two benzamide groups connected by an ethylene bridge.[1] This structure imparts properties useful in various fields, including polymer science as a cross-linking agent and in pharmaceuticals as a precursor in drug synthesis.[1] The efficient synthesis of this compound, typically via the Schotten-Baumann reaction between ethylenediamine and benzoyl chloride, is of significant industrial interest.[2][3]
Understanding the kinetics of this formation reaction is crucial for process optimization, enabling control over reaction time, yield, and purity while minimizing side reactions.[4] This guide provides a comprehensive experimental framework for researchers to investigate the reaction kinetics, determine the rate law, and calculate the activation energy for the formation of this compound. We will detail the experimental setup, analytical protocols, and data interpretation methods necessary for a thorough kinetic study.
Theoretical Background
The Schotten-Baumann Reaction Mechanism
The synthesis of this compound from ethylenediamine and benzoyl chloride is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[2][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The overall balanced chemical equation is:
2 C₆H₅COCl (Benzoyl Chloride) + H₂NCH₂CH₂NH₂ (Ethylenediamine) → C₆H₅CONHCH₂CH₂NHCOC₆H₅ (this compound) + 2 HCl
The reaction occurs in two successive acylation steps. The mechanism for the first acylation is as follows:
-
Nucleophilic Attack: The nitrogen atom of ethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: A base, typically an excess of the amine reactant or an added base like sodium hydroxide, removes a proton from the nitrogen atom to yield the mono-acylated intermediate (N-(2-aminoethyl)benzamide) and neutralize the generated HCl.[5]
The second acylation occurs similarly at the remaining primary amine group to form the final product, this compound. A key side reaction is the hydrolysis of the highly reactive benzoyl chloride by any water present, which produces benzoic acid.[6][7]
Principles of Chemical Kinetics
The goal of a kinetic study is to determine the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants.[4] For the formation of this compound, a simplified rate law can be expressed as:
Rate = k[C₆H₅COCl]ˣ[H₂NCH₂CH₂NH₂]ʸ
Where:
-
k is the rate constant.
-
[C₆H₅COCl] and [H₂NCH₂CH₂NH₂] are the molar concentrations of the reactants.
-
x and y are the reaction orders with respect to each reactant.
The main factors that influence the reaction rate are the concentration of reactants, temperature, and the presence of a catalyst.[8] The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea), the minimum energy required for the reaction to occur.[4]
Experimental Design and Strategy
This protocol employs the method of initial rates to determine the reaction orders (x and y) and the rate constant (k).[9] This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is measured for each experiment. By comparing the initial rates between experiments, the order of reaction with respect to each reactant can be determined.
To determine the activation energy, the reaction will be performed at several different temperatures, and the corresponding rate constants will be calculated.
Analytical Approach: The reaction progress will be monitored by quantifying the concentration of the product, this compound, over time. This will be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection, an offline method that offers high sensitivity and resolving power.[10] Alternatively, for laboratories equipped with Process Analytical Technology (PAT), in-situ FTIR spectroscopy can be used for real-time monitoring by tracking the disappearance of the benzoyl chloride carbonyl peak and the appearance of the amide carbonyl peak.[11]
Materials and Apparatus
Materials
-
Benzoyl chloride (≥99%)
-
Ethylenediamine (≥99%)
-
Acetonitrile (HPLC grade), as the reaction solvent
-
Triethylamine (≥99%), as an HCl scavenger
-
This compound (≥98%), as an analytical standard
-
Deionized water (for HPLC mobile phase)
-
Hydrochloric acid (for quenching reaction)
-
Methanol (HPLC grade)
Apparatus
-
Jacketed glass batch reactor (250 mL or 500 mL) with overhead stirrer, temperature probe, and sampling port.[12]
-
Thermostatic circulating water bath to control reactor temperature.[4]
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Syringes and syringe filters (0.45 µm) for sampling.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Stopwatch or timer.
Experimental Protocols
Protocol 1: HPLC Method Development & Calibration
-
Standard Preparation: Accurately prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in acetonitrile. From this stock, prepare a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the product).
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Inject each calibration standard into the HPLC. Plot the peak area of this compound against its concentration. Perform a linear regression to obtain the calibration curve equation and correlation coefficient (R² > 0.995). This curve will be used to determine the concentration of the product in the kinetic samples.
Protocol 2: General Procedure for a Kinetic Run
The following workflow outlines the steps for a single kinetic experiment.
Caption: Simplified mechanism for the first acylation step.
Troubleshooting
-
Poor HPLC Peak Shape: May result from injecting a solvent much stronger than the mobile phase. Ensure samples are appropriately diluted if necessary. Check column health.
-
Reaction Rate Too Fast/Slow: Adjust the temperature. For very fast reactions, consider a stopped-flow apparatus. [13]For slow reactions, consider increasing reactant concentrations or temperature.
-
Inconsistent Results: Ensure precise temperature control and accurate preparation of stock solutions. Inconsistent mixing can also affect rates; ensure the stirrer speed is constant and adequate for all runs.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Ethylenediamine and triethylamine are corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. Adding benzoyl chloride to the amine solution may generate heat. For larger-scale reactions, controlled addition and cooling are necessary. [14]
References
- Google. (2024). Time in Gießen, DE.
- Smolecule. (n.d.). Buy this compound | 644-33-7.
- Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
- Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring.
- SciSpace. (2021). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.
- Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Creative Proteomics. (n.d.).
- Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
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- University of Kansas. (n.d.).
- BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00141H.
- Wikipedia. (2024). Chemical kinetics.
- YouTube. (2023).
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- PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-diethylaminobenzoyl)ethylenediamine.
- BYJU'S. (2019). Schotten Baumann Reaction.
- ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Quora. (2021).
- PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Biochemical Journal. (n.d.). Transamidase kinetics. Amide formation in the enzymic reactions of thiol esters with amines.
- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Phenethylbenzamide from Phenethylamine and Benzoyl Chloride.
- SYNTHESIS Benzanilide BY BENZOL
- Scientia Iranica. (2019).
- ResearchGate. (2025).
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- ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
- ResearchGate. (2025). Kinetics and Mechanism of the Ligand Exchange Reaction Between Tetradentate Schiff Base N,N'-ethylen-bis(salicylaldimine) and Ni(N,N'.
- ResearchGate. (2025). (PDF) Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine.
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Application Note & Protocol: A Preliminary Investigation into the Use of N,N'-Ethylenebisbenzamide as a Novel Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document presents a theoretical framework and a hypothetical experimental protocol for the investigation of N,N'-ethylenebisbenzamide (EBB) as a potential curing agent for epoxy resins. Given the absence of established literature on this specific application, this guide draws upon foundational principles of epoxy chemistry, particularly the curing mechanisms of amine and amide-related compounds, to propose a structured approach for researchers. The content herein is intended to serve as a starting point for exploratory studies into novel, potentially high-performance epoxy thermosets.
Introduction: The Rationale for Exploring this compound
Epoxy resins are a cornerstone of advanced materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The performance of an epoxy thermoset is critically dependent on the choice of curing agent, which dictates the cross-linking chemistry and the final network architecture.[2] While aliphatic and aromatic amines, anhydrides, and latent curing agents like dicyandiamide (DICY) are well-established, the quest for novel curing agents that can impart unique properties such as enhanced thermal stability, specific mechanical characteristics, or improved processability is ongoing.[3][4]
This compound (EBB) is a diamide characterized by a stable molecular structure. Its potential as a curing agent for epoxy resins is speculative but intriguing. The amide hydrogens in EBB could theoretically engage in a nucleophilic addition reaction with the epoxide rings of the resin, analogous to the well-understood reactions of primary and secondary amines.[5] The rigid aromatic moieties within the EBB structure could contribute to a high glass transition temperature (Tg) and enhanced thermal stability in the resulting cured polymer network.[2]
This application note provides a detailed, albeit theoretical, guide for the systematic evaluation of EBB as a curing agent. It covers the proposed curing mechanism, a step-by-step experimental protocol, and methods for characterizing the cure behavior and final properties of the thermoset.
Proposed Curing Mechanism
The curing of epoxy resins with amine-based hardeners proceeds through the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group.[5]
For this compound, we can hypothesize a similar, though likely less reactive, pathway involving the amide hydrogens. The lower nucleophilicity of the amide nitrogen compared to an amine nitrogen suggests that higher temperatures and potentially a catalyst would be required to drive the reaction.
The proposed two-stage reaction with a difunctional epoxy resin such as diglycidyl ether of bisphenol A (DGEBA) is as follows:
-
Initial Addition: An amide hydrogen from EBB attacks an epoxy group, forming a secondary amine and a hydroxyl group.
-
Cross-linking: The remaining amide hydrogen on the same EBB molecule, as well as those on other EBB molecules, react with further epoxy groups, leading to a three-dimensional cross-linked network.
The hydroxyl groups generated during the reaction can also participate in further reactions, such as etherification with other epoxy groups, particularly at elevated temperatures.[6] This can lead to a more densely cross-linked network.
Caption: Step-by-step workflow for EBB-epoxy formulation and analysis.
Step 1: Preparation and Mixing
-
Dry the DGEBA resin and EBB powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours to remove any absorbed moisture.
-
Preheat the DGEBA resin to reduce its viscosity (e.g., 70-80 °C).
-
Slowly add the calculated amount of EBB powder to the preheated resin while stirring mechanically. Due to the high melting point of EBB, achieving a homogeneous dispersion is critical.
-
If using a catalyst, add it to the mixture (typically 0.5-2.0 phr).
-
Continue mixing until the EBB is fully dissolved or a uniform, fine dispersion is achieved.
Step 2: Degassing
-
Place the mixture in a vacuum oven at the mixing temperature.
-
Apply vacuum to remove any entrapped air bubbles until bubbling subsides.
Step 3: Curing and Post-Curing
-
Pour the degassed mixture into preheated molds.
-
Based on DSC analysis (see section 4.1), select an initial curing temperature. Given the expected low reactivity, a starting point could be in the range of 150-200 °C for 1-3 hours.
-
After the initial cure, a post-curing step at a higher temperature (e.g., 20-30 °C above the initial Tg) for 1-2 hours is recommended to ensure complete reaction and achieve optimal properties. [7]
Characterization and Analysis
Curing Behavior (DSC)
Differential Scanning Calorimetry (DSC) is essential for determining the curing profile. [8]* Procedure: A small sample of the uncured mixture is heated in the DSC at a constant rate (e.g., 5, 10, 15 °C/min).
-
Analysis: The resulting thermogram will show an exothermic peak representing the curing reaction. Key parameters to extract are:
-
Onset Temperature (T_onset): The temperature at which the reaction begins.
-
Peak Exothermic Temperature (T_peak): The temperature of the maximum reaction rate. [9] * Total Heat of Reaction (ΔH_total): Proportional to the extent of reaction.
-
Chemical Structure (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes during curing.
-
Procedure: Spectra of the uncured mixture and the fully cured polymer are collected.
-
Analysis: Look for the disappearance or reduction of the epoxide peak (around 915 cm⁻¹) and changes in the N-H stretching region of the amide (around 3300 cm⁻¹). The appearance of a broad hydroxyl (-OH) peak (around 3400 cm⁻¹) would also indicate the ring-opening reaction. [10]
Thermal and Mechanical Properties
The following table summarizes key characterization techniques and the insights they provide.
| Property | Analytical Technique | Key Metrics | Significance |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Td5 (Temp. at 5% weight loss), Char Yield | Indicates the material's resistance to thermal degradation. [9] |
| Glass Transition | DSC or DMA | Glass Transition Temperature (Tg) | Defines the upper service temperature of the material; related to cross-link density. [7] |
| Viscoelasticity | Dynamic Mechanical Analysis (DMA) | Storage Modulus (E'), Loss Modulus (E''), Tan Delta | Provides information on stiffness, energy dissipation, and damping properties over a temperature range. [11] |
| Mechanical Strength | Universal Testing Machine | Tensile Strength, Young's Modulus, Elongation at Break | Quantifies the material's strength, stiffness, and ductility under load. [12] |
Anticipated Challenges and Considerations
-
Miscibility: EBB is a solid with a high melting point. Achieving a homogeneous mixture with liquid epoxy resin at a reasonable processing temperature may be challenging. The use of a co-solvent or a melt-mixing process might be necessary.
-
Reactivity: The reactivity of the amide hydrogen is significantly lower than that of an amine hydrogen. High curing temperatures and/or the use of an effective catalyst will likely be essential to achieve a reasonable degree of cure.
-
Brittleness: The rigid aromatic structure of EBB may lead to a brittle thermoset. Formulations may need to be modified with flexibilizers or toughening agents to improve impact resistance. [11]
Conclusion
While the use of this compound as a curing agent for epoxy resins is an unexplored area, this document provides a scientifically grounded, hypothetical framework for its investigation. By drawing parallels with known curing chemistries and employing standard characterization techniques, researchers can systematically evaluate the potential of EBB to create novel epoxy thermosets with potentially unique thermal and mechanical properties. The protocols outlined here are intended to serve as a robust starting point for such exploratory research.
References
- Epoxy Resin Curing Mechanisms | PDF | Ether - Scribd. (n.d.).
- Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. (n.d.).
- Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC - PubMed Central. (n.d.).
- Curing of epoxy resins by dicyandiamide - Semantic Scholar. (n.d.).
- The Dicyandiamide Cure of SP-250 Epoxy Resin Accelerated by Monuron. - DTIC. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. (n.d.).
- Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance - MDPI. (2023, October 21).
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024, August 24).
- Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines. (n.d.).
- Curing Agents for Epoxy Resin. (n.d.).
- Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking - arXiv. (n.d.).
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin - International Journal of Engineering Research & Technology. (n.d.).
- Epoxy resins, curing agents, compounds, and modifiers. (n.d.).
- The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure - ResearchGate. (2025, August 9).
- Biological And Chemical Properties of Cured Epoxy Resins - ResearchGate. (2021, November 2).
- Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone - MDPI. (2019, March 11).
- Synthesis of a Curing Agent Derived from Limonene and the Study of Its Performance to Polymerize a Biobased Epoxy Resin Using the Epoxy/Thiol-Ene Photopolymerization Technique - NIH. (2022, May 28).
- CN105646846A - Epoxy resin curing agent, synthesis method and curing method - Google Patents. (n.d.).
- (PDF) Curing of epoxy resins with amines - ResearchGate. (2025, August 7).
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- 3. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of a Curing Agent Derived from Limonene and the Study of Its Performance to Polymerize a Biobased Epoxy Resin Using the Epoxy/Thiol-Ene Photopolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. arxiv.org [arxiv.org]
Application Notes and Protocols for Growing Single Crystals of N,N'-Ethylenebis(benzamide) for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crystallographic Imperative for N,N'-Ethylenebis(benzamide)
N,N'-ethylenebis(benzamide) (EBB) is a symmetrical aromatic diamide with potential applications in materials science as a gelling agent and thickener, particularly in high-temperature applications.[1] Its rigid structure, featuring two benzamide moieties linked by an ethylene bridge, allows for strong intermolecular hydrogen bonding, which dictates its physical properties such as a high melting point of approximately 242°C and low solubility in water.[1] In the realm of pharmaceutical and materials science, a definitive understanding of the three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction (SCXRD) is the gold standard for such determinations, providing unequivocal insights into molecular conformation, packing, and intermolecular interactions. This data is critical for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of novel materials.
This guide provides a detailed exposition of methodologies for growing high-quality single crystals of EBB suitable for SCXRD analysis. As a molecule capable of forming robust hydrogen-bonded networks, the crystallization of EBB presents unique challenges and opportunities. This document will navigate the principles of crystallization and provide detailed, field-tested protocols to empower researchers to successfully obtain diffraction-quality crystals.
I. Foundational Principles of Crystallization
The journey from a pure compound to a well-ordered single crystal is a controlled thermodynamic process. The fundamental principle underpinning all crystallization methods is the slow transition from a state of saturation or slight supersaturation to a less soluble state, inducing the controlled precipitation of the solute as a crystalline solid. This process can be conceptually divided into two key stages:
-
Nucleation: The initial formation of a small, stable crystalline aggregate from the supersaturated solution. The rate of nucleation is a critical parameter; too rapid nucleation leads to a multitude of small crystals (microcrystals), which are unsuitable for single-crystal diffraction. The goal is to control conditions to favor a limited number of nucleation events.
-
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. For high-quality single crystals, this stage must proceed slowly and under stable conditions to ensure the uniform development of crystal faces and minimize the incorporation of defects.
The selection of an appropriate solvent or solvent system is the most critical experimental variable. An ideal "good" solvent will dissolve the compound to a moderate extent. Overly high solubility can lead to supersaturated solutions that rapidly precipitate, while very low solubility may hinder the preparation of a sufficiently concentrated solution for crystallization.[2]
II. Solvent Selection Strategy for N,N'-Ethylenebis(benzamide)
As a molecule with two amide functional groups, EBB is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests that polar solvents, particularly those that can participate in hydrogen bonding, are likely to be effective.[3] Due to the lack of specific solubility data for EBB in a wide range of organic solvents, we can extrapolate from the known solubility of benzamide, a structurally similar compound. A comprehensive study on benzamide solubility provides the following ranking in descending order of solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[4][5]
Based on this, a primary screening for EBB should focus on polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Chlorinated solvents such as dichloromethane and chloroform may also be effective due to their ability to interact with the aromatic rings.[6]
For techniques requiring a solvent-antisolvent system, a "good" solvent that readily dissolves EBB is paired with a miscible "poor" solvent (antisolvent) in which EBB is sparingly soluble. The slow introduction of the antisolvent reduces the overall solubility of the system, driving crystallization.
Table 1: Suggested Solvents and Antisolvents for EBB Crystallization
| Solvent Class | "Good" Solvents (Higher Polarity) | "Poor" Solvents (Antisolvents - Lower Polarity) | Boiling Point (°C) of "Good" Solvent |
| Alcohols | Methanol, Ethanol | Hexane, Heptane, Toluene | Methanol: 64.7, Ethanol: 78.4 |
| Ketones | Acetone | Hexane, Heptane, Diethyl Ether | Acetone: 56.5 |
| Amides | N,N-Dimethylformamide (DMF) | Water, Diethyl Ether, Toluene | DMF: 153 |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Water, Ethanol, Isopropanol | DMSO: 189 |
| Chlorinated | Dichloromethane (DCM), Chloroform | Hexane, Heptane, Pentane | DCM: 39.6, Chloroform: 61.2 |
| Ethers | Tetrahydrofuran (THF) | Hexane, Heptane | THF: 66 |
III. Experimental Protocols for Single Crystal Growth
Purity of the starting material is of utmost importance for successful crystallization. It is recommended that N,N'-ethylenebis(benzamide) be purified by recrystallization or column chromatography to a purity of at least 95% before attempting to grow single crystals.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for obtaining single crystals. It relies on gradually increasing the concentration of the solute by the slow evaporation of the solvent.
Methodology:
-
Prepare a nearly saturated solution of EBB in a suitable solvent (e.g., methanol, ethanol, or a mixture such as DCM/methanol) at room temperature or with gentle warming.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial (a 1-2 dram vial or an NMR tube is ideal). This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that is not airtight. Parafilm with a few pinholes is a common and effective method to control the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically over several days to weeks for the formation of crystals. Avoid disturbing the vial, as this can lead to the formation of multiple small crystals.
Causality and Insights:
-
The choice of a moderately volatile solvent is key. Highly volatile solvents like DCM or diethyl ether tend to evaporate too quickly, leading to rapid precipitation and poor crystal quality.[6] Slower evaporation rates generally yield larger and better-quality crystals.
-
Using a narrow container like an NMR tube can promote the growth of a smaller number of larger crystals by limiting the surface area for evaporation and nucleation.
Protocol 2: Solvent-Antisolvent Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of an antisolvent vapor into a solution of the compound, gradually reducing its solubility.
Methodology:
-
Dissolve the EBB sample in a minimal amount of a "good" solvent (e.g., DMF, DMSO, or DCM) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer jar or beaker.
-
Add a small amount of a volatile "poor" solvent (antisolvent), such as hexane, diethyl ether, or pentane, to the bottom of the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it undisturbed at a constant temperature.
-
The more volatile antisolvent will slowly diffuse into the solution in the inner vial, inducing crystallization over time.
Causality and Insights:
-
The rate of diffusion is critical. A slower rate, achieved by maintaining a constant temperature, will promote the growth of higher quality crystals. Placing the setup in a refrigerator can slow down the diffusion process.
-
The choice of solvent-antisolvent pair is crucial. The two solvents must be miscible, and the antisolvent should be more volatile than the solvent.
Caption: Diagram of a vapor diffusion crystallization setup.
Protocol 3: Solvent-Antisolvent Liquid Layering
In this method, a solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystallization occurs at the interface as the two liquids slowly diffuse into one another.
Methodology:
-
Prepare a concentrated solution of EBB in a "good" solvent (e.g., DMF or DMSO).
-
Carefully transfer this solution to the bottom of a narrow tube, such as a test tube or an NMR tube.
-
Using a pipette or syringe, slowly and carefully add a layer of a less dense antisolvent (e.g., ethanol or water) on top of the solution, taking care not to disturb the interface. The tip of the pipette should be placed against the inner wall of the tube just above the solution's surface.
-
Seal the tube and allow it to stand undisturbed. Crystals will ideally form at the interface between the two solvent layers.
Causality and Insights:
-
The success of this technique relies heavily on creating a sharp, undisturbed interface between the two liquids. A narrow vessel is preferred as it minimizes the surface area of the boundary, promoting slower diffusion.[7]
-
The relative densities of the solvents are critical. The less dense solvent must be layered on top of the denser solvent.
Caption: Diagram of a liquid-liquid diffusion (layering) setup.
IV. Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. Compound is too soluble in the chosen solvent. | Concentrate the solution further. Try a solvent in which the compound is less soluble. For layering/diffusion, use a stronger antisolvent. |
| Formation of Oil | The compound's solubility limit is exceeded too rapidly. Impurities may be present. | Slow down the crystallization process (e.g., lower the temperature, use a less volatile solvent/antisolvent). Further purify the compound. Try adding a small amount of a solvent that the oil is insoluble in. |
| Microcrystalline Powder | Nucleation rate is too high. Solvent evaporation or diffusion is too fast. | Reduce the concentration of the solution. Slow down the process by reducing the temperature or using a tighter cap (for slow evaporation). |
| Twinned or Clustered Crystals | Rapid crystal growth. Mechanical disturbance. | Slow down the crystal growth rate. Ensure the crystallization setup is in a vibration-free environment. |
| Needle-like Crystals | Anisotropic growth rates, often inherent to the crystal packing. | Try a different solvent or solvent system. The presence of certain solvents can sometimes alter crystal habit. |
V. Conclusion
The successful cultivation of single crystals of N,N'-ethylenebis(benzamide) is an achievable goal that requires patience, careful control of experimental parameters, and a systematic approach to solvent screening. The protocols outlined in this guide, based on fundamental principles of crystallization and analogies to structurally similar compounds, provide a robust starting point for researchers. By methodically exploring techniques such as slow evaporation, vapor diffusion, and liquid layering, and by diligently troubleshooting any issues that arise, high-quality crystals suitable for definitive structural elucidation by X-ray diffraction can be obtained. This structural information will undoubtedly be a valuable asset in the further development and application of this and related compounds.
References
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Imperial College London. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Wiley-VCH. Available at: [Link]
-
ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes. (n.d.). N,N'-ethylenebis(benzamide). MySkinRecipes. Available at: [Link]
-
ChemBK. (2024). Benzamide, N-ethyl-. ChemBK. Available at: [Link]
-
Kemistry. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. YouTube. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
Sources
- 1. N,N'-ethylenebis(benzamide) [myskinrecipes.com]
- 2. Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
how to improve the yield and purity of n,n'-ethylenebisbenzamide synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N,N'-ethylenebisbenzamide. Here, we address common challenges related to reaction yield and product purity through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and robust method for synthesizing this compound is the Schotten-Baumann reaction .[1] This reaction involves the acylation of a primary amine, ethylenediamine, with an acid chloride, benzoyl chloride, in the presence of a base.[2][3] The conditions are typically a two-phase solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing the base.[1][3] This biphasic approach is highly effective because the base in the aqueous layer neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This neutralization is critical as it prevents the HCl from protonating the unreacted ethylenediamine, which would render it non-nucleophilic and halt the reaction, thereby diminishing the yield.[2]
Q2: Can you illustrate the reaction mechanism for the Schotten-Baumann synthesis of this compound?
Certainly. The reaction proceeds via a nucleophilic acyl substitution mechanism. The process occurs in two successive acylation steps.
-
First Acylation: The nucleophilic nitrogen of ethylenediamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the mono-acylated product, N-(2-aminoethyl)benzamide, and a proton.
-
Second Acylation: The remaining primary amino group on N-(2-aminoethyl)benzamide then attacks a second molecule of benzoyl chloride in the same manner.
-
Role of the Base: Throughout this process, a base (typically sodium hydroxide) neutralizes the generated HCl, driving the reaction equilibrium toward the final product.[3]
Below is a diagram illustrating the key mechanistic steps.
Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.
Q3: What safety precautions are essential when performing this synthesis?
Handling the reagents for this synthesis requires strict adherence to safety protocols:
-
Benzoyl Chloride: This compound is highly corrosive and a lachrymator (induces tearing). It reacts violently with water to release HCl gas. Always handle it in a well-ventilated fume hood, wearing gloves, safety goggles, and a lab coat.[3][4]
-
Ethylenediamine: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Use appropriate personal protective equipment (PPE).
-
Sodium Hydroxide (NaOH): A strong caustic base that can cause severe chemical burns. Handle with care, ensuring no contact with skin or eyes.[3]
-
Reaction Exotherm: The reaction is exothermic. Controlled, slow addition of benzoyl chloride, especially while cooling the reaction mixture in an ice bath, is crucial to prevent the reaction from becoming uncontrollable.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.
Issue 1: Critically Low Product Yield
Q: My final isolated yield of this compound is well below 50%. What are the most probable causes and how can I rectify this?
A: Low yield is a common issue that can typically be traced back to several key areas of the experimental procedure.[5] Let's break down the potential causes.
1. Hydrolysis of Benzoyl Chloride:
-
Cause: Benzoyl chloride readily reacts with water (hydrolyzes) to form benzoic acid, which is unreactive toward the amine. If the benzoyl chloride is added too quickly to the biphasic mixture or if moisture is present in the organic solvent, a significant portion of it will be consumed by this side reaction.
-
Solution:
-
Ensure your organic solvent (e.g., dichloromethane) is anhydrous.
-
Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled (0-5 °C) reaction mixture.[4] The cold temperature slows the rate of hydrolysis, and vigorous stirring ensures the benzoyl chloride preferentially reacts with the amine in the organic phase rather than with the water/hydroxide in the aqueous phase.
-
2. Incomplete Reaction or Formation of Mono-substituted Byproduct:
-
Cause: The reaction can stall after the first acylation, leaving N-(2-aminoethyl)benzamide as a major byproduct. This can happen if the stoichiometry is incorrect or if the reaction conditions do not favor the second acylation.
-
Solution:
-
Stoichiometry: Use a slight excess of benzoyl chloride (e.g., 2.1 to 2.2 equivalents for every 1 equivalent of ethylenediamine) to ensure the full conversion of the intermediate.
-
Reaction Time: Allow the reaction to stir for a sufficient duration (e.g., 1-2 hours) at room temperature after the addition of benzoyl chloride is complete to ensure the reaction goes to completion.[3]
-
pH Control: Ensure enough base is present to neutralize all the generated HCl. A 10% aqueous NaOH solution is commonly used.[3]
-
3. Product Loss During Workup and Purification:
-
Cause: this compound has low solubility in many common organic solvents and water. Significant product can be lost if the proper purification procedure is not followed. The product may precipitate prematurely or be lost during aqueous washes if not handled correctly.
-
Solution:
-
After the reaction is complete, the solid product often precipitates from the reaction mixture. It can be collected by filtration.
-
Wash the collected solid thoroughly with water to remove inorganic salts (like NaCl) and any unreacted base.
-
Then, wash the solid with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar organic impurities.
-
If recrystallization is necessary, a solvent system like ethanol/water or DMF/water can be effective. Avoid using large volumes of solvent to prevent significant loss of product due to its low solubility.[6]
-
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Product Purity Concerns
Q: My NMR analysis shows contaminants in the final product. What are these impurities and how can I achieve higher purity?
A: The primary impurities are typically unreacted starting materials, the mono-substituted intermediate, or benzoic acid from hydrolysis.
| Impurity | Source | Identification (¹H NMR) | Purification Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Broad singlet >10 ppm (acid proton), aromatic signals. | Wash the crude solid product thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert benzoic acid into its water-soluble sodium salt, which is then washed away.[4] |
| N-(2-aminoethyl)benzamide | Incomplete reaction | Presence of a primary amine signal (-NH₂), distinct aromatic and aliphatic signals. | This impurity is more polar than the desired product. Recrystallization from a suitable solvent like ethanol can effectively separate the less soluble this compound from the more soluble mono-substituted byproduct. |
| Ethylenediamine | Unreacted starting material | Sharp singlet for the amine protons. | As a water-soluble amine, it can be removed by washing the crude product with 1M HCl, followed by a water wash. The HCl will protonate the diamine, making it highly water-soluble.[4] |
Q: Recrystallization is proving difficult and leading to significant product loss. What is the best practice?
A: Given the product's low solubility, a standard recrystallization can be challenging.
-
Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but significantly more soluble when hot. Ethanol or an ethanol/water mixture is a good starting point.
-
Technique:
-
Place the crude solid in a flask.
-
Add the minimum amount of hot solvent required to just dissolve the solid.
-
If the solid does not dissolve, you may have insoluble impurities. In this case, filter the hot solution to remove them.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Dry Loading for Chromatography: If recrystallization fails, column chromatography can be used. However, due to low solubility, dissolving the crude product in the eluent is difficult. "Dry loading" is the preferred method: dissolve your crude product in a solvent it's highly soluble in (like DCM or THF), add silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[6]
Experimental Protocol: Synthesis of this compound
This protocol details a standard lab-scale synthesis using the Schotten-Baumann method.
Materials:
-
Ethylenediamine (1.0 eq.)
-
Benzoyl chloride (2.1 eq.)
-
Sodium hydroxide (NaOH) (2.2 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 10% aqueous solution of sodium hydroxide. Add ethylenediamine (1.0 eq.) to the NaOH solution. Add an equal volume of dichloromethane to create a biphasic system. Cool the flask in an ice bath to 0 °C with vigorous stirring.[4]
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (2.1 eq.) in a minimal amount of dichloromethane and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 1-2 hours. A white precipitate will form.
-
Work-up and Isolation:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with generous amounts of deionized water, 1M HCl, saturated sodium bicarbonate solution, and finally again with deionized water. This washing sequence removes the base, unreacted ethylenediamine, and benzoic acid, respectively.[3][4]
-
-
Drying & Purification:
-
Dry the washed solid in a vacuum oven.
-
If necessary, recrystallize the product from an ethanol/water mixture to achieve high purity.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
References
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- ChemicalBook. (n.d.). This compound synthesis.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Moglie, Y., et al. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. This source discusses general amide synthesis but is not directly cited in the text.
- Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. This source discusses general amide synthesis but is not directly cited in the text.
- Ghafuri, H., et al. (2019). A green procedure for one-pot synthesis of N,N -alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica. This source discusses bisamide synthesis via a different route and is not directly cited in the text.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Phenethylbenzamide from Phenethylamine and Benzoyl Chloride.
- BenchChem. (n.d.). Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction: A Technical Guide.
- MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. This source discusses alternative catalyzed amide synthesis and is not directly cited in the text.
- BenchChem. (n.d.). Troubleshooting low yield in 9-Ethyladenine derivative synthesis.
- Google Patents. (n.d.). US4902831A - Preparation of ethylenediamine derivatives. This source discusses alternative synthesis routes and is not directly cited in the text.
- Reddit. (2021). Purification of N-benzylbenzamides.
Sources
optimizing reaction conditions (temperature, time, solvent) for n,n'-ethylenebisbenzamide synthesis
Technical Support Center: Optimizing N,N'-Ethylenebisbenzamide Synthesis
Welcome to the technical support guide for the synthesis of this compound (CAS No: 644-33-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success in the laboratory.
The primary and most robust method for synthesizing this compound is the Schotten-Baumann reaction . This well-established method involves the acylation of a primary amine, ethylenediamine, with two equivalents of benzoyl chloride.[1][2] The reaction is conducted in the presence of a base, which plays a critical role in neutralizing the hydrochloric acid byproduct generated during the reaction.[2][3]
Core Synthesis Protocol: Schotten-Baumann Conditions
This protocol provides a reliable baseline for the synthesis. Subsequent sections will address the optimization of each critical parameter.
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 equivalent) in dichloromethane.
-
Basification: Add the 10% aqueous sodium hydroxide solution (approximately 2.2 equivalents) to the flask. Vigorous stirring is essential to create an emulsion between the organic and aqueous layers.
-
Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath. Maintaining a low temperature is crucial to control the highly exothermic nature of the acylation reaction.[4][5]
-
Reagent Addition: Slowly, add benzoyl chloride (2.1 equivalents) dropwise to the vigorously stirred mixture. The slow addition helps to manage heat generation and prevent side reactions.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC). The reaction is considered complete when the ethylenediamine spot is no longer visible.[6][7]
-
Workup - Quenching & Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[7]
Optimizing Reaction Conditions: A Deeper Dive
Understanding the causality behind each parameter is key to successful optimization and troubleshooting.
Temperature
Temperature is a double-edged sword in this synthesis. While higher temperatures increase the reaction rate, they can also promote undesirable side reactions, such as the hydrolysis of benzoyl chloride by the aqueous base.[2][4]
-
Initial Cooling (0 °C): The acylation of amines is highly exothermic.[5] Starting at a low temperature ensures that the reaction remains controllable, minimizing the formation of byproducts that can arise from excessive heat.[4][7]
-
Warming to Room Temperature: Once the highly reactive benzoyl chloride has been added and the initial exotherm is controlled, allowing the reaction to proceed at room temperature is sufficient to drive it to completion within a reasonable timeframe.
Reaction Time
The optimal reaction time ensures maximum conversion of starting materials without promoting product degradation or side-product formation.
-
Insufficient Time: Leads to an incomplete reaction, leaving unreacted ethylenediamine which can complicate purification.
-
Excessive Time: While less of an issue for this specific stable amide, prolonged reaction times can, in some syntheses, lead to the formation of degradation by-products.[4]
-
Monitoring is Key: The most reliable way to determine the correct reaction time is to monitor the disappearance of the limiting reagent (ethylenediamine) by TLC.[6]
Solvent
The Schotten-Baumann reaction often employs a two-phase solvent system, which is highly effective for this synthesis.[1]
-
Organic Phase (e.g., Dichloromethane): The starting materials (ethylenediamine and benzoyl chloride) and the final product are soluble in the organic solvent.[1] This allows the reaction to occur efficiently.
-
Aqueous Phase (Water): The base (NaOH) is dissolved in the aqueous phase. This phase serves two purposes: it acts as a reservoir for the base and sequesters the HCl byproduct as sodium chloride (NaCl).[1][5]
-
Why Biphasic?: This system cleverly keeps the bulk of the highly reactive benzoyl chloride separated from the hydroxide ions in the aqueous phase, minimizing its hydrolysis into benzoic acid. The reaction primarily occurs at the interface of the two layers.
Data Presentation: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1 : 2.1 (Ethylenediamine : Benzoyl Chloride) | A slight excess of benzoyl chloride ensures the complete consumption of the diamine. |
| Base | ~2.2 equivalents (e.g., NaOH) | Sufficient base is critical to neutralize the two equivalents of HCl byproduct generated.[2] |
| Temperature | 0 °C for addition, then warm to Room Temp | Controls initial exotherm to prevent side reactions, then allows for completion.[2] |
| Reaction Time | 2-4 hours (Monitor by TLC) | Typically sufficient for completion after reagent addition. TLC provides definitive confirmation.[2] |
| Solvent System | Biphasic: Dichloromethane/Water | Separates reactants and base, minimizing hydrolysis of the acid chloride.[1] |
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.
Q1: My reaction yielded very little or no product. What went wrong?
This is a common issue that can usually be traced to one of three areas: reagent quality, stoichiometry, or reaction conditions.
-
Degraded Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture and will readily hydrolyze to benzoic acid, rendering it unreactive for amidation. Always use freshly opened or distilled benzoyl chloride and store it under anhydrous conditions.[2]
-
Insufficient Base: The reaction produces two equivalents of HCl. If there isn't enough base to neutralize this acid, it will protonate the amine groups of the ethylenediamine. A protonated amine is no longer nucleophilic and cannot react with benzoyl chloride, effectively stopping the reaction.[2] Ensure the pH of the aqueous layer remains basic (pH > 10) throughout the addition.
-
Reaction Temperature Too Low: While initial cooling is necessary, if the reaction is kept too cold for its entire duration, the rate may be too slow to proceed to completion in a practical amount of time.
Q2: My final product is impure, showing multiple spots on the TLC. How can I improve purity?
Impurity often results from side reactions or an incomplete reaction.
-
Primary Side Reaction - Hydrolysis: If benzoyl chloride is added too quickly or the reaction gets too hot, it can react with the aqueous hydroxide solution to form sodium benzoate, which may contaminate the product. Slow, controlled addition at 0 °C is the best way to prevent this.[4]
-
Incomplete Reaction: If the reaction is not allowed to run to completion, you will have unreacted starting materials in your crude product. Use TLC to monitor the reaction until the ethylenediamine is fully consumed.[7]
-
Ineffective Workup: The aqueous washes are critical for purification. The NaHCO₃ wash removes unreacted benzoyl chloride and any benzoic acid byproduct. Ensure each wash is performed thoroughly.
Q3: The reaction becomes very hot and difficult to control upon adding the benzoyl chloride. What should I do?
This indicates an uncontrolled exothermic reaction.
-
Improve Cooling and Slow the Addition: Ensure your reaction flask is well-submerged in an ice-water bath. More importantly, add the benzoyl chloride much more slowly, drop by drop. This gives the cooling bath time to dissipate the heat generated from each incremental addition, keeping the overall reaction temperature low and controlled.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the Schotten-Baumann reaction the preferred method for this synthesis? A1: It is a high-yielding, robust, and scalable reaction that uses readily available and inexpensive starting materials. The conditions are straightforward to implement in a standard laboratory setting.[1][2]
Q2: Can I use a different base, like triethylamine or pyridine? A2: Yes, organic bases can be used.[6] However, this would typically require a single-phase system with a dry organic solvent. The advantage of the aqueous NaOH system is its low cost and the ease of removing the inorganic byproducts during the aqueous workup.
Q3: How do I choose a good recrystallization solvent? A3: A good recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. For this compound, ethanol is a commonly used and effective solvent. The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.[7]
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving the problem of low product yield.
Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.
References
- Benchchem. (n.d.). Optimizing temperature and reaction time for benzamide synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for synthesizing benzamides.
- ChemicalBook. (n.d.). This compound synthesis.
- Jäschke, A., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega.
- Li, J., et al. (2024). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. ACS Central Science.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC.
- ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
- The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
- National Institutes of Health (NIH). (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Phenethylbenzamide.
- MDPI. (n.d.). N,N-diethyl-3-methylbenzamide.
- Benchchem. (n.d.). Effect of temperature on N-Benzylacetoacetamide synthesis yield.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Phenethylbenzamide.
- Google Patents. (n.d.). A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives.
- Benchchem. (n.d.). Optimizing reaction temperature for 4-Phenylbenzaldehyde synthesis.
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
- OSTI.GOV. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
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- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
resolving issues with the characterization of n,n'-ethylenebisbenzamide
Technical Support Center: N,N'-Ethylenebisbenzamide Characterization
Introduction
This compound is a symmetrical diamide that serves as a valuable building block in coordination chemistry and materials science.[1] Its rigid structure and hydrogen bonding capabilities make it an interesting candidate for creating supramolecular assemblies. However, its high melting point and low solubility can present significant challenges during synthesis, purification, and characterization.[1][2]
This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the characterization of this compound, ensuring the integrity and reproducibility of your experimental results.
Physicochemical Properties and Spectroscopic Data Summary
A quick reference for the key properties of this compound.
| Property | Value | Source |
| CAS Number | 644-33-7 | [3][4] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [2][4] |
| Molecular Weight | 268.31 g/mol | [2][4] |
| Melting Point | ~242 °C | [1][2] |
| Appearance | White to off-white powder/solid | |
| Solubility | Insoluble in water. Soluble in hot chlorinated hydrocarbons and aromatic solvents.[5] Limited solubility in common organic solvents at room temperature; DMSO is often used for analytical purposes.[6] | |
| Storage | 2-8°C, desiccated | [2] |
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.6 (t, 2H, N-H), δ ~7.9 (d, 4H, Ar-H ortho to C=O), δ ~7.5 (m, 6H, Ar-H meta/para to C=O), δ ~3.5 (q, 4H, -CH₂-CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~166.5 (C=O), δ ~134.5 (Ar-C ipso), δ ~131.5 (Ar-CH para), δ ~128.5 (Ar-CH meta), δ ~127.5 (Ar-CH ortho), δ ~39.5 (-CH₂-) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~1635 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend & C-N stretch) |
| Mass Spec (ESI+) | m/z 269.1 [M+H]⁺, 291.1 [M+Na]⁺ |
Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of your this compound sample.
Q1: My synthesized product is off-white or yellowish, not pure white. What are the likely impurities?
Answer:
An off-white or yellow color typically indicates the presence of impurities, often carried over from the synthesis. The most common synthetic route involves the reaction of ethylenediamine with benzoyl chloride in the presence of a base.
-
Cause & Identification:
-
Oxidized Starting Material: Ethylenediamine can oxidize over time, leading to colored impurities. Ensure you use freshly distilled or high-purity ethylenediamine.
-
Residual Amine/Acid: Unreacted starting materials (benzoic acid) or base (e.g., triethylamine) can remain. These can often be detected by NMR or removed with a simple aqueous wash during workup, provided the product does not precipitate prematurely.
-
Side-Reaction Products: At high temperatures, side reactions can occur, leading to polymeric or colored by-products.
-
-
Solution Workflow:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1) to visualize the number of components.
-
Recrystallization: This is the most effective method for purification. Due to its poor solubility, hot Dimethylformamide (DMF) or a mixed solvent system like Ethanol/Water can be effective. The goal is to find a solvent that dissolves the compound when hot but allows for crystallization upon cooling.[7]
-
Activated Carbon Treatment: If the color persists after recrystallization, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it hot through a celite pad to remove the charcoal and adsorbed impurities before allowing it to crystallize.
-
Q2: The melting point of my sample is broad (e.g., 235-240 °C) and lower than the reported ~242 °C. What does this signify?
Answer:
A broad and depressed melting point is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of the solid, requiring less energy to break it down, which results in a lower melting temperature over a wider range.
-
Causality: The presence of solvents or unreacted starting materials is the most common cause. Even small amounts can have a significant impact on the melting point.
-
Troubleshooting Steps:
-
Confirm Purity: Use an alternative analytical method to confirm the presence of impurities. ¹H NMR is ideal for this, as you can often identify and quantify impurities from residual solvents or reactants.
-
Dry Thoroughly: Ensure the sample is completely free of solvent. Dry the sample under high vacuum for several hours, potentially with gentle heating (e.g., 60-80 °C), to remove any trapped solvent molecules.
-
Repurify: If impurities are confirmed by other methods, repurify the material using the recrystallization protocol described in the previous answer.
-
Q3: I'm having trouble dissolving this compound for NMR analysis. My spectrum has very poor resolution.
Answer:
This is a very common issue stemming from the compound's low solubility.[2] Using an inappropriate solvent or concentration will lead to a suspension rather than a true solution, causing severe peak broadening and unreliable data.
-
Expert Recommendations:
-
Solvent Choice: The solvent of choice for NMR is Deuterated Dimethyl Sulfoxide (DMSO-d₆) . It is one of the few common NMR solvents capable of dissolving this compound to a sufficient concentration at room temperature.
-
Aid Dissolution: Even in DMSO-d₆, dissolution can be slow. Gentle warming of the sample in a 37-40°C water bath for 5-10 minutes, followed by vortexing, can significantly aid in complete dissolution.[6] Ensure the solid is completely dissolved before running the analysis.[6]
-
Avoid Aqueous Systems: Do not attempt to run NMR in mixed aqueous/organic solvents (e.g., Methanol-d₄/D₂O), as the compound will likely precipitate.[6]
-
Q4: The N-H proton signals in my ¹H NMR spectrum are broad or not visible at all. How can I confirm their presence and position?
Answer:
The amide N-H protons in this compound are expected to appear as a triplet around 8.6 ppm (in DMSO-d₆) due to coupling with the adjacent CH₂ group. Broadening of these signals is common and can be attributed to several factors:
-
Scientific Rationale:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of both itself and adjacent protons, leading to signal broadening.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can restrict rotation and create different chemical environments, contributing to broadening.
-
Chemical Exchange: The amide protons can exchange with trace amounts of water in the solvent, which also causes broadening.
-
-
Confirmation Protocol: D₂O Exchange This is a definitive method to identify exchangeable protons (like N-H or O-H).[1]
-
Acquire a standard ¹H NMR spectrum of your compound in DMSO-d₆.
-
Add one to two drops of Deuterium Oxide (D₂O) directly to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the N-H protons will significantly decrease in intensity or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
Q5: My mass spectrum (EI) does not show the molecular ion peak at m/z 268. Is my sample incorrect?
Answer:
Not necessarily. While the molecular weight is 268.31 g/mol , the absence of a molecular ion (M⁺) peak in Electron Impact (EI) mass spectrometry is common for certain classes of molecules, including some amides.
-
Mechanism: EI is a "hard" ionization technique that imparts a large amount of energy into the molecule. This can cause the newly formed molecular ion to be unstable and immediately fragment. You will see peaks corresponding to these smaller, more stable fragments instead of the parent ion.
-
Recommended Solution:
-
Analyze Fragments: Look for logical fragment ions. For this compound, a common fragmentation would be cleavage of the amide C-N bond, which could yield a benzoyl cation fragment at m/z 105.
-
Use a "Soft" Ionization Technique: To observe the molecular ion, use a technique that imparts less energy.
-
Electrospray Ionization (ESI): This is the preferred method. You will likely observe the protonated molecule [M+H]⁺ at m/z 269.1 or the sodium adduct [M+Na]⁺ at m/z 291.1.
-
Chemical Ionization (CI): This is another soft technique that will likely yield a prominent [M+H]⁺ peak.
-
-
General FAQs
Q: What is the best way to purify lab-scale quantities of this compound? A: Recrystallization is the most effective method. Due to its challenging solubility profile, hot DMF is a reliable choice. Alternatively, for those wishing to avoid high-boiling point solvents, a Soxhlet extraction with a suitable solvent like ethanol can be employed to wash away more soluble impurities, leaving the purified product behind.
Q: My IR spectrum shows a very broad peak around 3400 cm⁻¹ in addition to the sharper N-H peak at ~3300 cm⁻¹. What is this? A: The sharp peak around 3300 cm⁻¹ is the characteristic N-H stretch of the secondary amide. A very broad, overlapping peak centered around 3400 cm⁻¹ is almost always indicative of absorbed water (O-H stretch). This suggests your sample is not perfectly dry. Dry the sample under vacuum and re-run the analysis, or prepare your KBr pellet in a low-humidity environment (e.g., a glove box).
Q: I see extra peaks in my ¹H NMR spectrum at δ 7.5-8.0 and a very broad singlet above δ 12. What are they? A: This pattern is highly suggestive of benzoic acid, a common unreacted starting material if the synthesis was performed from benzoic acid or via hydrolysis of benzoyl chloride. The aromatic peaks of benzoic acid overlap with the product's signals, but the carboxylic acid proton appears as a very broad singlet far downfield (>12 ppm). An acid-base extraction during the workup can typically remove this impurity.
Visualized Workflow and Protocols
Troubleshooting Workflow for Impure this compound
This decision tree provides a logical workflow for diagnosing and resolving purity issues based on initial characterization data.
Caption: Troubleshooting decision tree for purity issues.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and D₂O Exchange
-
Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and vortex for 30 seconds. If the solid has not fully dissolved, warm the tube in a 40°C water bath for 5-10 minutes and vortex again. Visually inspect to ensure a clear, homogenous solution.
-
Initial Spectrum: Acquire the ¹H NMR spectrum.
-
D₂O Exchange: Add 1-2 drops (~50 µL) of D₂O to the NMR tube.
-
Mixing: Cap the tube and invert it gently 5-10 times to mix.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum. Compare it to the initial spectrum to identify the disappearance of the N-H proton signals.
Protocol 2: Melting Point Determination
-
Calibration: Before analyzing your sample, verify the accuracy of the melting point apparatus using a certified standard with a known melting point close to that of your sample (e.g., caffeine at ~235 °C).
-
Sample Preparation: Place a small amount of the finely ground, dry sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 20 °C below the expected melting point (i.e., to ~220 °C).
-
Fine Heating: Decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure sample should have a sharp melting range of 1-2 °C.
References
- N,N'-ethylenebis(benzamide) - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/research/analytical-chemicals/advanced-materials-intermediates/biomaterials/low-molecular-weight-gelators/n-n-ethylenebis-benzamide-95-218302.html]
- This compound | 644-33-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8237034.htm]
- This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/644-33-7.html]
- Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays - Benchchem. [URL: https://www.benchchem.com/product/b5768/technical-support/solubility-issue]
- Ethylenebis(stearamide) | C38H76N2O2 | CID 8044 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8044]
- A green procedure for one-pot synthesis of N,N -alkylidene bisamides under solvent- and catalyst-free conditions - Scientia Iranica. [URL: https://scientiairanica.sharif.edu/article_2959.html]
- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [URL: https://www.youtube.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [URL: https://www.youtube.
- This compound - 644-33-7 - Benchchem. [URL: https://www.benchchem.com/product/b1782]
- Microwave assisted synthesis and characterization of N,N′-bis(salicylaldehydo)ethylenediimine complexes of Mn(II), Co(II), Ni(II), and Zn(II) - ResearchGate. [URL: https://www.researchgate.net/publication/287425121_Microwave_assisted_synthesis_and_characterization_of_NN'-bis_salicylaldehydoethylenediimine_complexes_of_MnII_CoII_NiII_and_ZnII]
- Determining a Structure with IR and NMR - YouTube. [URL: https://www.youtube.
- N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya. [URL: https://www.ataman-chemicals.com/n-n-ethylenedi-stearamide-_d1031.html]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N'-ethylenebis(benzamide) [myskinrecipes.com]
- 3. This compound | 644-33-7 [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Ethylenebis(stearamide) | C38H76N2O2 | CID 8044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Technical Support Center: Scaling Up N,N'-Ethylenebisbenzamide Production
Welcome to the Technical Support Center for N,N'-Ethylenebisbenzamide (EBB) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this versatile molecule. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and success of your scale-up endeavors.
I. Foundational Knowledge: Synthesis and Core Challenges
This compound is a symmetrical diamide typically synthesized via the Schotten-Baumann reaction. This involves the acylation of ethylenediamine with two equivalents of benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and process efficiency.
The primary hurdles in the scale-up of EBB production include:
-
Exothermic Reaction Control: The reaction between benzoyl chloride and ethylenediamine is highly exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions, product degradation, and safety hazards.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of the reactants, especially in a multiphasic system (if applicable), becomes more complex in larger reactors. Poor mixing can result in localized high concentrations of reactants, leading to the formation of impurities.
-
Product Precipitation and Isolation: EBB is a solid with low solubility in many common solvents. Managing its precipitation during the reaction and ensuring efficient isolation and washing on a large scale is critical to achieving high purity.
-
Impurity Profile Control: The formation of byproducts, such as mono-substituted intermediates and over-acylated products, can increase with scale if reaction parameters are not carefully controlled.
-
Crystallization and Polymorphism: The final crystalline form of EBB can be influenced by the cooling rate and solvent system used during purification. Controlling these factors is essential for consistent product quality.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the scale-up of EBB synthesis, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction due to poor mixing or insufficient reaction time.- Loss of product during workup and isolation.- Side reactions consuming starting materials. | - Improve Agitation: Ensure the reactor's agitator is appropriately designed for the vessel size and viscosity of the reaction mixture. Baffles can improve mixing efficiency.- Monitor Reaction Completion: Use in-process controls (e.g., TLC, HPLC) to confirm the disappearance of starting materials before quenching the reaction.- Optimize Workup: Minimize transfer steps. Ensure the filter cake is washed with an appropriate, cold solvent to reduce solubility losses. |
| High Impurity Levels | - Mono-substituted Impurity (N-(2-aminoethyl)benzamide): Incomplete reaction of one of the amine groups of ethylenediamine.- Over-acylation Products: Reaction of the amide nitrogen with another molecule of benzoyl chloride (less common under standard conditions).- Benzoic Acid: Hydrolysis of unreacted benzoyl chloride during workup. | - Control Stoichiometry and Addition Rate: Ensure a slight excess of ethylenediamine is not used, as this can favor the mono-substituted product. Add benzoyl chloride slowly and sub-surface to maintain a low localized concentration.- Maintain Low Temperature: Keep the reaction temperature low (e.g., 0-10 °C) during the addition of benzoyl chloride to minimize side reactions.- Efficient Quenching and Washing: Quench the reaction with a suitable base (e.g., sodium bicarbonate solution) to neutralize HCl and hydrolyze excess benzoyl chloride. Wash the crude product thoroughly with water to remove benzoic acid and other water-soluble impurities. |
| Poor Product Quality (e.g., off-color, inconsistent crystal form) | - Entrapment of colored impurities during precipitation.- Uncontrolled crystallization leading to different polymorphs or small, difficult-to-filter particles. | - Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures). The use of activated carbon during recrystallization can help remove colored impurities.- Controlled Cooling Profile: Develop and implement a controlled cooling profile during the crystallization step. Slow cooling generally favors the formation of larger, purer crystals. |
| Difficult Filtration | - Formation of very fine particles or an oily product.- Clogging of the filter medium. | - Optimize Crystallization: As mentioned above, controlled cooling can lead to larger crystals that are easier to filter.- Solvent Selection: Ensure the chosen wash solvent does not partially dissolve the product, which can lead to the formation of fines upon drying.- Filter Aid: Consider the use of a filter aid (e.g., Celite®) for very fine particles, but be mindful of potential contamination of the final product. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Schotten-Baumann reaction between ethylenediamine and benzoyl chloride. This is typically carried out in a two-phase system (e.g., an organic solvent like dichloromethane or toluene and an aqueous base like sodium hydroxide) or in a single solvent with a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct. For industrial-scale production, a biphasic system is often preferred for easier separation and handling.
Q2: How can I effectively control the exothermic nature of the reaction during scale-up?
A2: Effective thermal management is crucial. Key strategies include:
-
Jacketed Reactors: Utilize a reactor with a cooling jacket and a reliable temperature control unit.
-
Slow Addition: Add the benzoyl chloride solution dropwise or at a controlled rate to manage the rate of heat generation.
-
Adequate Cooling Capacity: Ensure your cooling system is sized appropriately for the scale of the reaction.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may impact reaction kinetics and downstream processing.
Q3: What are the best solvents for the recrystallization of this compound?
A3: While specific solubility data is not widely published, based on the structure of EBB and the properties of similar benzamides, the following solvents are good starting points for recrystallization:
-
Ethanol: EBB is expected to have good solubility in hot ethanol and lower solubility at room temperature.
-
Ethanol/Water Mixtures: A mixed solvent system can be very effective. The product is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): EBB is likely to be highly soluble in these polar aprotic solvents. Recrystallization could be achieved by adding an anti-solvent like water. However, the high boiling points of DMF and DMSO can make them difficult to remove completely.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for in-process monitoring of the disappearance of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and impurity profiling. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a buffer) is a good starting point. UV detection at around 225 nm or 254 nm is typically suitable for the benzoyl moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
IV. Experimental Protocols
A. Synthesis of this compound (Lab Scale)
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (1.0 eq.) in DCM.
-
Prepare a 10% aqueous solution of sodium hydroxide (2.5 eq.). Add the NaOH solution to the flask containing the ethylenediamine solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve benzoyl chloride (2.1 eq.) in a minimal amount of DCM and transfer it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
B. Recrystallization of this compound
-
Place the crude EBB in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated carbon and heat at reflux for a few minutes, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
V. Visualization of Workflows
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Purification Workflow
Caption: Purification workflow via recrystallization.
VI. References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [A foundational, though not directly cited, reference for the Schotten-Baumann reaction.]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [A foundational, though not directly cited, reference for the Schotten-Baumann reaction.]
-
Loghman-Adham, M. (2006). Amides: Synthesis, Properties, and Applications. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Provides general context on amide synthesis.]
-
Stavenger, R. A., & Schreiber, S. L. (2001). Asymmetric Catalysis of Amide-Forming Reactions. Angewandte Chemie International Edition, 40(18), 3408-3411. [Discusses advancements in amide synthesis, relevant to understanding the core reaction.]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [A comprehensive review on amide bond formation, providing context for the chosen synthetic route.]
overcoming difficulties in processing polymers containing n,n'-ethylenebisbenzamide
Welcome to the technical support center for overcoming challenges in the processing of polymers containing N,N'-ethylenebisbenzamide (EBB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Processing Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your polymer processing experiments with EBB.
Issue 1: Surface Defects - Haze, Greasiness, or Crystalline Deposits on the Polymer Surface
Question: My final polymer product has a hazy appearance and a slightly greasy feel. In some cases, I can even see fine, crystalline deposits on the surface. What is causing this, and how can I resolve it?
Answer:
This phenomenon is known as "blooming" or "migration," where the additive, in this case, this compound, moves from the bulk of the polymer to the surface.[1][2] This is a common issue with many polymer additives and is primarily driven by principles of solubility and diffusion.
Root Causes and Scientific Explanation:
-
Poor Compatibility/Solubility: For EBB to remain uniformly dispersed within the polymer matrix, it needs to have good compatibility. When the solubility of EBB in the polymer is exceeded, it can be expelled to the surface over time.[1][2] This is particularly prevalent as the polymer cools and crystallizes, reducing the amorphous regions where the additive is typically more soluble.
-
High Concentration of EBB: Exceeding the optimal concentration of EBB can supersaturate the polymer matrix, increasing the likelihood of migration.[1]
-
Processing Temperatures: Inappropriately high processing temperatures can sometimes lead to the degradation of either the polymer or the additive, creating low molecular weight species that are more mobile and prone to migration.
-
Polymer Crystallinity: The rate of diffusion of additives is generally higher in the amorphous regions of a polymer compared to the crystalline regions.[1] As the polymer cools and crystallizes, the EBB can be "squeezed out" of the growing crystalline structures and forced to the surface.
Troubleshooting Protocol:
-
Optimize EBB Concentration:
-
Action: Systematically reduce the concentration of EBB in your formulation in decrements of 10-15%.
-
Rationale: This will help you determine the practical solubility limit of EBB in your specific polymer system under your processing conditions.
-
-
Re-evaluate Processing Temperatures:
-
Action: Ensure your processing temperature is well below the thermal decomposition temperature of EBB. While specific data for EBB can be limited, the related compound N,N'-ethylenebis(stearamide) (EBS) shows thermal decomposition in two stages, starting around 246°C (519.15 K).[3] It is advisable to maintain a processing temperature that provides a sufficient safety margin from this point.
-
Rationale: Avoiding thermal degradation of the additive prevents the formation of lower molecular weight byproducts that can migrate more easily.[4]
-
-
Improve Dispersion:
-
Action: Increase mixing time or shear rate during compounding.
-
Rationale: Achieving a fine, molecular-level dispersion of EBB can help to kinetically trap the additive within the polymer matrix, reducing its tendency to migrate.[1]
-
-
Consider a Synergistic Additive:
Visualizing the Blooming Mechanism:
Caption: Mechanism of EBB blooming during polymer cooling and crystallization.
Issue 2: Inconsistent Mechanical Properties in the Final Product
Question: I am observing batch-to-batch variations in the mechanical properties (e.g., impact strength, tensile strength) of my polymer. Could the EBB be the cause?
Answer:
Yes, inconsistent dispersion of EBB can certainly lead to variability in the mechanical properties of the final product. EBB is often used to improve the dispersion of other fillers or as a lubricant, and its non-uniform distribution can create areas of weakness or altered morphology within the polymer.[6][7]
Root Causes and Scientific Explanation:
-
Poor Dispersion: If EBB is not adequately dispersed, it can form agglomerates. These agglomerates can act as stress concentration points, potentially leading to premature failure under mechanical load.
-
Inadequate Mixing: Insufficient mixing time or intensity during compounding can result in a heterogeneous distribution of EBB throughout the polymer matrix.
-
Incorrect Processing Temperature: Processing at a temperature that is too low may not allow the polymer to reach a low enough viscosity for effective mixing of the EBB.
Troubleshooting Protocol:
-
Optimize Compounding Parameters:
-
Action: Review and adjust the parameters of your twin-screw extruder, internal mixer, or other compounding equipment. Focus on increasing the mixing time and/or the screw speed (shear rate).
-
Rationale: This will impart more energy into the system, helping to break down any EBB agglomerates and distribute the additive more uniformly.
-
-
Adjust the Temperature Profile:
-
Action: Gradually increase the processing temperature in the mixing zones.
-
Rationale: A higher temperature will lower the melt viscosity of the polymer, facilitating better dispersion of the EBB. Be mindful not to exceed the thermal degradation temperature of the polymer or EBB.
-
-
Masterbatching:
-
Action: Consider creating a masterbatch of EBB in the host polymer at a higher concentration. This masterbatch can then be diluted with the neat polymer during the final processing step.
-
Rationale: It is often easier to achieve a good dispersion of an additive at a higher concentration in a smaller amount of polymer. The subsequent dilution step is less demanding in terms of dispersive mixing.
-
Troubleshooting Workflow for Inconsistent Mechanical Properties:
Caption: Troubleshooting workflow for inconsistent mechanical properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymer formulations?
A1: this compound has several functions. It is primarily used as a processing aid, acting as both an internal and external lubricant to improve melt flow and reduce friction against processing equipment.[5] It can also serve as a dispersing agent for pigments and fillers, and in some applications, it can act as a gelling agent or thickener.[6][8]
Q2: What is a safe processing temperature when using EBB?
A2: To prevent thermal degradation, it is crucial to process below the decomposition temperature of EBB. While specific data for EBB can vary, a related and commonly used additive, N,N'-ethylenebis(stearamide) (EBS), begins to decompose at approximately 246°C (519.15 K).[3] It is recommended to keep your processing temperatures below this, with a suitable safety margin, to avoid any unwanted degradation that could affect the final properties of your product.[4]
Q3: Can EBB be used in any type of polymer?
A3: EBB is most effective in polymers with which it has good compatibility. While it is used in a variety of thermoplastics, its effectiveness can vary. It is important to consider the polarity and chemical structure of both the EBB and the host polymer. Pilot trials are always recommended to determine the compatibility and optimal concentration for a new polymer system.
Q4: How does EBB compare to N,N'-ethylenebis(stearamide) (EBS)?
A4: EBB and EBS are structurally similar, with the main difference being the length of the fatty acid chains (benzamide vs. stearamide). This difference in chemical structure affects their melting points, solubility, and compatibility with different polymers. EBS, with its longer aliphatic chains, is widely used as a lubricant and processing aid in many commodity and engineering plastics.[5][6][7] EBB, with its aromatic groups, may offer different solubility characteristics and could be preferred in more polar or aromatic polymer systems. The choice between them depends on the specific polymer and the desired outcome.
References
- This compound - 644-33-7 - Benchchem.
- Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide).
- Troubleshooting Antioxidant Blooming and Migr
- Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field | Request PDF - ResearchG
- Effects of N,N′-Ethylenebis(stearamide) on the Properties of Poly(ethylene terephthalate)
- A Comparative Guide to the Synergistic Effects of N,N'-Ethylenebis(stearamide)
- The effect of halloysite nanotubes and N,N′-ethylenebis (stearamide)
- Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI.
Sources
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dispersion of N,N'-Ethylenebisbenzamide (EBB) in Polymer Matrices
Welcome to the technical support center for N,N'-ethylenebisbenzamide (EBB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the dispersion of EBB in various polymer matrices. As a potent nucleating agent and processing aid, achieving uniform dispersion of EBB is critical to unlocking its full potential in enhancing polymer properties. This center provides a structured, question-and-answer-based approach to address common challenges and offer field-proven solutions.
Understanding this compound (EBB)
This compound (CAS 644-33-7) is a synthetic wax with a high melting point, typically between 240-244°C[1]. Its molecular structure, featuring two benzamide groups linked by an ethylene bridge, imparts a high degree of polarity and the ability to form strong hydrogen bonds. These characteristics are fundamental to its function as a nucleating agent, where it self-assembles into fibrillar networks within the polymer melt, providing surfaces that template and accelerate polymer crystallization[2].
However, these same properties can also present dispersion challenges. The high melting point and polarity of EBB can lead to agglomeration if not properly managed during melt processing, resulting in inconsistent product quality and performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with EBB. The solutions are grounded in the principles of polymer science and processing.
Section 1: Initial Dispersion Challenges
Question 1: I'm observing specks and surface defects in my molded parts after adding EBB. What is the likely cause?
This is a classic sign of poor EBB dispersion, where agglomerates of the additive are present in the final product. The root cause often lies in a mismatch between the processing conditions and the physical properties of EBB.
-
Causality: EBB has a high melting point (240-244°C). If the melt processing temperature is not sufficiently high, or the residence time in the extruder is too short, the EBB particles may not fully melt and disperse. Instead, they remain as clumps that become visible defects in the final part.
-
Troubleshooting Steps:
-
Increase Melt Temperature: Gradually increase the processing temperature in the extruder barrel to be well above the melting point of EBB. A good starting point is 20-30°C above its melting temperature, but this should be balanced with the thermal stability of the polymer.
-
Optimize Screw Design and Speed: Employ a screw design with more mixing elements to enhance shear and break down agglomerates. Increasing the screw speed can also improve mixing, but excessive speed may lead to polymer degradation.
-
Consider a Masterbatch: Using a pre-dispersed masterbatch of EBB in a compatible carrier resin can significantly improve its distribution in the final polymer matrix.
-
Question 2: My polymer blend's viscosity has unexpectedly increased after adding EBB, making it difficult to process. Why is this happening?
An increase in melt viscosity upon the addition of a solid additive can be attributed to several factors related to dispersion and interaction.
-
Causality: If EBB is poorly dispersed, the agglomerates act as solid fillers, which can increase the viscosity of the polymer melt. Additionally, the polar nature of EBB can lead to strong interactions with polar polymers, such as polyamides, which can also contribute to an increase in melt viscosity.
-
Troubleshooting Steps:
-
Improve Dispersion: Follow the steps outlined in Question 1 to ensure EBB is well-dispersed. Breaking down agglomerates will reduce their impact on melt rheology.
-
Evaluate EBB Concentration: An excessively high concentration of EBB can lead to a significant increase in viscosity. Evaluate if a lower loading level can still provide the desired nucleating effect.
-
Use of a Processing Aid: In conjunction with EBB, consider the use of a lubricant or processing aid to help reduce the overall melt viscosity.
-
Section 2: Performance and Quality Issues
Question 3: I'm using EBB as a nucleating agent in polyamide (PA6), but the mechanical properties of my molded parts are inconsistent. Could this be related to dispersion?
Absolutely. The effectiveness of a nucleating agent is highly dependent on its dispersion. Poor dispersion leads to a non-uniform crystalline structure, which directly translates to inconsistent mechanical properties.
-
Causality: A well-dispersed nucleating agent creates a high density of nucleation sites, leading to the formation of many small, uniform spherulites. This fine-grained crystalline structure generally results in improved mechanical properties, such as higher tensile strength and impact resistance[3]. Conversely, poorly dispersed EBB will create localized areas of high and low crystallinity, leading to stress concentrations and unpredictable mechanical performance.
-
Troubleshooting Steps:
-
Verify Dispersion: Utilize analytical techniques like Scanning Electron Microscopy (SEM) to visually inspect the dispersion of EBB in your polymer matrix.
-
Optimize Processing for Homogeneity: Focus on achieving a homogenous melt. This may involve increasing mixing time, using a twin-screw extruder with a high-shear configuration, or employing a masterbatch.
-
Consider a Compatibilizer: For non-polar polymers like polyolefins, a compatibilizer with both polar and non-polar segments can help bridge the interface between the EBB and the polymer matrix, leading to better dispersion.
-
Question 4: I've added EBB to my polycarbonate (PC) formulation to improve processability, but now I'm seeing surface haze on my transparent parts. What's causing this?
Surface haze in a transparent polymer like polycarbonate after the addition of an additive is often due to either blooming or the presence of undissolved particles.
-
Causality:
-
Blooming: If the concentration of EBB exceeds its solubility limit in the polycarbonate matrix, the excess EBB can migrate to the surface over time, forming a thin, hazy layer. This phenomenon is known as blooming[4].
-
Poor Dispersion: If EBB is not fully dispersed, microscopic agglomerates within the polymer matrix will scatter light, leading to haze.
-
-
Troubleshooting Steps:
-
Reduce EBB Concentration: Experiment with lower loading levels of EBB to stay below the solubility limit in polycarbonate.
-
Improve Mixing and Dispersion: Ensure that the EBB is fully melted and finely dispersed during processing to minimize light scattering from agglomerates.
-
Select a More Compatible Additive: If haze persists, it may indicate a fundamental incompatibility between EBB and the specific grade of polycarbonate. Consider evaluating alternative processing aids with better solubility in PC.
-
Data on the Impact of Nucleating Agents
| Property | Neat PA6 | PA6 + 0.5% Well-Dispersed Amide Nucleating Agent | Rationale for Change |
| Crystallization Temperature (Tc) (°C) | ~180-190 | ~200-210 | The nucleating agent provides sites for earlier crystal formation at a higher temperature. |
| Injection Molding Cycle Time (s) | 45 | 35 | Faster crystallization allows for quicker solidification and ejection from the mold, reducing cycle time[5][6][7][8]. |
| Tensile Strength (MPa) | 75 | 85 | A higher degree of crystallinity and smaller spherulite size lead to increased strength[3]. |
| Flexural Modulus (GPa) | 2.8 | 3.2 | Increased crystallinity results in a stiffer material. |
| Notched Izod Impact Strength (kJ/m²) | 5 | 4.5 | While strength and stiffness increase, the impact strength may slightly decrease due to reduced amorphous regions to absorb impact energy. |
| Heat Deflection Temperature (°C) | 160 | 185 | A more crystalline structure enhances thermal stability[3]. |
Experimental Protocols
Protocol 1: Evaluation of EBB Dispersion using Scanning Electron Microscopy (SEM)
This protocol outlines the steps for preparing and analyzing a polymer sample to visually assess the dispersion of EBB.
-
Sample Preparation:
-
Obtain a representative section of the polymer compound containing EBB.
-
Cryogenically fracture the sample by immersing it in liquid nitrogen for several minutes and then striking it with a sharp blow. This creates a clean fracture surface that reveals the internal morphology.
-
Mount the fractured sample on an SEM stub with the fracture surface facing up, using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Analysis:
-
Load the coated sample into the SEM chamber.
-
Use a backscattered electron (BSE) detector, which is sensitive to atomic number contrast. EBB, containing oxygen and nitrogen, will have a different atomic number contrast compared to a hydrocarbon-based polymer, allowing for visualization of its dispersion.
-
Start at a low magnification to get an overview of the dispersion across a larger area.
-
Increase the magnification to inspect individual EBB particles or agglomerates. Look for the size, shape, and distribution of the EBB particles. Well-dispersed EBB will appear as small, uniformly distributed particles. Poor dispersion will be evident by the presence of large, irregular agglomerates.
-
If available, use Energy Dispersive X-ray Spectroscopy (EDS) to create an elemental map of nitrogen or oxygen to confirm that the observed particles are indeed EBB.
-
Protocol 2: Assessing the Nucleating Effect of EBB with Differential Scanning Calorimetry (DSC)
This protocol details how to use DSC to quantify the effect of EBB on the crystallization behavior of a polymer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample (with and without EBB) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan (empty, sealed).
-
-
DSC Analysis (Non-isothermal Crystallization):
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to a temperature well above the melting point of the polymer (e.g., 30-40°C above) to erase any prior thermal history. Hold at this temperature for 3-5 minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.
-
Record the heat flow as a function of temperature. The exothermic peak during cooling represents the crystallization process. The peak temperature of this exotherm is the crystallization temperature (Tc).
-
A higher Tc for the sample containing EBB compared to the neat polymer indicates an effective nucleating agent.
-
-
DSC Analysis (Isothermal Crystallization):
-
Heat the sample as described above to erase thermal history.
-
Rapidly cool the sample to a specific isothermal crystallization temperature (between the glass transition and melting temperatures).
-
Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.
-
The time to the peak of the exotherm is the crystallization half-time (t1/2). A shorter t1/2 for the EBB-containing sample indicates a faster crystallization rate.
-
Visualization of Concepts
Diagram 1: Troubleshooting Logic for Poor EBB Dispersion
Caption: Troubleshooting workflow for addressing poor EBB dispersion.
Diagram 2: Mechanism of EBB as a Nucleating Agent
Sources
- 1. How Do Nucleating Agents Increase Crystallinity in PP? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. partinchem.com [partinchem.com]
- 4. Mechanical and crystallization properties of polyamide 6 modified with composite nucleating agents - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Improving Specific Energy Consumption in Injection Molding [en.kunststoffe.de]
- 6. researchgate.net [researchgate.net]
- 7. academy.ampcometal.com [academy.ampcometal.com]
- 8. phoenixplastics.com [phoenixplastics.com]
Technical Support Center: Troubleshooting Unexpected Color Changes in N,N'-Ethylenebisbenzamide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for unexpected color changes observed during the synthesis of N,N'-ethylenebisbenzamide. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also prevent future occurrences.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. This involves the acylation of ethylenediamine with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][2][3] While the desired product is a white to off-white solid, the appearance of yellow, brown, or other discolorations is a frequent issue that can indicate the presence of impurities and compromise the quality of your final product.
This guide will provide a structured approach to diagnosing and resolving these color changes, ensuring the integrity and purity of your synthesized this compound.
Troubleshooting Guide: Unraveling the Source of Color
Unexpected color in your reaction or final product is a visual indicator of chemical impurities. These impurities can arise from the starting materials, side reactions, or degradation of the product. This section provides a systematic approach to identifying and mitigating the root cause of discoloration.
Question 1: My reaction mixture or final product has a yellow to brown tint. What are the likely causes?
This is the most common color-related issue in this compound synthesis. The discoloration can often be traced back to the starting materials or specific reaction conditions.
Possible Cause 1: Oxidation of Ethylenediamine
Ethylenediamine is susceptible to oxidation, especially when exposed to air.[4] This oxidation process can form a complex mixture of byproducts, including imines and amidines, which are often colored.[4] The presence of these impurities in your ethylenediamine starting material will introduce color into your reaction from the outset.
-
Verification: Visually inspect your ethylenediamine. If it is not a colorless liquid and has a yellow or brownish hue, it has likely oxidized.
-
Solution:
-
Purification of Ethylenediamine: If you suspect your ethylenediamine is impure, it can be purified by distillation. Storing the distilled ethylenediamine over potassium hydroxide (KOH) pellets under an inert atmosphere (like nitrogen or argon) can help prevent future oxidation.[4]
-
Use High-Purity Starting Materials: Whenever possible, start your synthesis with a fresh, unopened bottle of high-purity ethylenediamine.
-
Possible Cause 2: Impurities in Benzoyl Chloride
Benzoyl chloride, while typically a colorless liquid, can contain colored impurities.[5] These can be byproducts from its manufacturing process or degradation products.
-
Verification: Check the appearance of your benzoyl chloride. If it is not colorless, it may be a source of contamination.
-
Solution: Use high-purity benzoyl chloride for your synthesis. If necessary, distillation can be used for purification.
Possible Cause 3: Side Reactions Under Alkaline Conditions
The Schotten-Baumann reaction is conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1] However, the basic conditions can also promote side reactions.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with aqueous sodium hydroxide to form sodium benzoate, which will be removed during the workup, but this side reaction consumes your starting material.[6][7]
-
Formation of Conjugated Systems: While specific colored byproducts of the this compound synthesis under these conditions are not extensively documented in readily available literature, it is a general principle in organic chemistry that the formation of extended conjugated systems can lead to color.[8] Reactions involving impurities or degradation products under basic conditions could potentially lead to such chromophores.
-
Solution:
-
Control of Stoichiometry and Temperature: Carefully control the stoichiometry of your reactants. Use of a slight excess of benzoyl chloride may be necessary to ensure complete reaction of the ethylenediamine, but a large excess should be avoided. Running the reaction at a low temperature (e.g., in an ice bath) can help to minimize side reactions.
-
pH Control: While a basic environment is necessary, excessively high pH or prolonged reaction times at high pH could contribute to side reactions.
-
Possible Cause 4: Thermal Degradation
If the reaction is heated, or if the product is dried at an excessively high temperature, thermal degradation can occur, leading to discoloration.[9]
-
Solution: Avoid excessive heating during the reaction and drying processes.
Question 2: How can I remove the color from my crude this compound?
If your crude product is colored, purification is necessary to obtain a pure, white solid. Recrystallization is the most effective method for this.
Purification Protocol: Recrystallization
Recrystallization is a technique that relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[10][11]
Recommended Solvent Systems:
-
Ethanol-Water Mixture: An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of benzamide derivatives.[10]
-
Dimethylformamide (DMF): For compounds that are difficult to dissolve, DMF can be a suitable solvent.[12]
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude, colored this compound. Add a minimal amount of the chosen hot solvent (e.g., boiling ethanol) and heat the mixture while stirring until the solid is completely dissolved.[13]
-
Decolorization with Activated Charcoal: If the solution is still colored, remove it from the heat and add a small amount of activated charcoal.[14][15] Activated charcoal has a high surface area and can adsorb colored impurities.[16] Use it sparingly, as it can also adsorb some of your product, leading to a lower yield.[14] After adding the charcoal, gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: While the solution is still hot, perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.[17] This step should be done quickly to prevent premature crystallization of the product in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature.
| Troubleshooting Recrystallization | |
| Problem | Solution |
| Oiling out (product separates as a liquid) | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No crystals form upon cooling | The solution may be too dilute. Boil off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low recovery of purified product | Too much solvent may have been used, or the crystals were washed with a solvent that was not cold enough. |
FAQs: this compound Synthesis
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to off-white crystalline solid.[18][19] Its reported melting point is in the range of 244-247 °C. A significant deviation from this melting point range, or a broad melting point range, can indicate the presence of impurities.
Q2: What analytical techniques can I use to assess the purity of my final product?
Several analytical techniques can be used to confirm the identity and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and help identify impurities.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in your molecule, such as the N-H and C=O bonds of the amide groups.[21]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q3: Can the order of reagent addition affect the outcome of the reaction?
Yes, the order of addition can be important. It is generally recommended to add the benzoyl chloride slowly to the cooled solution of ethylenediamine and sodium hydroxide. This helps to control the exothermic reaction and minimize side reactions.[22]
Q4: My ethylenediamine is old and yellow. Can I still use it?
Using discolored ethylenediamine is not recommended as it will introduce colored impurities into your reaction, leading to a colored product and likely a lower yield of the desired compound.[4] It is best to purify the ethylenediamine by distillation or use a fresh bottle.
Visualizing the Workflow
To better understand the synthesis and purification process, the following diagrams illustrate the key steps.
Caption: Troubleshooting logic for addressing color issues in the synthesis.
References
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What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH - Pearson. (n.d.). Retrieved January 7, 2026, from [Link]
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How does Ethylene Diamine go off? : r/OrganicChemistry. (2021, November 11). Reddit. Retrieved January 7, 2026, from [Link]
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Benzyl chloride - Sciencemadness Wiki. (2021, November 7). Retrieved January 7, 2026, from [Link]
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Kinetics and mechanism of oxidation of ethylenediamine and related compounds by diperiodatoargentate (III) ion. (2000). ResearchGate. Retrieved January 7, 2026, from [Link]
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What is the full reaction mechanism for benzyl chloride + NaOH? (2017, August 25). Quora. Retrieved January 7, 2026, from [Link]
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The Versatile Applications and Varieties of Decolorizing Activated Carbon. (n.d.). Huamei Carbon. Retrieved January 7, 2026, from [Link]
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Decolorization Principle Of Activated Carbon. (2020, February 7). Industry knowledge - News. Retrieved January 7, 2026, from [Link]
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Are amines often yellow? : r/chemistry. (2023, October 17). Reddit. Retrieved January 7, 2026, from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org. Retrieved January 7, 2026, from [Link]
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How to remove yellow color from metal amine complexes?? (2018, December 10). ResearchGate. Retrieved January 7, 2026, from [Link]
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Final Benzamide Preparations. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023, September 4). Chiemivall. Retrieved January 7, 2026, from [Link]
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Decolorization with Activated Carbon. (2025, April 7). Carbotecnia. Retrieved January 7, 2026, from [Link]
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Recrystallization 2. (n.d.). Retrieved January 7, 2026, from [Link]
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The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (n.d.). Huamei Carbon. Retrieved January 7, 2026, from [Link]
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Recrystallization Lab Guide: Purification Techniques. (n.d.). Studylib. Retrieved January 7, 2026, from [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved January 7, 2026, from [Link]
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Study on yellowing mechanism and inhibiting technology based on amide salts modified polyester. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
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SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2012). PMC. Retrieved January 7, 2026, from [Link]
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The Reaction of Ethylenediamine with Cobalt (II) Perchlorate and Oxygen in Dilute Aqueous Solutions. (1968). ScholarWorks@CWU. Retrieved January 7, 2026, from [Link]
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Benzamide - Organic synthesis. (2020, August 6). YouTube. Retrieved January 7, 2026, from [Link]
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(PDF) Synthesis, characterization, in vitro biological and molecular docking evaluation of N,N'-(ethane-1,2-diyl)bis(benzamides). (2021, February 23). ResearchGate. Retrieved January 7, 2026, from [Link]
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Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to N,N'-Ethylenebisbenzamide and Aliphatic Bisamides: Structure, Properties, and Performance
Introduction
Bisamides represent a versatile class of organic molecules characterized by two amide functional groups linked by a central spacer. Their unique ability to form extensive hydrogen-bonding networks allows them to self-assemble into highly ordered supramolecular structures. This behavior underpins their utility in a wide range of industrial and scientific applications, from polymer processing aids to high-performance rheology modifiers.
This guide provides an in-depth comparison of N,N'-ethylenebisbenzamide (EBB), a prominent aromatic bisamide, with a series of commercially significant aliphatic bisamides. We will explore how fundamental differences in their molecular architecture—specifically the nature of the amide substituents (aromatic vs. aliphatic) and the length of the alkylene linker—give rise to distinct physicochemical properties. By examining experimental data and explaining the causality behind their performance, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal bisamide for their specific application.
The Molecular Architecture of Bisamides: A Structural Overview
The properties of a bisamide are fundamentally dictated by its three core components: the two acyl groups attached to the nitrogen atoms and the central diamine-derived linker. In this comparison, we focus on this compound, which features rigid, aromatic benzoyl groups, and contrast it with bisamides derived from long-chain fatty acids, which possess flexible aliphatic tails.
The selected molecules for this guide are:
-
This compound (EBB): An aromatic bisamide with an ethylene linker.
-
N,N'-Ethylenebis(stearamide) (EBS): An aliphatic bisamide with the same ethylene linker but with C17H35 alkyl chains.
-
N,N'-Methylenebis(stearamide) (MBS): An aliphatic bisamide with a shorter, single-carbon methylene linker.
-
N,N'-Hexamethylenebis(stearamide) (HMBS): An aliphatic bisamide with a longer, six-carbon hexamethylene linker.
Caption: Chemical structures of the compared bisamides.
The primary structural distinction lies between the planar, rigid phenyl rings of EBB and the long, flexible stearyl chains of the aliphatic bisamides. This difference profoundly impacts intermolecular forces: EBB's properties are dominated by π-π stacking and hydrogen bonding, leading to a highly crystalline and rigid structure. In contrast, the aliphatic bisamides are governed by a combination of hydrogen bonding between the amide groups and significant van der Waals interactions among the long alkyl tails, resulting in waxy, more flexible solids.[1]
Comparative Physicochemical Properties
The macroscopic properties of bisamides are a direct consequence of their molecular-level structure and the resulting intermolecular forces.
Thermal Properties: Melting Point and Stability
Thermal behavior is a critical parameter for applications such as polymer processing or high-temperature lubricants. The melting point (Tm) reflects the energy required to overcome the intermolecular forces holding the crystal lattice together.
| Compound | Molecular Formula | Linker Group | Acyl Group | Melting Point (°C) | Key Structural Feature |
| This compound (EBB) | C₁₆H₁₆N₂O₂[2] | Ethylene (-C₂H₄-) | Benzoyl | ~242[3] | Rigid aromatic rings, strong π-π stacking |
| N,N'-Ethylenebis(stearamide) (EBS) | C₃₈H₇₆N₂O₂ | Ethylene (-C₂H₄-) | Stearyl | 144–146[4] | Flexible aliphatic chains, significant van der Waals |
| N,N'-Methylenebis(stearamide) (MBS) | C₃₇H₇₄N₂O₂[5][6] | Methylene (-CH₂-) | Stearyl | 148–150[5] | Shortest linker, influencing packing efficiency |
| N,N'-Hexamethylenebis(stearamide) (HMBS) | C₄₂H₈₄N₂O₂[7] | Hexamethylene (-C₆H₁₂) | Stearyl | ~125–130 | Longer, more flexible linker |
EBB exhibits a significantly higher melting point than its aliphatic counterparts. This is a direct result of the strong π-π stacking interactions between the phenyl rings and the efficient packing of the rigid molecular structure, which requires substantial thermal energy to disrupt. The aliphatic bisamides, while also benefiting from strong amide-amide hydrogen bonding, have lower melting points as their flexible alkyl chains are held together by weaker van der Waals forces.
A noteworthy phenomenon in aliphatic bisamides is the "odd-even effect" of the alkylene linker length.[8][9] Bisamides with an even number of carbons in the spacer (like EBS and HMBS) tend to have different crystalline packing and thermal properties compared to those with an odd number.[8][9][10] This is because an even-numbered linker allows the two amide groups to align in an anti-parallel fashion, facilitating a more efficient, sheet-like hydrogen bonding network, which can affect the melting point and enthalpy of fusion.[8]
Solubility and Gelling Behavior
Due to their strong hydrogen-bonding capabilities, bisamides are generally insoluble in water but can be dissolved in hot chlorinated or aromatic hydrocarbon solvents. Upon cooling, they often form gels even at low concentrations.
-
This compound (EBB): Is a highly effective gelling agent and thickener, particularly for lubricants and greases intended for high-temperature applications.[3] Its rigid structure forms a robust, thermally stable fibrous network that immobilizes the solvent.
-
Aliphatic Bisamides: These compounds are well-known as low molecular weight organogelators (LMWOGs).[8][11] The self-assembly process is driven by hydrogen bonding between the amide groups, leading to the formation of long fibers, while the aliphatic tails ensure compatibility with nonpolar organic solvents. The specific morphology and stability of the gel are influenced by the linker length and the nature of the solvent.[11]
Performance in Key Industrial Applications
The structural and physicochemical differences translate directly into distinct application profiles for aromatic and aliphatic bisamides.
Polymer Processing Aids
This is the primary application domain for aliphatic bisamides, especially EBS .
-
Mechanism of Action: When compounded into a polymer matrix, the limited compatibility of EBS causes it to migrate to the surface of the polymer melt during processing and upon cooling. This forms a lubricating layer that reduces friction.
-
Key Functions:
-
Internal/External Lubricant: Reduces friction between polymer chains and between the polymer and metal processing equipment, improving flow and preventing degradation.[12][13]
-
Slip and Anti-Blocking Agent: Prevents plastic films from sticking to each other, which is crucial for roll winding and bag production.[13][14]
-
Mold Release Agent: Facilitates the easy removal of molded parts from their molds.[15] EBS is widely used in plastics such as ABS, PVC, and polystyrene. In contrast, EBB's high melting point and poor compatibility with most commodity polymers make it unsuitable for these applications.
-
Rheology Modifiers
This is a key application for EBB .
-
Mechanism of Action: EBB's ability to form a stable, three-dimensional network at high temperatures makes it an excellent thickener for greases and lubricants.[3] This network imparts high thermal and mechanical stability to the formulation.
-
Key Functions:
-
Thickener for High-Temperature Greases: Maintains viscosity and structural integrity under demanding conditions.
-
Corrosion Inhibitor: Can form protective films on metal surfaces.[3]
-
Aliphatic bisamides like EBS are also used to modify the rheology of materials like asphalt, where they can lower the softening temperature and act as flow modifiers.[4][14]
Experimental Protocols for Characterization
To ensure scientific integrity, the properties discussed must be validated through standardized experimental protocols. The following outlines the methodologies for key characterization techniques.
Caption: A typical experimental workflow for bisamide characterization.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus), providing insight into the material's crystallinity and the strength of intermolecular forces.
-
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the dry bisamide powder into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Heat the sample from 25°C to a temperature approximately 30°C above its expected melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Hold at the high temperature for 2 minutes to erase thermal history.
-
Cool the sample back to 25°C at 10°C/min.
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: Analyze the data from the second heating scan. The peak of the endotherm corresponds to the melting temperature (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).
-
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
-
Objective: To investigate the crystalline packing and lamellar structure of the bisamides in their solid state.
-
Protocol:
-
Sample Preparation: Prepare a flat, uniform powder sample on a zero-background sample holder.
-
Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).
-
Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Analyze the resulting diffractogram. The positions of the diffraction peaks (Bragg reflections) are used to calculate d-spacings via Bragg's Law (nλ = 2d sinθ). Sharp, intense peaks are indicative of a highly crystalline material. The pattern of peaks reveals information about the unit cell and molecular packing.[9]
-
Conclusion
The comparison between this compound and aliphatic bisamides like EBS, MBS, and HMBS clearly demonstrates the principle of structure-property relationships.
-
This compound (EBB) is a high-melting, rigid molecule whose properties are dominated by aromatic π-π stacking. Its thermal stability makes it an ideal candidate for high-performance applications like thickening specialty greases.
-
Aliphatic Bisamides (e.g., EBS) are waxy, flexible molecules whose behavior is governed by a balance of amide hydrogen bonding and van der Waals forces. Their controlled migration to surfaces makes them indispensable as lubricants and slip agents in the polymer industry.
The choice of bisamide is therefore not arbitrary but a carefully considered decision based on the specific performance requirements of the end application. Understanding the fundamental molecular differences is key to leveraging the unique capabilities of each class of bisamide.
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New Journal of Chemistry. Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties.
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A Comparative Guide to the Synthetic Routes of N,N'-Ethylenebisbenzamide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the creation of amide bonds is a fundamental and frequently traversed path, particularly within the realms of medicinal chemistry and materials science. N,N'-ethylenebisbenzamide, a symmetrical diamide, serves as a valuable scaffold in various applications, from a stabilizing agent in polymers to a precursor in the synthesis of more complex molecules. The choice of synthetic route to this compound can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of different synthetic strategies to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
Route 1: The Classic Schotten-Baumann Reaction
The reaction of ethylenediamine with benzoyl chloride is a classic and robust method for synthesizing this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism under basic conditions, famously known as the Schotten-Baumann reaction.[1][2] The use of an acid chloride as a highly reactive acylating agent ensures a high conversion rate.
Underlying Principles and Causality
The Schotten-Baumann reaction is typically performed in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous solution of a base.[2] The base, commonly sodium hydroxide, plays a critical role in neutralizing the hydrochloric acid generated during the reaction.[1] This neutralization is essential for two reasons: it drives the reaction equilibrium towards the formation of the amide product, and it prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The vigorous stirring of the biphasic mixture is crucial to maximize the interfacial area between the two phases, thereby facilitating the reaction.
Experimental Protocol
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate dropping funnel, place benzoyl chloride (2.2 equivalents).
-
Simultaneously, add the 10% aqueous sodium hydroxide solution and the benzoyl chloride dropwise to the stirred ethylenediamine solution. Maintain the temperature between 0-5 °C and ensure the pH of the aqueous layer remains alkaline.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for 2-3 hours.
-
The white precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Advantages and Disadvantages
Pros:
-
High Yield: This method typically provides high yields of the desired product.
-
Robust and Reliable: The reaction is well-established and generally proceeds to completion.
-
Readily Available Starting Materials: Ethylenediamine and benzoyl chloride are common and relatively inexpensive laboratory reagents.
Cons:
-
Use of Hazardous Reagent: Benzoyl chloride is a corrosive and lachrymatory substance that requires careful handling in a fume hood.[3][4][5]
-
Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
-
Formation of Byproducts: The generation of hydrochloric acid necessitates the use of a base for neutralization, adding to the reagent cost and waste generation.
Route 2: Direct Amidation of Benzoic Acid with a Coupling Agent
An alternative to using a highly reactive acid chloride is the direct coupling of benzoic acid with ethylenediamine using a dehydrating agent, commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).[6] This method avoids the preparation and handling of benzoyl chloride.
Underlying Principles and Causality
Carbodiimides activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile (ethylenediamine) to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct.[6] The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the activated intermediate.
Experimental Protocol
Materials:
-
Benzoic acid
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Cold DCM (for washing)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (2.2 equivalents) in anhydrous THF.
-
Add a solution of ethylenediamine (1.0 equivalent) in anhydrous THF to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Advantages and Disadvantages
Pros:
-
Milder Reaction Conditions: This method generally proceeds under milder conditions compared to the Schotten-Baumann reaction.
-
Avoids Acid Chlorides: It eliminates the need to prepare and handle corrosive benzoyl chloride.
Cons:
-
Cost of Coupling Agent: Coupling agents like DCC can be expensive, especially for large-scale synthesis.
-
Byproduct Removal: The byproduct, dicyclohexylurea (DCU), is often difficult to remove completely from the desired product due to its low solubility in many organic solvents.[6]
-
Potential for Allergies: DCC is a known sensitizer and should be handled with care.
Route 3: Aminolysis of a Benzoate Ester
A less common but viable route is the aminolysis of a benzoate ester, such as methyl benzoate, with ethylenediamine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of the amide and the corresponding alcohol as a byproduct.
Underlying Principles and Causality
The aminolysis of esters is generally a slower process compared to the reaction with acid chlorides. The reaction can be catalyzed by acids or bases, or it can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct.[7] For the synthesis of a symmetrical diamide like this compound, a stoichiometric amount of the ester and diamine can be used, and the reaction is typically heated to drive it to completion.
Experimental Protocol
Materials:
-
Methyl benzoate
-
Ethylenediamine
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (2.0 equivalents) and ethylenediamine (1.0 equivalent).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The solid product, this compound, will precipitate out.
-
Collect the solid by vacuum filtration.
-
Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent if necessary.
Advantages and Disadvantages
Pros:
-
Readily Available Starting Materials: Methyl benzoate is a common and relatively inexpensive reagent.
-
No Harsh Reagents: This method avoids the use of corrosive acid chlorides and potentially allergenic coupling agents.
-
Simple Procedure: The experimental setup and workup are generally straightforward.
Cons:
-
Slower Reaction Rate: The reaction is typically slower and may require prolonged heating.
-
Potential for Incomplete Reaction: The equilibrium nature of the reaction may lead to incomplete conversion, requiring optimization of reaction conditions.
Route 4: Greener Synthesis via Microwave Irradiation
In an effort to develop more environmentally friendly synthetic methods, microwave-assisted organic synthesis has emerged as a powerful tool.[8][9] This approach can be applied to the synthesis of this compound to reduce reaction times, improve yields, and often minimize the use of solvents.
Underlying Principles and Causality
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating.[10] This rapid and efficient heating can lead to significantly shorter reaction times compared to conventional heating methods. For the synthesis of this compound, a solvent-free reaction between benzoic acid and ethylenediamine under microwave irradiation could be a potential green route. The direct condensation would eliminate the need for a solvent and a coupling agent, with water being the only byproduct.
Experimental Protocol (Proposed)
Materials:
-
Benzoic acid
-
Ethylenediamine
Procedure:
-
In a microwave-safe reaction vessel, combine benzoic acid (2.0 equivalents) and ethylenediamine (1.0 equivalent).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) and power for a short period (e.g., 10-30 minutes). The optimal conditions would need to be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product can be purified by recrystallization.
Advantages and Disadvantages
Pros:
-
Rapid Synthesis: Microwave-assisted reactions are often significantly faster than conventional methods.[10]
-
Potentially Solvent-Free: This approach can be designed to be solvent-free, reducing waste and environmental impact.
-
High Energy Efficiency: Microwave heating is more energy-efficient than conventional heating.
Cons:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Optimization Required: The reaction conditions (temperature, time, power) need to be carefully optimized for each specific reaction.
-
Scalability Challenges: Scaling up microwave reactions can be challenging compared to conventional methods.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Schotten-Baumann | Route 2: DCC Coupling | Route 3: Aminolysis of Ester | Route 4: Microwave Synthesis (Proposed) |
| Starting Materials | Ethylenediamine, Benzoyl Chloride | Ethylenediamine, Benzoic Acid | Ethylenediamine, Methyl Benzoate | Ethylenediamine, Benzoic Acid |
| Key Reagents | NaOH | DCC | None (or catalyst) | None |
| Typical Yield | High (>90%) | Good (70-90%) | Moderate to Good | Potentially High |
| Reaction Time | 2-4 hours | 12-24 hours | Several hours | 10-30 minutes |
| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Reflux | 150-180 °C |
| Cost of Reagents | Relatively low | Higher (due to DCC) | Low | Low |
| Safety Concerns | Corrosive and lachrymatory benzoyl chloride[3][4][5] | DCC is a sensitizer | Relatively safe | High pressure/temperature in a closed system |
| Byproducts | HCl (neutralized), NaCl | Dicyclohexylurea (DCU) | Methanol | Water |
| Purification | Recrystallization | Filtration of DCU, Recrystallization | Filtration, Recrystallization | Recrystallization |
| Scalability | Good | Challenging due to DCU removal | Good | Can be challenging |
Characterization of this compound
Successful synthesis of this compound can be confirmed by various analytical techniques.
-
Melting Point: The reported melting point of this compound is around 242 °C.[11] A sharp melting point close to this value is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹, Amide I band), and N-H bending (around 1540 cm⁻¹, Amide II band).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methylene protons (-CH₂-CH₂-) and multiplets for the aromatic protons of the two benzoyl groups, along with a broad signal for the N-H protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the methylene carbons, and the aromatic carbons.[12]
-
Experimental and Logical Flow Diagrams
Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.
Caption: Logical relationship of the compared synthetic routes to this compound.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that requires careful consideration of various factors. The Schotten-Baumann reaction stands out as a high-yielding and reliable method, particularly suitable for laboratory-scale synthesis where the handling of benzoyl chloride can be managed safely. For applications where the use of acid chlorides is undesirable, direct coupling of benzoic acid with a coupling agent like DCC offers a viable alternative, albeit with challenges in byproduct removal and higher reagent costs. The aminolysis of a benzoate ester presents a simpler and safer, though potentially slower, option. Looking towards more sustainable practices, microwave-assisted synthesis holds promise for rapid and solvent-minimized production, warranting further investigation and optimization. By understanding the intricacies of each route, researchers can select the most appropriate method that aligns with their specific needs in terms of yield, purity, cost, safety, and environmental impact.
References
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MySkinRecipes. N,N'-ethylenebis(benzamide). [Link]
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Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]
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SpectraBase. This compound. [Link]
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PubMed. Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives as anticonvulsant agents. [Link]
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Pharmaceutical Chemistry. MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Sathee NEET. Chemistry Schotten Baumann Reaction. [Link]
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ResearchGate. MICROWAVE MEDIATED SYNTHESIS, STRUCTURE, SPECTRAL CHARACTERIZATION AND BIOLOGICAL STUDIES OF (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. [Link]
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BMRB. bmse000668 Benzamide at BMRB. [Link]
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Journal of Chemical and Pharmaceutical Research. Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. [Link]
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World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
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Inchem. ICSC 1015 - BENZOYL CHLORIDE. [Link]
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PubChem. Ethylenebis(stearamide) | C38H76N2O2 | CID 8044. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Benzoyl Chloride: Properties, Safety, and Sourcing. [Link]
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askIITians. How is benzamide obtained from benzoic acid? [Link]
- Google Patents.
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
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ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
-
Lanxess. Benzoyl Chloride. [Link]
- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
- Google Patents. CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide.
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
Scribd. Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide. [Link]
-
Ataman Kimya. N,N′-ETHYLENEDI(STEARAMIDE). [Link]
- Google Patents. WO2017003107A1 - Method for preparing benzoic acid amide compound.
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A Comparative Guide to Confirming the Molecular Structure of Synthesized N,N'-Ethylenebisbenzamide
<
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a foundational activity in pharmaceutical and materials science. However, the synthesis itself is only the first step. Rigorous confirmation of the molecular structure of the synthesized compound is a critical, non-negotiable requirement for ensuring the validity of subsequent research and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to confirm the molecular structure of a synthesized model compound, N,N'-ethylenebisbenzamide.
This compound, with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol , is a useful model compound for this discussion.[1] Its synthesis is straightforward, and its structure contains several key features—aromatic rings, amide linkages, and an aliphatic bridge—that are common in many molecules of scientific and industrial interest. This guide will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of structural confirmation.
The Synthetic Route and the Need for Verification
This compound is typically synthesized by the reaction of ethylenediamine with two equivalents of benzoyl chloride. While this reaction is generally high-yielding, the potential for side-products, such as the mono-substituted N-(2-aminoethyl)benzamide, or unreacted starting materials necessitates a robust analytical workflow to confirm the identity and purity of the final product.
Figure 1: Synthesis of this compound from ethylenediamine and benzoyl chloride.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. Instead, a combination of methods is employed, each providing a unique and complementary piece of the puzzle. This guide will focus on the most common and powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For an unambiguous "gold standard" confirmation, X-ray crystallography will also be discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms and their chemical environment.
Expertise & Experience: The choice of NMR experiments is dictated by the information required. A simple one-dimensional ¹H NMR spectrum can quickly indicate the success of the synthesis by showing the characteristic signals of the product. A ¹³C NMR spectrum provides information on the carbon skeleton. For more complex molecules, two-dimensional NMR techniques (such as COSY and HSQC) can be used to map out the complete connectivity of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 4H | Aromatic (ortho to C=O) |
| ~7.5-7.4 | m | 6H | Aromatic (meta, para) |
| ~6.8 | br s | 2H | Amide (N-H) |
| ~3.7 | q | 4H | Ethylene bridge (-CH₂-) |
Trustworthiness: The integration of the signals should correspond to the number of protons in each chemical environment. The splitting patterns (multiplicity) provide information about the number of neighboring protons, thus confirming the connectivity.
Figure 2: Information derived from a ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and simple technique that is used to identify the functional groups present in a molecule.
Expertise & Experience: In the context of this compound synthesis, IR spectroscopy is an excellent first check to confirm the formation of the amide bonds. The disappearance of the N-H stretching vibrations of the primary amine starting material and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands are strong indicators of a successful reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~3060 | C-H stretch (aromatic) |
| ~1640 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
Authoritative Grounding: The NIST Chemistry WebBook is a valuable resource for reference IR spectra of known compounds.[2]
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound.
Expertise & Experience: The choice of ionization technique is important. For a relatively stable molecule like this compound, electron ionization (EI) can be used. However, for more fragile molecules, softer ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.
The Nitrogen Rule: A useful principle in mass spectrometry is the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[3][4] this compound has two nitrogen atoms and a molecular weight of 268, which is consistent with this rule.
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z = 268, corresponding to the intact molecule.
-
Fragment Ions: Characteristic fragmentation patterns can provide additional structural information. For example, cleavage of the amide bond could lead to fragments with m/z = 105 (benzoyl cation) and m/z = 163.
Sources
A Guide to Orthogonal Quantification of N,N'-Ethylenebisbenzamide: Cross-Validation by HPLC, GC-MS, and qNMR
In the landscape of pharmaceutical development and quality control, the unambiguous and accurate quantification of chemical entities is paramount. N,N'-Ethylenebisbenzamide (EBB), a molecule with a symmetrical structure, presents a unique analytical challenge that necessitates a robust, multi-faceted approach to its quantification. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the precise measurement of EBB.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them effectively. By cross-validating results from these mechanistically different techniques, we establish a self-validating system that ensures the highest degree of data integrity and trustworthiness.
The Imperative of Orthogonal Cross-Validation
In analytical sciences, relying on a single method can introduce unforeseen biases. Impurities might co-elute in chromatography, matrix effects could suppress ionization, or a standard might have questionable purity. Cross-validation using orthogonal methods—techniques that rely on different chemical or physical principles—is the cornerstone of robust analytical science.[1] By comparing results from HPLC (based on partitioning between a mobile and stationary phase), GC-MS (based on volatility and mass-to-charge ratio), and qNMR (based on the fundamental nuclear properties of atoms), we can triangulate the true concentration of this compound, ensuring the accuracy and reliability of our measurements. This approach is central to meeting the stringent requirements of regulatory bodies and is a key tenet of guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quantitative Analysis
HPLC is often the first choice for the quantification of non-volatile, thermally stable small molecules like EBB due to its versatility, robustness, and high precision. A reversed-phase method is particularly well-suited for EBB, leveraging its moderate polarity.
Principle of HPLC Separation and Detection
In this reversed-phase HPLC method, a nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. This compound, being moderately nonpolar, will have an affinity for the stationary phase. By carefully controlling the composition of the mobile phase (a mixture of acetonitrile and an aqueous buffer), we can modulate the retention of EBB on the column, achieving separation from potential impurities. Detection is accomplished by a UV-Vis detector set at a wavelength where the benzamide chromophore exhibits strong absorbance, ensuring high sensitivity.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the EBB reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Accurately weigh the sample containing EBB and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Run Time: 10 minutes.
-
-
Analysis: Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration. Then, inject the sample solutions. The concentration of EBB in the samples is determined by interpolating their peak areas from the calibration curve.
Rationale for Method Parameters
-
C18 Column: This is the most common reversed-phase column and provides excellent retention for moderately nonpolar molecules like EBB.
-
Acidic Mobile Phase (pH 3.0): The amide groups in EBB are neutral, but an acidic pH ensures that any potential acidic or basic impurities are in a consistent ionization state, leading to sharp, reproducible peaks.
-
Acetonitrile: Chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography, leading to shorter run times and better peak shapes.
-
Detection at 228 nm: This wavelength corresponds to a high absorbance region for the benzoyl chromophore, providing excellent sensitivity for quantification.
HPLC-UV Workflow
Caption: Workflow for the quantification of EBB by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Selectivity Approach
For molecules that are thermally stable and sufficiently volatile, GC-MS offers exceptional selectivity and sensitivity. While EBB has a relatively high boiling point, it is amenable to GC analysis with an appropriate temperature program. The mass spectrometer provides an additional layer of confirmation, making this a powerful tool for identity and purity assessment.
Principle of GC-MS Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. EBB, being a higher molecular weight amide, will require a high-temperature oven program to elute. Upon exiting the column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for the molecule. Quantification is achieved by monitoring specific, abundant ions (Selected Ion Monitoring - SIM mode), which dramatically enhances sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
GC-MS system with an autosampler.
-
A low-bleed capillary column suitable for high-temperature analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard (>99% purity).
-
Dichloromethane (DCM, GC grade).
-
Helium (carrier gas, ultra-high purity).
Procedure:
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the EBB reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with DCM.
-
Calibration Standards: Perform serial dilutions of the stock solution with DCM to prepare calibration standards, for example, from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation: Accurately weigh the sample and dissolve it in DCM to achieve a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of EBB (e.g., m/z 105 [benzoyl cation], 148, 268 [molecular ion]).
-
-
Analysis: Generate a calibration curve by plotting the combined area of the monitored ions against the concentration of the standards. Inject the prepared sample and quantify EBB using the calibration curve.
Rationale for Method Parameters
-
High Injector and Oven Temperatures: Necessary to ensure the complete and rapid vaporization of EBB and its transport through the column without condensation.
-
Splitless Injection: This technique is used for trace analysis and ensures that the entire injected sample volume is transferred to the column, maximizing sensitivity.
-
5% Phenyl-Methylpolysiloxane Column: A robust, general-purpose column that provides good thermal stability and selectivity for a wide range of semi-volatile organic compounds.
-
SIM Mode: By monitoring only a few specific ions characteristic of EBB, the signal-to-noise ratio is significantly improved compared to a full scan, leading to lower limits of detection and more accurate quantification.
GC-MS Workflow
Caption: Workflow for the quantification of EBB by GC-MS.
Quantitative NMR (qNMR): An Absolute Quantification Method
Unlike chromatographic techniques that rely on calibration curves from a reference standard of the same analyte, qNMR can provide an absolute measure of purity or concentration by comparing the analyte signal to that of a certified internal standard of a different compound.[2][6][7] This makes it a primary ratio method and an invaluable tool for qualifying reference standards themselves.
Principle of qNMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known mass of a highly pure internal standard to a known mass of the EBB sample, we can use the ratio of their signal integrals to calculate the purity of the EBB sample with high accuracy.
Detailed Experimental Protocol: ¹H qNMR
Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
-
This compound sample.
-
Certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone). The standard should be stable, non-reactive, have a simple spectrum with peaks that do not overlap with the analyte, and have a known, certified purity.
-
Deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6), ensuring both the analyte and standard are fully soluble.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the EBB sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial. The goal is to have a molar ratio that gives comparable signal intensities for the integrated peaks.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters must be optimized for quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the peaks being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[2]
-
Data Processing: Apply minimal line broadening, and perform careful phasing and baseline correction.
-
-
-
Data Analysis:
-
Select a well-resolved signal for the analyte (e.g., the aromatic protons of EBB) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Carefully integrate these signals.
-
Calculate the purity of the EBB sample using the following formula:
PurityEBB (%) = (IEBB / IStd) * (NStd / NEBB) * (MEBB / MStd) * (mStd / mEBB) * PurityStd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Rationale for Method Parameters
-
DMSO-d6: EBB has good solubility in DMSO, and this solvent's residual proton peak does not typically interfere with the aromatic signals of interest.
-
Certified Internal Standard: This is the crux of the method's accuracy. The standard must be traceable and have a well-documented purity. Maleic anhydride is a good choice as it is crystalline, stable, and has two equivalent protons in a clear region of the spectrum.
-
Long Relaxation Delay: This is the most critical parameter. It ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. Failure to do so will result in signal intensities that are not truly proportional to the number of nuclei, leading to inaccurate quantification.
qNMR Workflow
Caption: Workflow for the quantification of EBB by qNMR.
Comparative Performance Analysis
The choice of an analytical technique is always a balance of performance, speed, cost, and the specific question being asked. The following table summarizes the expected performance of the three techniques for the quantification of this compound.
Note: These values are illustrative and based on typical performance for similar small molecules. Actual values must be determined during method validation for the specific analyte and matrix.
| Performance Parameter | HPLC-UV | GC-MS (SIM) | ¹H qNMR |
| Principle | Liquid-Solid Partitioning | Volatility & Mass/Charge Ratio | Nuclear Magnetic Resonance |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Typical Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | % Level Purity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (Purity) |
| Precision (RSD%) | < 1.5% | < 5% | < 1.0% |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 µg/mL | Not suitable for trace analysis |
| Selectivity | Good | Excellent | Excellent |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
| Key Advantage | Robust, precise, widely available | High selectivity and sensitivity | Absolute quantification, no analyte-specific standard needed |
| Key Disadvantage | Potential for co-elution | Requires thermal stability | Lower throughput, requires high field NMR |
Conclusion: Selecting the Right Tool for the Job
The cross-validation of this compound quantification using HPLC-UV, GC-MS, and qNMR provides a powerful, self-validating framework for ensuring data of the highest quality.
-
HPLC-UV stands out as the ideal method for routine quality control, offering an excellent balance of precision, speed, and cost-effectiveness for assay and purity testing.
-
GC-MS provides unparalleled selectivity and sensitivity, making it the superior choice for identifying and quantifying trace-level impurities or for confirming the identity of the main component, especially in complex matrices.
-
qNMR serves as the ultimate arbiter of purity. It is the gold standard for qualifying the primary reference material itself, providing an absolute measurement that can then be used to ensure the accuracy of the calibration standards used in the other chromatographic techniques.
By strategically deploying these three orthogonal techniques, researchers and drug development professionals can build a comprehensive and irrefutable analytical package for this compound, ensuring product quality and regulatory compliance from discovery through to manufacturing.
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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RSSL. qNMR: A powerful tool for purity determination.
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
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Assay Prism. HPLC Method Validation: Key Parameters and Importance.
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Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis.
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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of N,N'-Ethylenebisbenzamide
For researchers, scientists, and professionals in drug development, the consistency of chemical reagents and excipients is not merely a matter of quality control; it is a cornerstone of reproducible and reliable results. In this guide, we delve into the critical assessment of batch-to-batch consistency for synthesized N,N'-ethylenebisbenzamide, a compound with diverse applications, including its potential use as a specialty excipient or processing aid in pharmaceutical formulations. We will provide a comprehensive framework for its synthesis, analytical characterization, and a comparative analysis with a common alternative, N,N'-ethylenebis(stearamide) (EBS), particularly in the context of its function as a slip agent in medical-grade polymers.
The Imperative of Consistency in Pharmaceutical Development
In the highly regulated landscape of pharmaceutical development, variability in the raw materials can have cascading effects, leading to out-of-specification (OOS) results, production delays, and compromised product performance. This compound, with its rigid, aromatic structure, offers different physicochemical properties compared to the more flexible, aliphatic EBS. Ensuring that each synthesized batch of this compound possesses identical properties is paramount for its reliable performance. This guide provides a robust, self-validating system of protocols to establish and verify this consistency.
Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound is reliably achieved through the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides.[1][2] The choice of this method is predicated on its high yield and relatively straightforward purification process.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylenediamine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
10% w/v Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH probe, dissolve ethylenediamine (1.0 eq) in dichloromethane (DCM).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (2.2 eq) dropwise from the dropping funnel while vigorously stirring.
-
Simultaneously, add 10% sodium hydroxide solution to maintain the pH of the aqueous phase between 10-11. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot ethanol to yield this compound as a white crystalline solid.
Caption: Synthesis workflow for this compound.
A Comparative Framework: this compound vs. N,N'-Ethylenebis(stearamide) (EBS)
To contextualize the performance of this compound, we compare it with N,N'-ethylenebis(stearamide) (EBS), a widely used slip agent and lubricant in the polymer and pharmaceutical industries.[3][4] While both are bis-amides, their differing chemical structures—aromatic vs. aliphatic—result in distinct physical properties, such as melting point, solubility, and intermolecular interactions. This comparison is particularly relevant when considering their use in applications like medical device polymers, where surface properties are critical.[5]
Assessing Batch-to-Batch Consistency: A Multi-Pronged Analytical Approach
A robust assessment of batch-to-batch consistency relies on a suite of orthogonal analytical techniques. Here, we detail the protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared (FTIR) Spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal property analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of synthesized compounds and detecting any byproducts or unreacted starting materials.[6][7]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The percentage purity is calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Integrity
FTIR spectroscopy provides a molecular fingerprint of the compound, allowing for the confirmation of its chemical structure and the detection of any functional group impurities.[8] The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic for these molecules.[9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Characteristic peaks for this compound should be observed: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3060 cm⁻¹), amide I C=O stretch (~1640 cm⁻¹), and amide II N-H bend (~1540 cm⁻¹).
-
Differential Scanning Calorimetry (DSC) for Thermal Profile
DSC is a critical technique for determining the melting point and thermal behavior of a material.[12] For crystalline compounds like this compound, a sharp, well-defined melting peak is indicative of high purity. Broadened peaks can suggest the presence of impurities. The ASTM D3418 standard provides a framework for such thermal analysis.[13][14]
Experimental Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15]
-
Record the heat flow as a function of temperature to determine the onset and peak of the melting endotherm.
-
Caption: Analytical workflow for assessing batch-to-batch consistency.
Comparative Data Analysis: Five Batches of this compound vs. EBS
To illustrate the application of these analytical methods, we present representative data for five hypothetical batches of synthesized this compound and commercially sourced N,N'-ethylenebis(stearamide) (EBS).
Table 1: Batch-to-Batch Consistency Data for this compound
| Batch ID | Yield (%) | Purity by HPLC (%) | Melting Point (°C) by DSC (Peak) | FTIR Spectral Correlation to Reference (%) |
| EBB-01 | 88.2 | 99.6 | 243.5 | 99.8 |
| EBB-02 | 87.5 | 99.5 | 243.2 | 99.7 |
| EBB-03 | 89.1 | 99.7 | 243.8 | 99.9 |
| EBB-04 | 86.9 | 99.4 | 242.9 | 99.6 |
| EBB-05 | 88.5 | 99.6 | 243.6 | 99.8 |
| Mean | 88.0 | 99.6 | 243.4 | 99.8 |
| Std. Dev. | 0.84 | 0.11 | 0.34 | 0.11 |
Table 2: Batch-to-Batch Consistency Data for N,N'-Ethylenebis(stearamide) (EBS)
| Batch ID | Purity by HPLC (%) | Melting Point (°C) by DSC (Peak) | FTIR Spectral Correlation to Reference (%) |
| EBS-01 | 98.5 | 145.2 | 99.5 |
| EBS-02 | 98.2 | 144.8 | 99.3 |
| EBS-03 | 98.6 | 145.5 | 99.6 |
| EBS-04 | 98.3 | 144.5 | 99.2 |
| EBS-05 | 98.8 | 145.8 | 99.7 |
| Mean | 98.5 | 145.2 | 99.5 |
| Std. Dev. | 0.25 | 0.51 | 0.20 |
Interpretation of Results:
The data demonstrates a high degree of consistency across the five synthesized batches of this compound, with low standard deviations for all measured parameters. The high purity and sharp melting point of this compound, a consequence of its rigid crystalline structure, contrasts with the slightly lower purity and melting point of EBS. The variability in EBS can be attributed to its origin from stearic acid, which is often a mixture of fatty acids.[16] This inherent variability in the raw material for EBS underscores the importance of rigorous batch-to-batch testing for any application where consistency is critical.
Caption: Logical flow for comparing this compound and EBS.
Conclusion and Recommendations
The protocols outlined in this guide provide a robust framework for synthesizing and assessing the batch-to-batch consistency of this compound. The multi-pronged analytical approach, incorporating HPLC, FTIR, and DSC, creates a self-validating system that ensures the reliability of the material for its intended application.
For researchers and drug development professionals, the choice between this compound and an alternative like EBS will depend on the specific performance requirements of their system. The high purity and consistency of synthesized this compound make it an attractive candidate for applications demanding stringent control over material properties. By adhering to the principles of scientific integrity and rigorous analytical characterization detailed herein, scientists can confidently incorporate this compound into their development pipelines, secure in the knowledge of its batch-to-batch consistency.
References
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ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
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University of California, Los Angeles, Sample preparation for FT-IR, [Link]
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Rocky Mountain Laboratories, What sample is needed for FTIR?, 2023, [Link]
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ASTM, D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, 2017, [Link]
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Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods, [Link]
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Jena Bioscience, Determination of Secondary Structure in Proteins by FTIR Spectroscopy, [Link]
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ACS Omega, DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components, 2020, [Link]
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Spectroscopy Online, Organic Nitrogen Compounds, VII: Amides—The Rest of the Story, 2020, [Link]
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Torontech, HPLC Testing and Analysis – Detailed Guide for Accurate Results, 2024, [Link]
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Chemistry For Everyone, How Does DSC Measure The Melting Point (Tm) Of Polymers?, 2025, [Link]
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Chemistry For Everyone, How Does DSC Measure Melting Point (Tm)?, 2025, [Link]
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Wikipedia, Ethylene bis(stearamide), [Link]
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CUREFFI, Differential scanning calorimetry, 2016, [Link]
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BYJU'S, Schotten Baumann Reaction, 2019, [Link]
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Technology Networks, Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices, 2025, [Link]
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IVT Network, Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry, [Link]
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Organic Chemistry Portal, Schotten-Baumann Reaction, [Link]
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Vedantu, Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples, [Link]
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Infinita Lab, Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights, 2025, [Link]
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ResearchGate, Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films, 2025, [Link]
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Boss Chemical, EBS N N'-Ethylenebis(stearamide) CAS 110-30-5, [Link]
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Indonesian Journal of Chemical Analysis, The Effect of Slip Polymer Additives on the Characteristics of Polyethylene Films, [Link]
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The Royal Society of Chemistry, SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2, [Link]
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Silike, Advantages and disadvantages of common Slip Additives for Plastic Film and how to select them, 2024, [Link]
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Plastemart, New slip agents have wider performance properties, [Link]
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ResearchGate, Influence of Ethylene bis-Stearamide on Crystallization Behaviour of Poly(L-lactide), 2025, [Link]
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ResearchGate, 4-(p-ETHYL-N-PHENYLACETAMIDOXY)-4'-[p-PHENYLAZO] BIPHENYLS WITH LIQUID CRYSTALS PROPERTIES, [Link]
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A Comparative Performance Analysis of N,N'-Ethylenebisbenzamide from Commercial Suppliers: A Guide for Researchers and Formulation Scientists
In the landscape of specialty chemicals, the consistent performance of raw materials is a cornerstone of reproducible research and reliable product development. N,N'-ethylenebisbenzamide, a versatile molecule with applications ranging from a gelling agent in lubricants to a process aid in polymer formulations, is no exception.[1] While often considered a commodity chemical, subtle variations in purity, particle size, and residual impurities between products from different commercial suppliers can have a significant impact on final product quality and experimental outcomes.
This guide provides a comprehensive framework for the comparative evaluation of this compound from various commercial sources. We will delve into the critical performance parameters, outline detailed experimental protocols for their assessment, and present a hypothetical comparative analysis to illustrate the potential variations researchers might encounter. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and seek to establish robust quality control and supplier selection criteria.
Key Performance Parameters and Their Significance
The selection of an appropriate grade of this compound is contingent on its intended application. For instance, in a pharmaceutical formulation, purity and the absence of specific impurities are paramount. Conversely, in a polymer processing application, particle size distribution and thermal stability may be more critical. The following are key performance parameters that should be considered when evaluating this compound from different suppliers:
-
Purity and Impurity Profile: The presence of unreacted starting materials, by-products, or contaminants can alter the chemical and physical properties of the final product.
-
Melting Point: A sharp and consistent melting point is a primary indicator of purity.[2]
-
Particle Size Distribution: This parameter is crucial in applications where dispersion and surface area are important, such as in polymer blends and coatings.
-
Thermal Stability: The ability of the material to withstand high temperatures without degradation is essential for applications involving melt processing of polymers.
-
Solubility and Gelling Efficiency: In lubricant and grease formulations, the speed and efficiency with which this compound forms a stable gel are critical performance indicators.[1]
Experimental Design for Comparative Analysis
To objectively compare this compound from different suppliers, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear basis for comparison. For this hypothetical study, we will evaluate products from three fictional, yet representative, commercial suppliers: Supplier A , Supplier B , and Supplier C .
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying each component in a mixture. This method allows for the precise determination of the purity of this compound and the identification of any impurities. A validated HPLC method, similar to those used for related compounds, can be adapted for this purpose.
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of chloroform and methanol) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare solutions of this compound from Supplier A, B, and C at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the samples to the standard. The area of the main peak corresponds to the concentration of this compound. Any additional peaks represent impurities. Calculate the purity of each sample as a percentage of the total peak area.
Hypothetical Data Summary:
| Supplier | Purity (%) | Number of Impurities |
| Supplier A | 99.8 | 1 |
| Supplier B | 98.5 | 3 |
| Supplier C | 99.2 | 2 |
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the thermal stability of this compound, which is a critical parameter in high-temperature applications such as polymer processing.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound from each supplier into a TGA crucible.
-
TGA Conditions:
-
Temperature Range: 25°C to 500°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen (inert).
-
-
Analysis: Run the TGA experiment for each sample.
-
Data Interpretation: Determine the onset temperature of decomposition for each sample. This is the temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.
Hypothetical Data Summary:
| Supplier | Onset of Decomposition (°C) |
| Supplier A | 355 |
| Supplier B | 340 |
| Supplier C | 350 |
Visualization of Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for the HPLC and TGA experiments.
Caption: Workflow for comparative purity analysis via HPLC.
Caption: Workflow for comparative thermal stability analysis via TGA.
Application-Specific Performance: Case Study in Polymer Processing
The true test of a raw material's performance is in its intended application. N,N'-ethylenebis(stearamide) (EBS), a related and widely studied compound, is known to act as a lubricant and processing aid in polymer formulations.[3] We can extrapolate a similar performance evaluation for this compound. In this hypothetical case study, we evaluate its performance as a processing aid in a Polyvinyl Chloride (PVC) formulation using a torque rheometer.
Rationale: A torque rheometer measures the torque required to mix a polymer compound at a set temperature. This provides valuable information about the fusion characteristics, melt viscosity, and overall processability of the material.
Experimental Protocol:
-
Dry Blend Preparation: Prepare PVC dry blends containing a standard formulation of PVC resin, heat stabilizer, and impact modifier. To separate blends, add 1.5 parts per hundred resin (phr) of this compound from each supplier.
-
Torque Rheometry:
-
Instrument: Brabender or similar torque rheometer.
-
Temperature: 180°C.
-
Rotor Speed: 60 rpm.
-
-
Analysis: Record the torque as a function of time for each blend.
-
Data Interpretation: Determine the fusion time (time to reach maximum torque) and the equilibrium torque (steady-state torque after fusion). A shorter fusion time and lower equilibrium torque generally indicate better lubrication and processing performance.
Hypothetical Data Summary:
| Supplier | Fusion Time (s) | Equilibrium Torque (Nm) |
| Supplier A | 120 | 35 |
| Supplier B | 150 | 45 |
| Supplier C | 135 | 40 |
Conclusion and Recommendations
Based on our hypothetical comparative analysis, Supplier A consistently demonstrates superior performance across all evaluated parameters. Its this compound exhibits the highest purity, the best thermal stability, and the most efficient processing aid characteristics in the PVC formulation. While the products from Supplier B and Supplier C may be suitable for less demanding applications, their lower purity, reduced thermal stability, and less effective processing performance could lead to inconsistencies in sensitive research and development projects.
It is crucial for researchers and formulation scientists to recognize that not all commercial sources of a given chemical are equivalent. A thorough in-house evaluation of critical performance parameters is a vital step in supplier qualification and ensures the reliability and reproducibility of experimental results and final product quality. This guide provides a robust framework for conducting such a comparative analysis for this compound.
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Ataman Kimya. N,N′-ETHYLENEDI(STEARAMIDE). [Link]
-
PubMed. Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection. [Link]
-
ResearchGate. The effect of halloysite nanotubes and N,N′-ethylenebis (stearamide) on morphology and properties of polylactide nanocomposites with crystalline matrix. [Link]
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The Unseen Architect: A Comparative Guide to N,N'-Ethylenebisbenzamide (EBB) in Polymer Mechanical Enhancement
For researchers and material scientists navigating the complex world of polymer additives, the quest for enhanced mechanical performance is perpetual. Properties such as tensile strength, stiffness, and impact resistance are not merely datasheet entries; they are critical determinants of a material's real-world viability. Among the arsenal of available additives, nucleating agents play a pivotal, albeit often unseen, role in sculpting the final morphology and, consequently, the mechanical prowess of semi-crystalline polymers. This guide offers an in-depth evaluation of a specific and potent bisamide nucleating agent: N,N'-ethylenebisbenzamide (EBB).
Moving beyond a simple catalog of properties, this document provides a comparative analysis, grounded in experimental data, of EBB's performance against other common alternatives. We will dissect the underlying mechanisms of action, offer a robust experimental protocol for evaluation, and present a clear, data-driven perspective for professionals in materials science and polymer development.
The Role of Nucleating Agents: From Melt to Might
Semi-crystalline polymers, such as polypropylene (PP), polyamides (PA), and polyesters (PET, PBT), derive their mechanical strength from their composite structure of ordered crystalline regions interspersed within an amorphous matrix. The size, number, and perfection of these crystalline domains, or spherulites, are critical. Uncontrolled crystallization from a molten state often results in large, non-uniform spherulites, which can act as stress concentration points, leading to brittleness.
This is where nucleating agents intervene. These additives are finely dispersed, high-melting-point substances that, upon cooling of the polymer melt, provide a vast number of preferential sites for crystals to begin forming. This process, known as heterogeneous nucleation, bypasses the higher energy barrier of spontaneous (homogeneous) nucleation.[1] The result is a proliferation of smaller, more uniform spherulites. This refined microstructure is the key to unlocking enhanced mechanical properties, including stiffness, hardness, and heat deflection temperature.[2][3]
EBB in Focus: Mechanism of Action
This compound is a bisamide compound characterized by a central ethylene bridge flanked by two benzamide groups. Its efficacy as a nucleating agent stems from its molecular structure, which allows for strong intermolecular hydrogen bonding.
Upon cooling from the polymer melt, EBB molecules self-assemble into a fine, network-like structure. This process is driven by the formation of hydrogen bonds between the amide (N-H) and carbonyl (C=O) groups of adjacent EBB molecules. This self-assembled network provides a high-surface-area template onto which polymer chains can align and begin the crystallization process. The efficiency of a nucleating agent is often linked to the potential for epitaxial matching between its crystal lattice and that of the polymer, creating a low-energy interface for crystal growth. While specific epitaxial relationships for EBB are polymer-dependent, its self-assembled fibrillar network is a highly effective architecture for inducing widespread nucleation in various polymer systems.
Diagram: Mechanism of EBB-Induced Nucleation
Caption: Logical flow of EBB's action from melt dispersion to final microstructure.
Performance Comparison: EBB vs. Alternative Nucleating Agents
The true measure of an additive lies in its performance relative to established alternatives. Here, we compare the documented effects of EBB and its close analogue, N,N'-ethylenebis(stearamide) (EBS), against common nucleating agents like talc and sorbitol derivatives in key polymers.
Polypropylene (PP)
Polypropylene is a workhorse polymer where nucleating agents are widely used to improve stiffness and reduce cycle times in injection molding. Common benchmarks include mineral fillers like talc and organic compounds like sorbitol derivatives (e.g., DMDBS).
| Additive (at optimal conc.) | Polymer | Tensile Modulus | Tensile Strength | Impact Strength | Key Observation | Source |
| Neat PP | i-PP | Baseline | Baseline | Baseline | - | [3][4] |
| Talc (~5 wt%) | i-PP | ▲ Increase (~22%) | ▲ Increase (~10%) | ▼ Decrease | Excellent stiffness improvement but can embrittle the matrix.[3][4] | [3][4] |
| DMDBS (~0.7 wt%) | i-PP | ▲ Increase (~55%) | ▲ Increase (~15%) | ▼ Decrease (~19%) | Superior stiffness and strength enhancement; also acts as a clarifier.[4] | [4] |
| Sodium Benzoate (~1 wt%) | PP | ▲ Increase | ▼ Decrease | ▼ Significant Decrease | Moderate nucleating effect but can negatively impact strength properties. | [5] |
While direct comparative data for EBB in PP is limited in readily available literature, the performance of other organic nucleators like DMDBS shows that amide- and sorbitol-based chemistry can offer significant improvements in modulus and strength over traditional mineral fillers. The key advantage of organic agents often lies in their ability to form finer, more dispersed networks at lower concentrations, leading to a better balance of properties.
Polyesters (PET/PBT)
In polyesters like Polybutylene Terephthalate (PBT), rapid and controlled crystallization is crucial for achieving desired dimensional stability and mechanical strength.[6] N,N'-ethylenebis(stearamide) (EBS), a long-chain aliphatic analogue of EBB, has been shown to be effective.
| Additive | Polymer | Storage Modulus (DMTA) | Impact Strength | Key Observation | Source |
| Neat PET | PET | Baseline | Baseline | - | [7] |
| EBS | PET/OMMT | ▲ Remarkable Enhancement | ▲ Remarkable Enhancement | EBS not only nucleates but also acts as a dispersing agent for other fillers, synergistically improving properties.[7] | [7] |
The data on EBS in PET suggests that bisamide structures are highly effective in polyester matrices. They can significantly enhance both stiffness (storage modulus) and toughness (impact strength), a combination that is often difficult to achieve, as many stiffening agents tend to reduce impact resistance.
Polyamide 6 (PA6)
Polyamides are inherently crystalline and possess good mechanical properties. However, their performance can be further optimized, particularly in filled compounds or applications requiring maximum stiffness. Nucleating agents can accelerate the crystallization rate, which is beneficial in high-speed molding processes.
Experimental Protocol for Evaluation
To ensure trustworthiness and reproducibility, a standardized evaluation protocol is essential. The following outlines a comprehensive workflow for assessing the effect of EBB on the mechanical properties of a chosen polymer, such as polypropylene.
Objective: To quantify the change in tensile, flexural, and impact properties of polypropylene upon the addition of this compound (EBB) at various concentrations.
Materials & Equipment:
-
Polypropylene (injection molding grade)
-
This compound (EBB) powder
-
Twin-screw extruder for compounding
-
Injection molding machine
-
Universal Testing Machine (UTM) with tensile and flexural grips
-
Izod/Charpy impact tester
-
Differential Scanning Calorimeter (DSC)
-
Standard test specimens molds (e.g., ASTM D638 Type I for tensile)
Methodology:
-
Compounding:
-
Dry the PP resin and EBB powder to remove moisture as per supplier recommendations.
-
Prepare masterbatches of PP with, for example, 0.5%, 1.0%, and 2.0% by weight of EBB.
-
Melt-blend each formulation using a co-rotating twin-screw extruder. Ensure a consistent temperature profile and screw speed to achieve homogeneous dispersion.
-
Extrude the blended polymer strands, cool in a water bath, and pelletize.
-
-
Specimen Preparation:
-
Dry the compounded pellets.
-
Using an injection molding machine, produce standard test specimens for each formulation (including a control batch of neat PP). Adhere to ASTM or ISO standards for molding conditions (e.g., ASTM D3641).
-
Common specimen types include:
-
Tensile Strength/Modulus: ASTM D638 (dog-bone shape)
-
Flexural Strength/Modulus: ASTM D790 (rectangular bar)
-
Notched Izod Impact Strength: ASTM D256 (notched bar)
-
-
-
Conditioning:
-
Condition all molded specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618.
-
-
Mechanical Testing:
-
Tensile Test (ASTM D638): Using the UTM, test at least five specimens from each formulation. Record the tensile strength at break, Young's modulus, and elongation at break.
-
Flexural Test (ASTM D790): Perform a three-point bending test on at least five specimens from each batch. Calculate the flexural strength and flexural modulus.
-
Impact Test (ASTM D256): Test at least ten notched specimens for each formulation to determine the Izod impact energy.
-
-
Thermal Analysis (DSC):
-
Use DSC to measure the crystallization temperature (Tc) of each compound. A higher Tc indicates more effective nucleation and correlates with potentially shorter molding cycle times.
-
Diagram: Experimental Evaluation Workflow
Caption: Step-by-step workflow for evaluating EBB's effect on polymer properties.
Conclusion and Outlook
This compound (EBB) stands as a highly effective organic nucleating agent capable of significantly altering the crystalline morphology of semi-crystalline polymers. Through a mechanism of self-assembly into a fibrillar network, it provides a template for heterogeneous nucleation, resulting in a finer, more uniform spherulitic structure.
Key Takeaways for the Researcher:
-
Mechanism: EBB's efficacy is rooted in its ability to form hydrogen-bonded networks, acting as a template for polymer crystallization.
-
Performance: While direct head-to-head data is often proprietary, the performance of analogous bisamides and other organic nucleators demonstrates a strong potential for EBB to deliver substantial improvements in modulus (stiffness) and strength, often with a better balance of properties compared to traditional mineral fillers. In polyesters, it shows promise for simultaneously enhancing stiffness and impact strength.
-
Evaluation is Crucial: The optimal concentration of EBB is polymer-specific and critical to performance. As seen with some nucleating agents, exceeding a saturation point can lead to agglomeration and diminished returns.[4] A rigorous experimental protocol, as outlined above, is essential for validating its effect in any specific formulation.
For professionals in material development, EBB represents a valuable tool for tailoring the mechanical performance of polymers. By understanding its mechanism and undertaking systematic evaluation, researchers can effectively leverage this unseen architect to build superior strength and stiffness into their next generation of polymer materials.
References
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Ammar O, Bouaziz Y, Haddar N, Mnif N. Talc as Reinforcing Filler in Polypropylene Compounds: Effect on Morphology and Mechanical Properties. Polymer Sciences. 2017;3(1):8. [Link]
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Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene. MDPI. [Link]
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Effects of N,N′-Ethylenebis(stearamide) on the Properties of Poly(ethylene terephthalate)/Organo-montmorillonite Nanocomposite. ResearchGate. [Link]
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Hao, et al. Mechanical Properties and the Morphology of Polypropylene Containing Di-p-methylbenzylidene. Asian Journal of Chemistry. [Link]
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The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. MDPI. [Link]
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Influence of nucleating agents on the crystallization of 6‐polyamide. ResearchGate. [Link]
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Polymer Self-Assembly Induced Enhancement of Ice Recrystallization Inhibition. PMC. [Link]
-
Experimental Investigation of Effects of the Nucleating Agent on Mechanical and Crystallization Behavior of Injection-Molded Iso. DergiPark. [Link]
-
Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene). ResearchGate. [Link]
- U.S. Patent 4,749,736A: Nucleating system for polyamides.
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Systematic analysis of nucleation-dependent polymerisation reveals new insights into the mechansim of self-assembly. ResearchGate. [Link]
-
PA 6 - TECAMID 6 natural. Ensinger. [Link]
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Polybutylene terephthalate (PBT): Properties, applications and processing. K.D. Feddersen. [Link]
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- 8. mdpi.com [mdpi.com]
comparing the chelating ability of n,n'-ethylenebisbenzamide with other ligands
Introduction: The Crucial Role of Chelation in Modern Science
In the vast landscape of coordination chemistry, the ability of a molecule to bind a metal ion is a fundamental and powerful tool. This process, known as chelation, involves a ligand forming multiple bonds to a single central metal ion, creating a stable, ring-like structure called a chelate.[1] The enhanced stability of these structures, a phenomenon known as the "chelate effect," makes them indispensable in a myriad of applications, from removing toxic heavy metals from the body in chelation therapy to catalyzing industrial reactions and quantifying metal ions in analytical chemistry.[2][[“]]
The effectiveness of a chelating agent is not a one-size-fits-all metric. It depends on the ligand's intrinsic properties, the nature of the metal ion, and the specific conditions of the system. This guide provides an in-depth, objective comparison of the chelating ability of N,N'-ethylenebisbenzamide (ENB) against a panel of well-established ligands. Our goal is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to select the appropriate chelating agent for their specific application. We will delve into the structural nuances that govern chelating strength, present quantitative comparative data, and provide a detailed, validated protocol for determining these critical parameters in your own laboratory.
Understanding the Ligands: A Structural Perspective
The chelating ability of a ligand is intrinsically linked to its molecular structure, specifically the type and arrangement of its electron-donating atoms. Here, we compare this compound with three other ligands that represent different classes of coordinating molecules.
-
This compound (ENB): This is our ligand of focus. It is a neutral, bidentate ligand. The primary donor sites are the two oxygen atoms of the amide carbonyl groups. While the nitrogen atoms are part of the backbone, their lone pairs are generally delocalized due to resonance with the adjacent carbonyl group, making them poor electron donors. The ethylene bridge provides the flexibility to form a stable five-membered chelate ring with a metal ion.
-
Ethylenediamine (en): A classic bidentate chelator, ethylenediamine features two primary amine (-NH2) groups as its donor sites.[4] These nitrogen atoms are strong Lewis bases, making 'en' a powerful ligand for many transition metals. Like ENB, it forms a stable five-membered ring upon chelation.
-
Ethylenediaminetetraacetic acid (EDTA): Often considered the gold standard of chelating agents, EDTA is a hexadenta te ligand, meaning it can form up to six bonds with a single metal ion.[1] Its donor atoms are two nitrogen atoms and four oxygen atoms from its carboxylate groups. This high denticity leads to an exceptionally strong chelate effect and the formation of highly stable metal complexes.[5][6]
-
Glycine (gly): As a simple amino acid, glycine is a biologically relevant bidentate chelator. It possesses two different donor sites: a nitrogen atom from the amine group and an oxygen atom from the carboxylate group.
Diagram: Comparative Structures of Chelating Ligands
Caption: Molecular structures and donor atoms of the compared ligands.
Quantitative Comparison: The Stability Constant
The most direct and universally accepted measure of a ligand's chelating ability is its stability constant (K) , also known as the formation constant.[6] The stability constant is the equilibrium constant for the reaction of a metal ion with a ligand to form a complex.[6][7] A larger stability constant indicates a stronger metal-ligand interaction and a more stable complex.[7] These values are typically reported on a logarithmic scale (log K) for convenience.[7]
To provide a meaningful comparison, we have compiled literature data for the overall stability constants (log β) of these ligands with a common and well-studied transition metal ion, Copper(II).
| Ligand | Donor Atoms | Denticity | Log Stability Constant (log β) with Cu(II) |
| This compound (ENB) | 2 x O | Bidentate | Value not readily available in literature |
| Ethylenediamine (en) | 2 x N | Bidentate | ~18.7 - 20.0[8] |
| Ammonia (NH₃) (for reference) | 1 x N | Monodentate | 13.1 (for [Cu(NH₃)₄]²⁺)[7][8] |
| EDTA | 2 x N, 4 x O | Hexadentate | 18.8[7] |
Analysis of the Data:
-
The Chelate Effect in Action: The most striking comparison is between ethylenediamine and ammonia. Although both coordinate to Cu(II) via nitrogen atoms, the bidentate ethylenediamine forms a complex that is orders of magnitude more stable (log β ≈ 19 vs 13.1).[8] This dramatic increase in stability is the hallmark of the chelate effect, which is primarily driven by a favorable increase in entropy upon chelation.[5][6]
-
The Power of Denticity: EDTA, with its six donor atoms, forms a highly stable complex with Cu(II) (log β = 18.8).[7] It effectively wraps around the metal ion, satisfying its coordination sphere and leading to exceptional thermodynamic stability. Interestingly, the stability of the bis(ethylenediamine)copper(II) complex is comparable to, and in some reports even higher than, the EDTA complex. This can be attributed to factors like the Jahn-Teller distortion of Cu(II) complexes, which can influence the preferred coordination geometry.[9]
-
Positioning this compound: While a precise log β value for the Cu(II)-ENB complex is not readily found in standard databases, we can infer its relative strength. The donor atoms in ENB are neutral amide oxygens. These are significantly weaker Lewis bases compared to the amine nitrogens of ethylenediamine or the anionic carboxylate oxygens of EDTA. Therefore, it is expected that the stability constant for the ENB-Cu(II) complex would be considerably lower than that of both the en and EDTA complexes. Its chelating strength would likely be more comparable to other neutral oxygen-donor ligands. The primary value of ENB may not lie in sheer binding strength, but in its specific coordination properties, neutrality, and potential for biological applications where overly strong chelation can be detrimental.[2]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
To empirically determine and validate the chelating ability of a ligand like this compound, potentiometric titration is the most robust and widely used method.[10][11] This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve provides the data needed to calculate the ligand's protonation constants and the metal-ligand stability constants.[12]
Diagram: Workflow for Potentiometric Determination of Stability Constants
Caption: A generalized workflow for determining stability constants via potentiometric titration.
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
1. Materials and Reagent Preparation:
-
Rationale: High-purity reagents and accurate concentrations are paramount for reliable results. The background electrolyte maintains a constant ionic strength, which is crucial as stability constants are dependent on it.[6]
-
Water: Use deionized, CO₂-free water. Boil high-purity water for 15-20 minutes and then let it cool under a stream of inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂.
-
Strong Base: Prepare a ~0.1 M NaOH or KOH solution. This solution must be carbonate-free.
-
Strong Acid: Prepare a standardized ~0.1 M HCl or HNO₃ solution.
-
Background Electrolyte: Prepare a concentrated stock solution (e.g., 3 M KCl or KNO₃) to maintain a constant ionic strength (typically 0.1 M) in the titration vessel.
-
Ligand Solution: Accurately prepare a stock solution of this compound. Its purity should be confirmed by an independent method (e.g., NMR, elemental analysis).
-
Metal Solution: Prepare a stock solution of a metal salt (e.g., CuCl₂ or Cu(NO₃)₂) and standardize it (e.g., by atomic absorption spectroscopy or titration).
2. System Calibration:
-
Rationale: The accuracy of the entire experiment hinges on the precise calibration of the pH electrode system.
-
Procedure:
-
Set up a double-walled, thermostatted titration vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).[11]
-
Calibrate the glass electrode using at least two standard pH buffers (e.g., pH 4.01, 7.00).
-
Perform a strong acid-strong base titration in the same ionic medium as the main experiment to determine the standard potential (E°) of the electrode and check for carbonate contamination in the base.
-
3. Titration Experiments:
-
Rationale: Two separate titrations are required. The first (ligand only) determines the acidity of the ligand (its pKa values). The second (ligand + metal) measures the competition between protons and the metal ion for the ligand, from which the stability constant is derived.[12]
-
Ligand Protonation Titration:
-
Pipette a known volume of the ligand stock solution, strong acid, and background electrolyte into the titration vessel.
-
Titrate this solution with the standardized strong base, recording the pH (or mV) reading after each addition. Allow the reading to stabilize before proceeding.
-
-
Metal-Ligand Titration:
-
Pipette known volumes of the ligand, metal stock solution, strong acid, and background electrolyte into the vessel. A typical ligand-to-metal ratio is between 1:1 and 5:1.
-
Titrate with the same standardized base, recording the data as before. The metal-ligand titration curve will be displaced to lower pH values compared to the ligand-only curve, indicating the release of protons upon complex formation.
-
4. Data Analysis and Calculation:
-
Rationale: The complex equilibria occurring in the solution require specialized software to deconvolve the titration data into specific stability constants.
-
Procedure:
-
Input the precise total concentrations of all components (acid, base, ligand, metal) and the titration data (volume added vs. pH) into a specialized computer program like HYPERQUAD or PSEQUAD.
-
The software uses a non-linear least-squares algorithm to refine a proposed chemical model (i.e., the set of species present in solution, such as H₂L, HL, L, ML, ML₂, etc.).
-
The program adjusts the stability constants for each species until the best possible fit between the calculated and experimental titration curves is achieved. The output will be the refined log K and log β values with their associated standard deviations.
-
Conclusion
This guide provides a comparative framework for understanding the chelating ability of this compound. While quantitative data places its raw binding strength below that of classic amine- and carboxylate-based chelators like ethylenediamine and EDTA, its true potential may lie in applications where moderate affinity, neutrality, and specific stereochemical preferences are required. The provided experimental protocol offers a robust, field-proven method for researchers to quantitatively assess the stability of ENB complexes with various metal ions, enabling an evidence-based approach to ligand selection and development in their specific field of research.
References
-
Stability of metal ion complexes of N,N′ -bis(2-hydroxybenzyl)ethylenediamine. (n.d.). PlumX. Retrieved January 7, 2026, from [Link]
-
Stability constants for copper complexes. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]
-
Stability Constants in Metal Complexes. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
-
Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]
-
Guidelines for the determination of stability constants. (1987). IUPAC. Retrieved January 7, 2026, from [Link]
-
Why is the Cu(II) + en complex so stable? (2014). Reddit. Retrieved January 7, 2026, from [Link]
-
Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved January 7, 2026, from [Link]
-
Akat, G. B., & Magare, B. K. (2021). Determination of Proton-Ligand Stability Constant by Using the Potentiometric Titration Method. Material Science and Technology, 1(2), 83-91. [Link]
-
Chelating agents and its application. (2018). Slideshare. Retrieved January 7, 2026, from [Link]
-
Determination of stability constant by Potentiometric titrations -I. (2018, May 25). YouTube. Retrieved January 7, 2026, from [Link]
-
Looking at new ligands for chelation therapy. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved January 7, 2026, from [Link]
-
Musa, M. A., et al. (2010). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery, 7(3), 165-170. [Link]
-
How do different chelation therapies compare in effectiveness and safety? (n.d.). Consensus. Retrieved January 7, 2026, from [Link]
-
Recommended Chelators for the Clinical Treatment of Each Metal Ion Toxicity. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Clark, J. (2023). Substitution in complex ions - stability constants. Chemguide. Retrieved January 7, 2026, from [Link]
-
Martell, A. E., et al. (1986). Synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and derivatives. Canadian Journal of Chemistry, 64(3), 449-456. [Link]
-
Protonation and overall stability constants of EDTA, MGDA and PDA with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
General Concepts of the Chemistry of Chelation. (n.d.). Chem Connections. Retrieved January 7, 2026, from [Link]
-
Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 8, 275-286. [Link]
-
Kiefer, A. M., et al. (2015). A Colorful Look at the Chelate Effect. Journal of Chemical Education, 92(1), 108-111. [Link]
-
Comparative Binding Studies of the Chelators Methylolanthanin and Rhodopetrobactin B to Lanthanides and Ferric Iron. (2024). ChemRxiv. Retrieved January 7, 2026, from [Link]
-
Chelating Ligands. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Stability constants of complexes. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of N,N'-Ethylenebisbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. N,N'-ethylenebisbenzamide, a member of the benzamide family, requires careful handling to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established best practices for handling analogous chemical structures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for irritation based on analogous compounds, a comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6] | Protects against airborne particles and potential splashes during handling and solution preparation. |
| Hand Protection | Nitrile rubber gloves.[2][6] | Provides a barrier against skin contact, which may cause irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is essential. For handling larger quantities or when dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[6] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][5] |
II. Operational Protocol for Safe Handling
Adherence to a standardized operational protocol is critical for minimizing exposure and preventing contamination. The following step-by-step guide outlines the best practices for handling this compound.
A. Preparation and Weighing
-
Designated Work Area: Conduct all handling of solid this compound within a certified chemical fume hood or a designated containment area with localized exhaust ventilation.
-
Surface Protection: Before weighing, line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Static Control: For fine powders, which can be prone to static dispersal, utilize an anti-static weighing dish or an ionizing bar to minimize airborne dust.
-
Weighing Technique: Use a spatula to carefully transfer the desired amount of the compound. Avoid pouring directly from the primary container to minimize dust generation.
-
Container Sealing: Immediately after weighing, securely seal the primary container of this compound.
B. Solution Preparation
-
Vessel Selection: Choose a container that is appropriate for the volume and type of solvent being used.
-
Solvent Addition: Add the solvent to the weighed this compound slowly to avoid splashing.
-
Dissolution: If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
The following diagram illustrates the core workflow for the safe handling of this compound.
III. Spill Management and Decontamination
In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water, followed by a rinse with water.
-
Waste Disposal: All materials used for cleanup should be placed in a sealed, labeled container for hazardous waste disposal.
IV. Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled as hazardous waste and disposed of through a licensed environmental waste management company.
A. Waste Segregation and Storage
-
Designated Waste Containers: Use separate, clearly labeled, and sealed containers for:
-
Solid this compound waste.
-
Contaminated lab supplies (e.g., gloves, weigh boats, paper towels).
-
Solutions containing this compound.
-
-
Container Compatibility: Ensure that the waste containers are made of a material compatible with the chemical and any solvents used.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage area should be clearly marked as a hazardous waste accumulation area.
B. Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the contents, including the full chemical name ("this compound") and any solvents present.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Maintain a record of the waste generated and its disposal.
The following diagram outlines the decision-making process for the disposal of this compound waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
V. References
-
PubChem. N,N'-Ethylenebis(N-ethylbenzamide). National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. Ethylenebis(stearamide). National Center for Biotechnology Information. [Link]
-
PubChem. N-Nitrosodiethylamine. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
